(±)-2-AMinohexane--d6
Description
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Properties
CAS No. |
1219802-28-4 |
|---|---|
Molecular Formula |
C6H15N |
Molecular Weight |
107.23 |
IUPAC Name |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
InChI Key |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES |
CCCCC(C)N |
Synonyms |
(±)-2-AMinohexane--d6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (±)-2-Aminohexane-d6: Properties, Stability, and Applications in Scientific Research
This guide provides a comprehensive technical overview of (±)-2-Aminohexane-d6, a deuterated isotopologue of 2-aminohexane. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, stability considerations, and practical applications of this compound, with a focus on its role as an internal standard in analytical chemistry and as a tool in metabolic research.
Introduction: The Significance of Deuterated Compounds in Research
Stable isotope-labeled compounds, such as (±)-2-Aminohexane-d6, are indispensable tools in modern scientific research. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This unique characteristic makes deuterated compounds invaluable as internal standards for quantitative analysis and as tracers to elucidate metabolic pathways.[1] The strategic incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates, a concept known as the "kinetic isotope effect."[2][3]
(±)-2-Aminohexane-d6 serves as a crucial analytical reagent, particularly in the quantification of its non-deuterated counterpart, 2-aminohexane, a primary aliphatic amine. Understanding its chemical properties and stability is paramount for its effective use in demanding research applications.
Physicochemical Properties
While specific experimental data for (±)-2-Aminohexane-d6 is not extensively published, its physical properties can be reasonably estimated from its non-deuterated analogue, 2-aminohexane. The primary difference will be a slight increase in molecular weight and potentially minor variations in properties such as boiling point and density.
| Property | Value (Non-deuterated) | Value ((±)-2-Aminohexane-d6) | Reference |
| Molecular Formula | C₆H₁₅N | C₆H₉D₆N | |
| Molecular Weight | 101.19 g/mol | 107.23 g/mol | [1] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 131-132 °C | Not specified (expected to be slightly higher) | [5] |
| Density | 0.766 g/mL at 25 °C | Not specified (expected to be slightly higher) | [5] |
| Flash Point | -3 °C (26.6 °F) | Not specified (expected to be similar) | |
| Solubility | Poorly soluble in water; soluble in methanol, dichloromethane, acetone, ethanol. | Soluble in DMSO (100 mg/mL). | [1][4][6] |
| CAS Number | 5329-79-3 (racemic) | 1219802-28-4 | [7] |
Note: The properties of the deuterated compound are expected to be very close to the non-deuterated form. The primary analytical distinction is the mass difference.
Synthesis of (±)-2-Aminohexane-d6: A Conceptual Pathway
One such approach could involve the reductive amination of 2-hexanone using a deuterated reducing agent.
Caption: Conceptual synthesis of (±)-2-Aminohexane-d6.
Experimental Protocol (Conceptual):
-
Imine Formation: 2-Hexanone is reacted with ammonia in a suitable solvent to form the corresponding imine intermediate. This reaction is typically carried out under anhydrous conditions to favor imine formation.
-
Reductive Amination: The crude imine is then subjected to catalytic hydrogenation using a deuterium source, such as deuterium gas (D₂), in the presence of a catalyst like Raney Nickel or Palladium on carbon. The deuterium gas will add across the carbon-nitrogen double bond, resulting in the formation of (±)-2-Aminohexane with deuterium atoms at specific positions. The d6 designation suggests deuteration at the methyl group and the carbon adjacent to the amine. Achieving this specific labeling pattern would require a more sophisticated multi-step synthesis, potentially starting from a deuterated precursor.[8]
-
Purification: The final product is purified using standard techniques such as distillation or chromatography to remove any unreacted starting materials, catalyst, and byproducts.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of (±)-2-Aminohexane-d6.
Storage Recommendations:
-
Neat Compound: For long-term storage, the pure (neat) liquid should be stored at -20°C. Under these conditions, it is expected to be stable for at least 3 years.[1]
-
In Solution: When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Potential Degradation Pathways:
Aliphatic amines are susceptible to oxidative degradation.[9] The presence of atmospheric oxygen, light, and elevated temperatures can promote the formation of various degradation products. For primary amines like 2-aminohexane, potential degradation pathways could involve oxidation of the amino group to form nitroso or nitro compounds, or oxidation of the alkyl chain. The carbon-deuterium bonds in (±)-2-Aminohexane-d6 are stronger than the corresponding carbon-hydrogen bonds, which may impart a slightly increased resistance to certain metabolic or chemical degradation pathways involving C-H bond cleavage.[2] However, the amino group remains a reactive site.
Applications in Research and Drug Development
The primary application of (±)-2-Aminohexane-d6 is as an internal standard for the accurate quantification of 2-aminohexane in various biological and environmental matrices using mass spectrometry-based techniques.[1]
Use as an Internal Standard in GC-MS and LC-MS/MS Analysis
Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest.[10] This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[11]
Caption: General workflow for using (±)-2-Aminohexane-d6 as an internal standard.
Detailed Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To 100 µL of a biological sample (e.g., plasma, urine), add 10 µL of a known concentration of (±)-2-Aminohexane-d6 solution in methanol as the internal standard.
-
Perform a protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separating small amines.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-aminohexane and (±)-2-Aminohexane-d6. For example:
-
2-Aminohexane: m/z 102.2 → [product ion]
-
(±)-2-Aminohexane-d6: m/z 108.2 → [product ion]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of 2-aminohexane in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Role in Drug Metabolism and the Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE).[3] Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-determining step.[12] Because a carbon-deuterium (C-D) bond is stronger than a C-H bond, it requires more energy to break, leading to a slower rate of metabolism at the deuterated position.[2]
By using (±)-2-Aminohexane-d6 in in vitro or in vivo metabolic studies, researchers can investigate the metabolic fate of 2-aminohexane. If deuteration at specific positions slows down the formation of a particular metabolite, it provides strong evidence that C-H bond cleavage at that position is involved in the metabolic pathway. This information is crucial for understanding a drug's pharmacokinetic profile and for designing new drug candidates with improved metabolic stability.[13]
Safety and Handling
(±)-2-Aminohexane-d6 should be handled with the same precautions as its non-deuterated counterpart. 2-Aminohexane is classified as a flammable, corrosive, and toxic substance.
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Toxicity: Harmful if swallowed or in contact with skin, and may cause respiratory irritation.
-
Corrosivity: Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
(±)-2-Aminohexane-d6 is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its primary utility as an internal standard enables the precise and accurate quantification of 2-aminohexane in complex matrices. Furthermore, its deuterated nature allows for the investigation of metabolic pathways and the kinetic isotope effect. A thorough understanding of its chemical properties, stability, and proper handling procedures is essential for its effective and safe use in the laboratory.
References
-
Wikipedia. (2023, December 29). Amine. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 7). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved February 7, 2026, from [Link]
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Al-Lahham, S., & Peppelenbosch, M. P. (2024). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. PMC. Retrieved February 7, 2026, from [Link]
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ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved February 7, 2026, from [Link]
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Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). Hexylamine. Retrieved February 7, 2026, from [Link]
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Ivanov, S. A., & Hobza, P. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Retrieved February 7, 2026, from [Link]
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MDPI. (2025, February 3). Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure. Retrieved February 7, 2026, from [Link]
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Wikipedia. (2023, May 22). Hexylamine. In Wikipedia. Retrieved February 7, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Retrieved February 7, 2026, from [Link]
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Oxford Academic. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved February 7, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026, from [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved February 7, 2026, from [Link]
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Metabolon. (n.d.). Short Chain Fatty Acids Metabolism. Retrieved February 7, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). A six-step total synthesis of α-thujone and d6-α-thujone, enabling facile access to isotopically labelled metabolites. Retrieved February 7, 2026, from [Link]
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Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. Retrieved February 7, 2026, from [Link]
-
NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved February 7, 2026, from [Link]
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ResearchGate. (2025, August 10). A Liquid Chromatography –Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). Dihexylamine. Retrieved February 7, 2026, from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 7, 2026, from [Link]
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PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved February 7, 2026, from [Link]
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VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved February 7, 2026, from [Link]
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University of California, Irvine. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved February 7, 2026, from [Link]
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2-Hexylamine-d6 CAS 1219802-28-4 technical data sheet
Technical Data Sheet & Application Guide: 2-Hexylamine-d6
CAS: 1219802-28-4 Chemical Name: 2-Aminohexane-d6 Synonyms: 1-Methylpentylamine-d6; (±)-2-Hexylamine-d6 Formula: C₆H₉D₆N Molecular Weight: 107.23 g/mol (Labeled) vs. 101.19 g/mol (Unlabeled)[1]
Part 1: Executive Summary & Core Identity
2-Hexylamine-d6 is a stable isotope-labeled isotopologue of 2-hexylamine, where six hydrogen atoms have been replaced by deuterium. It is primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (GC-MS and LC-MS) for the analysis of aliphatic amines in biological fluids, environmental samples, and pharmaceutical formulations.
Its utility stems from its physicochemical equivalence to the target analyte (2-hexylamine) while maintaining a distinct mass spectral signature (+6 Da shift in molecular ion, typically +4 Da in base peak fragments). This allows for the normalization of matrix effects, extraction inefficiencies, and ionization variability.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Data (Labeled) | Data (Unlabeled Reference) | Causality / Note |
| Appearance | Colorless Liquid | Colorless Liquid | Isotopic substitution does not alter chromophores. |
| Boiling Point | ~130–131 °C | 131–132 °C | Deuterated compounds often exhibit a slight inverse isotope effect on boiling points. |
| Density | ~0.81 g/mL | 0.766 g/mL | Increased mass density due to deuterium ( |
| pKa | ~10.6 | 10.64 | Basicity remains comparable; critical for pH-dependent extraction protocols. |
| Solubility | DMSO, Methanol, Water | DMSO, Methanol, Water | Hygroscopic nature requires storage under inert gas. |
| Flash Point | ~29 °C | 29 °C | Flammable . Handle in a fume hood. |
Part 2: Structural Logic & Mass Spectrometry
The specific labeling pattern for CAS 1219802-28-4 typically involves deuteration at the C1, C2, and C3 positions (e.g., 1,1,1,2,3,3-d6), derived from the reductive amination of fully deuterated ketone precursors (like 2-hexanone-d5) or exchange processes.
Fragmentation Mechanics (GC-MS)
In Electron Impact (EI) ionization, aliphatic amines undergo characteristic
-
Unlabeled 2-Hexylamine:
-
Precursor:
-
-Cleavage (Loss of Butyl group): Forms base peak
at m/z 44 . -
Molecular Ion: m/z 101 (often weak).
-
-
2-Hexylamine-d6 (1,1,1,2,3,3-d6 pattern):
-
Precursor:
-
-Cleavage (Loss of Butyl group): Forms base peak
at m/z 48 . -
Result: A clean +4 Da shift in the base peak, separating the IS from the analyte.
-
Figure 1: Comparative fragmentation pathway showing the mass shift essential for selective detection.
Part 3: Applications & Experimental Protocols
Preparation of Stock Standards (Self-Validating System)
Objective: Create a stable primary stock solution. Critical Constraint: Amines are volatile and basic. They can absorb CO₂ from air to form carbamates.
Protocol:
-
Equilibration: Allow the ampoule of 2-Hexylamine-d6 to reach room temperature (20°C) to prevent condensation of atmospheric moisture upon opening.
-
Solvent Selection: Use Methanol (LC-MS grade) or 0.1M HCl in Methanol .
-
Reasoning: The HCl converts the free base amine to the hydrochloride salt in situ, significantly reducing volatility and preventing adsorption to glass surfaces.
-
-
Gravimetric Preparation:
-
Weigh a 10 mL volumetric flask with solvent.
-
Add ~10 mg of 2-Hexylamine-d6.
-
Re-weigh to calculate exact concentration (
). -
Validation: Do not rely on volumetric pipetting of the neat liquid due to density variations.
-
-
Storage: Store at -20°C. Stability is >1 year if acidified.
Biological Sample Extraction (LLE Workflow)
Context: Extraction of aliphatic amines from plasma or urine.
Workflow Logic:
-
Spiking: Add IS before any manipulation to track recovery.
-
pH Adjustment: Amines must be in free-base form (uncharged) to extract into organic solvent. pKa is ~10.6, so pH must be >12.
-
Derivatization (Optional but Recommended): Reacting with fluorinated anhydrides (e.g., TFAA, PFPA) improves GC volatility and peak shape.
Figure 2: Liquid-Liquid Extraction (LLE) workflow ensuring analyte deprotonation and recovery tracking.
Part 4: Handling, Stability & Safety
-
Volatility: 2-Hexylamine-d6 has a high vapor pressure. Work quickly in a well-ventilated hood.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear nitrile gloves and safety goggles.
-
Storage:
-
Neat: -20°C, under Nitrogen/Argon.
-
Solution: -20°C or -80°C. Acidified solutions are more stable than free base solutions.
-
-
Incompatibility: Avoid strong oxidizing agents and acids (unless forming salt for storage). Reacts with acid chlorides and anhydrides (useful for derivatization, hazardous if uncontrolled).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44595, 2-Hexylamine, N,2-dimethyl- (Used for structural analog comparison and pKa data). Retrieved from [Link][2]
-
International Labour Organization (2018). ICSC 1443 - Hexylamine (Isomer Safety Data). Retrieved from [Link]
-
ResolveMass Laboratories (2025). Analytical Characterization of Deuterated Compounds: LC-MS Techniques. Retrieved from [Link]
-
EPJ Web of Conferences (2020). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. (Reference for deuterated amine synthesis logic). Retrieved from [Link][1][3][4][5][6][7][8]
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Difference between (±)-2-Aminohexane--d6 and unlabeled 2-aminohexane
This technical guide details the physicochemical, analytical, and pharmacokinetic distinctions between (±)-2-Aminohexane-d6 (the deuterated stable isotope) and its unlabeled counterpart, 2-Aminohexane .
Structural Dynamics, Analytical Utility, and Kinetic Isotope Effects
Executive Summary
2-Aminohexane (also known as 2-hexanamine or 1-methylpentylamine) is an aliphatic amine with sympathomimetic properties, historically used as a vasoconstrictor and recently identified as a "grey market" stimulant in dietary supplements.
(±)-2-Aminohexane-d6 is its stable isotope-labeled analog, engineered specifically as an Internal Standard (IS) for LC-MS/MS quantification. It is not a therapeutic agent. The "d6" designation typically refers to the substitution of six hydrogen atoms with deuterium (
The core distinction lies in their application (analyte vs. reference) and their molecular behavior (standard kinetics vs. deuterium kinetic isotope effects).
Physicochemical Comparison
The introduction of deuterium increases the molecular weight and slightly alters the bond vibrational energy, leading to subtle but critical differences in chromatography and stability.
Table 1: Comparative Physicochemical Profile
| Feature | Unlabeled 2-Aminohexane | (±)-2-Aminohexane-d6 |
| CAS Number | 5329-79-3 | 1219802-28-4 |
| Molecular Formula | ||
| Exact Mass | 101.1204 Da | 107.1581 Da (+6.0377) |
| Structure | ||
| pKa (approx.) | ~10.5 (Basic) | ~10.55 (Slightly more basic due to inductive effect of D) |
| Primary Utility | Vasoconstrictor, Stimulant (Analyte) | Internal Standard (Quantification) |
| Regulatory Status | Controlled/Banned in sports (WADA) | Research Use Only (RUO) |
*Note: The d6 substitution pattern is typically 1,1,1,2,3,3-d6, derived from the reductive amination of fully deuterated acetone precursors or exchange of 2-hexanone prior to amination.
Analytical Workflow: The "Gold Standard" Internal Standard
In bioanalysis (LC-MS/MS), (±)-2-Aminohexane-d6 is the requisite internal standard. It compensates for matrix effects (ion suppression/enhancement) because its chemical properties are nearly identical to the analyte, yet it is distinct by mass.
Chromatographic Isotope Effect
While d6 and unlabeled forms are chemically similar, deuterium is slightly more lipophilic and has a smaller molar volume than hydrogen.
-
Result: The d6 analog often elutes slightly earlier (0.05 – 0.1 min) than the unlabeled analyte on Reverse Phase (C18) columns.
-
Benefit: This prevents "cross-talk" in the MS source while still experiencing the same matrix suppression zones.
Mass Spectral Fragmentation
Understanding the fragmentation is crucial for setting up Multiple Reaction Monitoring (MRM) transitions.
-
Unlabeled Transition: Precursor
(Alpha-cleavage yielding ). -
d6 Transition: Precursor
(Alpha-cleavage yielding ). -
Validation: The +4 Da shift in the fragment ion (vs +6 Da in parent) confirms the specific location of deuterium on the "head" of the molecule (C1/C2).
Diagram 1: LC-MS/MS Quantification Workflow
Caption: Workflow demonstrating the parallel processing of Analyte and d6-IS to normalize extraction efficiency and ionization suppression.
Pharmacokinetics & The Deuterium Kinetic Isotope Effect (DKIE)[2]
The most scientifically profound difference between the two molecules is their metabolic stability. This is governed by the Deuterium Kinetic Isotope Effect (DKIE) .[1]
Mechanism of Metabolism
Aliphatic amines like 2-aminohexane are primarily metabolized via Oxidative Deamination (catalyzed by MAO or CYP450 enzymes).
-
Rate-Limiting Step: The enzyme abstracts a hydrogen atom (H) from the alpha-carbon (C2) to form an imine intermediate.
-
Hydrolysis: The imine is rapidly hydrolyzed to 2-hexanone and ammonia.
The Kinetic Barrier (C-H vs. C-D)
The C-D bond is stronger than the C-H bond due to a lower Zero Point Energy (ZPE).
-
Unlabeled: C-H bond cleavage is fast (
). -
Labeled (d6): The alpha-carbon contains a Deuterium. Breaking the C-D bond requires significantly more activation energy (
). -
The Ratio (
): For primary isotope effects (where the bond breaking is the rate-determining step), this ratio can range from 2 to 7.
Implication: If (±)-2-Aminohexane-d6 were administered in vivo (hypothetically), it would exhibit a significantly longer half-life (
Diagram 2: Metabolic Divergence (DKIE)
Caption: The C-D bond in the d6 variant creates a higher energy barrier for metabolic enzymes, significantly slowing clearance compared to the unlabeled form.
Synthesis and Isotopic Purity[4]
The synthesis of the d6 variant is not merely "adding neutrons." It requires specific precursors to ensure the deuterium is in a non-exchangeable position.
-
Synthesis Route: Typically involves the reaction of Acetone-d6 (or deuterated hexanone precursors) via reductive amination.
-
Isotopic Scrambling: In acidic aqueous solutions, protons alpha to a carbonyl (in the ketone precursor) can exchange with the solvent. However, once the amine is formed (2-aminohexane), the C-H (or C-D) bonds on the alkyl chain are non-exchangeable under physiological conditions.
-
Quality Control: High isotopic purity (>99 atom % D) is required. If the d6 standard contains significant amounts of d0 (unlabeled), it will interfere with the quantification of the actual drug, leading to false positives or overestimation.
References
-
PubChem. (2025).[2] 2-Hexanamine (Compound).[2][3][4][5] National Library of Medicine. Available at: [Link]
-
Cohen, P. A., et al. (2015).[6] Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]
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An In-depth Technical Guide to the Solubility of (±)-2-Aminohexane-d6 in Methanol and DMSO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility of (±)-2-Aminohexane-d6 in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). As a deuterated analog of 2-aminohexane, understanding its solubility is critical for applications ranging from internal standards in analytical chemistry to its use in metabolic studies.[1] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and a detailed protocol for its empirical determination, empowering researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like (±)-2-Aminohexane-d6, which may serve as an internal standard in quantitative analysis or as a tracer in drug metabolism studies, precise knowledge of its solubility is paramount for accurate dosing, formulation, and interpretation of experimental results.[1] In drug discovery, poor solubility can hinder the bioavailability of a potential therapeutic agent, leading to the failure of promising candidates in clinical trials.[2] Therefore, a thorough characterization of a compound's solubility profile in relevant solvents is a non-negotiable step in the development pipeline.
The choice of solvent is equally critical. Methanol, a polar protic solvent, and DMSO, a polar aprotic solvent, are widely used due to their ability to dissolve a broad range of substances.[3][4] Their distinct physicochemical properties, however, lead to different solvation behaviors, which will be explored in the context of (±)-2-Aminohexane-d6.
Physicochemical Properties of Solute and Solvents
A molecule's structure and the properties of the solvent dictate the extent of solubility. Here, we examine the key characteristics of (±)-2-Aminohexane-d6, methanol, and DMSO.
(±)-2-Aminohexane-d6 is a primary aliphatic amine where six hydrogen atoms have been replaced with deuterium.[1][5] This isotopic substitution is not expected to significantly alter its fundamental chemical properties, such as its basicity, which is a key characteristic of amines.[6][7] However, deuteration can sometimes lead to subtle changes in physicochemical properties, including solubility.[8][9] The presence of the amine group allows for hydrogen bonding, and the hexane backbone imparts nonpolar character.
Methanol (CH₃OH) is a colorless, volatile liquid that is completely miscible with water.[10][11] As a protic solvent, it can act as both a hydrogen bond donor and acceptor, readily solvating polar molecules, particularly those with hydroxyl or amino groups.
Dimethyl Sulfoxide (DMSO, (CH₃)₂SO) is a highly polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons.[3] It is an excellent solvent for a wide array of organic and inorganic compounds and is miscible with water and most organic liquids.[3][12] Its ability to accept hydrogen bonds makes it particularly effective at dissolving compounds with amine functionalities.
A summary of the pertinent properties of the solute and solvents is presented in Table 1.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| (±)-2-Aminohexane-d6 | C₆H₉D₆N | 107.23[1] | ~116 (for non-deuterated)[13] | Primary amine, contains a nonpolar alkyl chain. |
| Methanol | CH₃OH | 32.04 | 64.7[4] | Polar protic solvent, hydrogen bond donor and acceptor.[11] |
| Dimethyl Sulfoxide | (CH₃)₂SO | 78.13 | 189[14] | Polar aprotic solvent, strong hydrogen bond acceptor.[3] |
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (M) | Conditions and Notes |
| DMSO | 100 mg/mL[1] | 0.933 M[1] | Requires sonication for dissolution. The use of fresh, non-hygroscopic DMSO is recommended as absorbed water can impact solubility.[1] |
| Methanol | Data not available | - | Requires empirical determination. |
The high solubility in DMSO is anticipated, given DMSO's strong polar nature and its ability to effectively solvate the amine group.
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for determining the solubility of (±)-2-Aminohexane-d6 in both methanol and DMSO. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute in the supernatant.
-
(±)-2-Aminohexane-d6
-
Anhydrous Methanol (≥99.8%)
-
Anhydrous DMSO (≥99.9%)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined caps
-
Positive displacement micropipettes
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
-
Volumetric flasks and appropriate glassware for standard preparation
-
Preparation of Solvent: Use fresh, anhydrous solvents to minimize the influence of water, which can affect the solubility of the amine.
-
Addition of Solute and Solvent: To a series of pre-weighed glass vials, add a known volume of the solvent (e.g., 1 mL of methanol or DMSO). Then, add an excess amount of (±)-2-Aminohexane-d6. The goal is to have undissolved solute present to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[15]
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solute. This step is crucial for separating the saturated supernatant from the excess solute.
-
Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant using a positive displacement pipette. Immediately dilute this aliquot with a known volume of the appropriate mobile phase (for HPLC) or solvent (for GC) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method. A calibration curve must be prepared using accurately weighed standards of (±)-2-Aminohexane-d6 to allow for precise quantification.
-
Calculation of Solubility: The solubility is calculated from the quantified concentration in the diluted sample, taking into account the dilution factor. The result can be expressed in mg/mL or moles/L.
-
Anhydrous Solvents: Water can form hydrogen bonds with both the amine and the solvents, potentially altering the solvation environment and leading to inaccurate solubility measurements.
-
Use of Excess Solute: This ensures that the solution is truly saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.
-
Thermostatic Shaking: Solubility is temperature-dependent.[15][16] Maintaining a constant temperature is essential for reproducible results. Shaking facilitates the dissolution process and ensures the system reaches equilibrium more rapidly.
-
Centrifugation: This is a critical step to ensure that no undissolved micro-droplets of the solute are carried over into the sample taken for analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: The use of a specific and sensitive analytical technique like HPLC or GC is necessary for the accurate quantification of the solute in the complex matrix of the solvent.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While the solubility of (±)-2-Aminohexane-d6 in DMSO is high, a quantitative value in methanol is not readily found in the literature. This technical guide provides not only the available data but also a detailed, self-validating experimental protocol to empower researchers to determine this value accurately. The principles and methodologies outlined herein are grounded in established scientific practices and are designed to yield reliable and reproducible results, which are essential for the successful application of (±)-2-Aminohexane-d6 in research and development.
References
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ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available at: [Link]
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Banaras Hindu University. Physiochemical Properties of Binary Mixture of Methanol + Dimethylsulfoxide (DMSO) and Methanol + Dimethylformamide (DMF). Available at: [Link]
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Microbe Notes. Amino Acids- Properties, Structure, Classification, Functions. Available at: [Link]
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National Institutes of Health (NIH). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available at: [Link]
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ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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PubChem. (S)-2-Aminohexane | C6H15N | CID 6999846. Available at: [Link]
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ResearchGate. How to check the Drug solubility DMSO solvent ..?. Available at: [Link]
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Chem LibreTexts. Solubility of Organic Compounds. Available at: [Link]
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PubChem. Methanol | CH3OH | CID 887. Available at: [Link]
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Wikipedia. Dimethyl sulfoxide. Available at: [Link]
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PubChem. 2-Hexanamine | C6H15N | CID 21405. Available at: [Link]
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EMBIBE. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Available at: [Link]
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PubChem. Dimethyl Sulfoxide | (CH3)2SO | CID 679. Available at: [Link]
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Wikipedia. Methanol. Available at: [Link]
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ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Available at: [Link]
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Jay C. McLaughlin. Experiment 27 - Amines and Amides. Available at: [Link]
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Methanol Institute. METHANOL TECHNICAL DATA SHEET. Available at: [Link]
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National Institutes of Health (NIH). Deuterium in drug discovery: progress, opportunities and challenges. Available at: [Link]
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National Institute of Standards and Technology. Methanol with Hexane (n-hexane) and Water - IUPAC-NIST Solubilities Database. Available at: [Link]
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Gaylord Chemical. Dimethyl Sulfoxide Solvent Properties. Available at: [Link]
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Cheméo. Chemical Properties of 2-Hexanamine (CAS 5329-79-3). Available at: [Link]
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Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. Available at: [Link]
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Wikipedia. Deuterated DMSO. Available at: [Link]
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Pharmaffiliates. N-Nitrosodimethylamine-d6 (1000 µg/mL in Methanol). Available at: [Link]
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ChemSRC. 70492-67-0 (S)-2-Aminohexane C6H15N, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]
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Technical Guide: Storage Architecture for Deuterated Aliphatic Amine Standards
Executive Summary: The "Silent Killer" of Quantitation
In the realm of bioanalysis and pharmacokinetics, deuterated internal standards (IS) are the bedrock of accuracy. They compensate for matrix effects and ionization variability. However, aliphatic amines represent a unique volatility and reactivity class that often leads to "silent" failures.
A degraded deuterated standard does not just lower signal intensity; it introduces isobaric interferences and isotopic scrambling that can bias quantitation by >15% without triggering standard quality control (QC) flags. This guide details the physicochemical mechanisms of amine degradation and prescribes a self-validating storage architecture to ensure data integrity.
The Chemistry of Instability: Why Standards Fail
To store these compounds correctly, one must understand the three specific vectors of failure for deuterated aliphatic amines.
The CO₂ Trap (Carbamate Formation)
Aliphatic amines are nucleophilic. When exposed to atmospheric CO₂, primary and secondary amines reversibly react to form carbamic acid, which stabilizes as carbamate salts.
-
Impact: This changes the gravimetric weight of your standard. If you weigh 1 mg of "amine," you may actually be weighing 0.8 mg of amine and 0.2 mg of carbonate/carbamate, introducing an immediate systematic error in your stock solution concentration.
Isotopic Scrambling (Back-Exchange)
-
N-Deuteration (The Red Flag): If your standard has deuterium on the nitrogen (e.g.,
), it is useless for quantitative storage in protic solvents. The deuterium will exchange with atmospheric moisture or protic solvents (MeOH, Water) within seconds. -
C-Deuteration (The Gold Standard): Most commercial standards are C-deuterated (e.g.,
-carbon deuteration). These are stable unless exposed to extreme pH, which can catalyze enolization and H/D exchange at the alpha position.
Oxidation (N-Oxides)
Amines are susceptible to oxidation by atmospheric oxygen, forming N-oxides or hydroxylamines. This shifts the precursor mass (M+16), effectively removing the IS from the MRM window and lowering the signal-to-noise ratio.
Visualization: Degradation Pathways
The following diagram illustrates the chemical vulnerabilities of a generic deuterated amine (
Figure 1: Chemical degradation pathways for aliphatic amines. Note that CO2 absorption alters concentration without necessarily changing the MS signal of the remaining parent.
Storage Architecture & Conditions
The physical state of the standard dictates the storage strategy. Salts are always preferred over free bases.
Comparative Storage Matrix
| Parameter | Amine Salt (HCl, Oxalate) | Free Base (Liquid/Oil) | Solution (Stock) |
| Stability | High (Solid crystalline lattice) | Low (Volatile, Reactive) | Moderate (Solvent dependent) |
| Temp | +4°C to -20°C | -20°C to -80°C | -20°C or -80°C |
| Atmosphere | Tightly capped | Argon/Nitrogen Flush Mandatory | Inert Headspace |
| Container | Amber Glass | Amber Glass + Parafilm/SureSeal | Amber Silanized Glass |
| Risk | Hygroscopicity (Clumping) | Carbonylation (CO2), Volatility | Solvent Evaporation |
Solvent Selection for Stock Solutions
When reconstituting, the choice of solvent is critical to prevent "silent" exchange.
-
Methanol (MeOH): Acceptable for C-deuterated amines. Avoid if the amine is N-deuterated.
-
Acetonitrile (ACN): Superior for stability. Aprotic and non-reactive. However, check solubility for amine salts (HCl salts may require 10% water or MeOH to dissolve).
-
DMSO: Avoid for volatiles. Hard to remove, freezes at high temps, and can act as an oxidant over time.
Operational Protocols
Protocol A: The "Argon Blanket" (Handling Free Bases)
Use this whenever opening a vial of free-base deuterated amine.
-
Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating degradation.
-
Dispensing: Rapidly weigh the required amount or pipette by volume (if density is known).
-
Purging: Immediately flush the headspace of the stock vial with a gentle stream of dry Argon or Nitrogen for 15-30 seconds.
-
Sealing: Cap tightly and wrap with Parafilm to prevent gas exchange during freezer storage.
Protocol B: Preparation of Primary Stock Solutions
The critical step to ensure concentration accuracy.
-
Calculations: Adjust for the salt factor. If the standard is
, the gravimetric weight includes the HCl.-
Correction Factor = MW(Free Base) / MW(Salt)
-
-
Dissolution:
-
Prefer Acetonitrile if the salt is soluble.
-
If insoluble, use Methanol .
-
Use Class A Volumetric Flasks .
-
-
Aliquot immediately: Do not store the bulk stock in one bottle. Aliquot into single-use amber vials (e.g., 100 µL) to avoid repeated freeze-thaw cycles.
Protocol C: The "Self-Validating" Purity Check
Perform this before any critical validation batch.
-
Infusion: Dilute the stock to ~100 ng/mL in mobile phase.
-
Full Scan MS: Perform a Q1 scan (center mass = precursor).
-
Criteria:
-
M+H Peak: Dominant.
-
M+16 (Oxide): < 1% relative abundance.
-
Isotopic Pattern: Check the M-1 and M-2 peaks. If you see significant "protium" signal (M-n) appearing in a deuterated standard, it indicates back-exchange or synthesis impurity .
-
Visualization: Stock Preparation Workflow
Figure 2: Step-by-step workflow for preparing stable stock solutions from neat standards.
Troubleshooting & FAQ
Q: My standard arrived on ice, but the ice pack was melted. Is it compromised?
-
A: Likely not. Deuterated amines are chemically stable for short excursions (days). The risk is volatility (if free base) or moisture ingress. Perform Protocol C (Purity Check) to confirm.
Q: Can I use N-deuterated amines (
-
A: generally, No. In an LC mobile phase (H2O/MeOH/Formic Acid), the D on the nitrogen will exchange with H instantly. You will measure the non-deuterated mass. Only use these if using aprotic normal-phase chromatography, which is rare for bioanalysis.
Q: Why did my standard turn yellow?
-
A: Yellowing often indicates oxidation (N-oxide formation) or photo-degradation. Discard the stock and prepare fresh.
References
-
National Institutes of Health (NIH). (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue.[1] Retrieved from [Link]
Sources
A-Z Guide to Deuterium-Labeled 2-Aminohexane: Synthesis, Strategy, and Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of deuterium into pharmacologically active molecules is a powerful tool for modulating metabolic pathways and enhancing pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and analytical validation for preparing deuterium-labeled 2-aminohexane, a key structural motif in various bioactive compounds.
Section 1: Strategic Approaches to the Deuteration of 2-Aminohexane
The synthesis of deuterium-labeled 2-aminohexane can be approached through several distinct pathways, each offering unique advantages in terms of regioselectivity, cost, and isotopic enrichment. The primary strategies involve:
-
Reductive Amination of a Ketone Precursor: This is often the most direct and versatile method. It involves the reaction of 2-hexanone with an ammonia source, followed by reduction of the intermediate imine with a deuterium-donating reducing agent. The choice of reducing agent is critical for achieving high deuterium incorporation at the C2 position.
-
Reduction of an Oxime Precursor: 2-Hexanone can be converted to its corresponding oxime, which is then reduced using a deuterium source. This method provides a reliable route to α-deuterated primary amines.[1]
-
Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves treating 2-aminohexane with a deuterium source, such as D₂O or D₂ gas, in the presence of a metal catalyst (e.g., Palladium or Ruthenium).[2][3] While potentially simpler in concept, controlling the regioselectivity of the exchange can be challenging.
-
Synthesis from Deuterated Building Blocks: This approach utilizes starting materials that already contain deuterium at the desired positions. For instance, a deuterated Grignard reagent could be used to construct the carbon skeleton, or a pre-deuterated ketone could be used in a reductive amination reaction.[4][5]
The selection of the optimal pathway depends on the desired position of the deuterium label(s), the required level of isotopic enrichment, and the available starting materials and reagents.
Caption: Strategic pathways for the synthesis of deuterium-labeled 2-aminohexane.
Section 2: Detailed Synthetic Pathways and Experimental Protocols
This section provides detailed, step-by-step methodologies for the most reliable and efficient synthesis pathways.
This is a highly efficient method for specifically introducing a deuterium atom at the C2 position. The reaction proceeds via an intermediate imine, which is then reduced in situ.[6][7]
Causality and Experimental Choices:
-
Reducing Agent: Sodium borodeuteride (NaBD₄) is chosen as the deuterium source. It is a milder reducing agent than lithium aluminum deuteride (LiAlD₄) and is more selective for the iminium ion over the starting ketone, especially under controlled pH.[8] Using a reagent like sodium cyanoborodeuteride (NaCNBD₃) can also be effective as it is particularly selective for the imine/iminium ion even in the presence of the ketone.[6][7]
-
pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-5) to facilitate the formation of the iminium ion, which is more electrophilic and reactive towards the deuteride transfer than the imine itself.[6][9]
-
Solvent: Methanol (or deuterated methanol, CD₃OD, for maximizing isotopic purity) is a common solvent as it readily dissolves the reactants and the borodeuteride reagent.
Experimental Protocol:
-
Imine Formation: To a solution of 2-hexanone (1.0 g, 10 mmol) in methanol (20 mL) in a round-bottom flask, add ammonium acetate (3.85 g, 50 mmol). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium borodeuteride (0.42 g, 10 mmol, 98 atom % D) in cold methanol (10 mL). Add the NaBD₄ solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours. Quench the reaction by slowly adding 1 M HCl (15 mL) until the pH is ~1-2. Stir for 30 minutes.
-
Extraction: Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ketone. Basify the aqueous layer to pH >12 with 4 M NaOH. Extract the product with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-aminohexane-2-d. Further purification can be achieved by distillation.
Caption: Workflow for the reductive amination of 2-hexanone to yield 2-aminohexane-2-d.
This method is suitable for introducing multiple deuterium atoms across the alkyl chain, although with less regiocontrol compared to reductive amination. The mechanism involves reversible C-H bond activation on the surface of a heterogeneous catalyst.[10]
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) or ruthenium-based catalysts are effective for H/D exchange in amines.[3] The choice of catalyst can influence the pattern of deuteration.
-
Deuterium Source: Deuterium oxide (D₂O) is a convenient and relatively inexpensive deuterium source.[3] In some systems, D₂ gas is generated in situ to drive the exchange.[3]
-
Temperature: Elevated temperatures (e.g., 100-150 °C) are often required to achieve significant deuterium incorporation at non-activated C-H bonds.[3]
Experimental Protocol:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2-aminohexane (0.5 g, 5 mmol), 10% Pd/C (50 mg, 10% w/w), and deuterium oxide (10 mL, >99.8 atom % D).
-
Reaction Conditions: Seal the vessel and heat the mixture to 135 °C with vigorous stirring for 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Isolation: Remove the solvents under reduced pressure. Dissolve the residue in diethyl ether and wash with a minimal amount of brine to remove any remaining D₂O.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deuterated 2-aminohexane. The extent and positions of deuteration must be determined analytically.
Section 3: Analytical Characterization
Confirming the successful incorporation of deuterium, its location (regioselectivity), and the isotopic purity is a critical final step. A combination of analytical techniques is essential for a complete characterization.[11][12]
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to determine the molecular weight of the product. The mass spectrum will show a shift in the molecular ion peak (M+) corresponding to the number of deuterium atoms incorporated. For example, the incorporation of one deuterium atom will increase the mass by approximately 1 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique is used to determine the position of deuteration. The signal corresponding to the proton that has been replaced by deuterium will disappear or significantly decrease in intensity.[13]
-
²H NMR: Deuterium NMR provides a direct observation of the deuterium atoms in the molecule, confirming their presence and chemical environment.[14]
-
¹³C NMR: The resonance of a carbon atom bonded to deuterium will appear as a multiplet (due to C-D coupling) and will be shifted slightly upfield compared to its protonated counterpart.
-
Caption: Analytical workflow for the characterization of deuterium-labeled 2-aminohexane.
Section 4: Data Summary and Pathway Comparison
| Pathway | Target Position(s) | Typical Isotopic Enrichment | Key Advantages | Key Disadvantages |
| Reductive Amination | C2 | >95% | High regioselectivity, good yields, mild conditions. | Requires ketone precursor, potential for side reactions if not controlled. |
| Oxime Reduction | C2 | >95%[1] | Good selectivity, avoids direct handling of ammonia. | Adds an extra synthetic step (oxime formation). |
| Catalytic H/D Exchange | Multiple (less selective) | Variable (50-90%) | Simple procedure, starts from the final amine. | Poor regioselectivity, may require harsh conditions, potential for racemization.[3] |
| Building Block Synthesis | Any desired position | >98% | Absolute regiocontrol. | Can be synthetically lengthy and costly, requires specific deuterated precursors. |
References
-
Synthesis of deuterium labeled compounds via H-D exchange reactions by... | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI . Available at: [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube . Available at: [Link]
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Reductive amination - Wikipedia . Available at: [Link]
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Reductive Amination - Common Conditions . Available at: [Link]
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Hydrogen‐deuterium exchange reveals catalytically linked protein flexibility in myoglobin‐mediated intramolecular C(sp3)‐H activation - PMC . Available at: [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. Available at: [Link]
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Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell | Inorganic Chemistry - ACS Publications . Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry . Available at: [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry . Available at: [Link]
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Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube . Available at: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications . Available at: [Link]
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Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime - Organic Chemistry Portal . Available at: [Link]
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Can primary amine be produced using Grignard reagent? - Chemistry Stack Exchange . Available at: [Link]
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Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine - PMC - NIH . Available at: [Link]
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Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
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Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group . Available at: [Link]
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Evaluating the use of NMR for the determination of deuterium abundance in water . Available at: [Link]
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Deuterium Isotope Effects in the Photochemistry of 2-Hexanone - ACS Publications . Available at: [Link]
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Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - Chemical Science (RSC Publishing) - The Royal Society of Chemistry . Available at: [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube . Available at: [Link]
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Hydrogen–deuterium exchange - Wikipedia . Available at: [Link]
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Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind . Available at: [Link]
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The Strecker Synthesis of Amino Acids - Master Organic Chemistry . Available at: [Link]
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Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH . Available at: [Link]
-
the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure . Available at: [Link]
-
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan - LOCKSS . Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Synonyms and Chemical Identifiers of 1-Methylpentylamine and its Deuterated Analog, 1-Methylpentylamine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical research and pharmaceutical development, precise identification of molecules is paramount. This guide provides an in-depth overview of the synonyms and chemical identifiers for 1-Methylpentylamine and its isotopically labeled counterpart, 1-Methylpentylamine-d6. Understanding these identifiers is crucial for accurate documentation, database searches, and regulatory submissions. 1-Methylpentylamine, a simple aliphatic amine, serves as a versatile building block in organic synthesis. The deuterated form, 1-Methylpentylamine-d6, is a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in quantitative analysis by mass spectrometry. Deuterium labeling, the replacement of hydrogen with its heavier isotope, offers a subtle yet powerful modification that can elucidate metabolic pathways and enhance the pharmacokinetic properties of drug candidates.
1-Methylpentylamine: Synonyms and Chemical Identifiers
1-Methylpentylamine, also known as N-methylpentan-1-amine, is a well-characterized compound with a variety of synonyms and established chemical identifiers. These are essential for unambiguous communication and information retrieval in scientific literature and databases.
Synonyms
The various names used to refer to 1-Methylpentylamine reflect both common and systematic nomenclature conventions. A comprehensive list of these synonyms is provided below.
| Synonym Category | Synonym |
| IUPAC Name | N-methylpentan-1-amine[1] |
| Common Names | 1-Methylpentylamine |
| N-Methylpentylamine[2][3][4] | |
| Methylamylamine[2][3] | |
| N-Amyl-N-methylamine[2] | |
| N-Methyl-n-amylamine[3] | |
| N-Pentyl-N-methylamine[2] | |
| Systematic Names | 1-Pentanamine, N-methyl-[1] |
| N-Methyl-1-pentanamine[2] | |
| N-Methylpentanamine[2][3] |
Chemical Identifiers
A unique set of identifiers is assigned to each chemical substance to provide a standardized method of recognition. The key chemical identifiers for 1-Methylpentylamine are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 25419-06-1[2][3][4][5][6] | Chemical Abstracts Service |
| PubChem CID | 117479[1][7] | PubChem |
| InChI | InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3[1][8] | IUPAC International Chemical Identifier |
| InChIKey | UOIWOHLIGKIYFE-UHFFFAOYSA-N[8] | IUPAC International Chemical Identifier |
| Canonical SMILES | CCCCCNC[1][9] | Simplified Molecular Input Line Entry System |
| Molecular Formula | C6H15N[3][4][5] | |
| Molecular Weight | 101.19 g/mol [3][4][5] |
1-Methylpentylamine-d6: Elucidating the Deuterated Analog
1-Methylpentylamine-d6 is an isotopically labeled version of 1-Methylpentylamine where six hydrogen atoms have been replaced by deuterium. This labeling is invaluable for studies requiring mass differentiation between the labeled and unlabeled compound. While specific database entries for 1-Methylpentylamine-d6 are not as readily available as for its non-deuterated counterpart, its chemical identifiers can be inferred based on the structure of the parent compound and the principles of isotopic labeling. The exact position of the deuterium atoms can vary depending on the synthetic route, but a common labeling pattern involves the hydrogens on the methyl group and adjacent methylene groups.
Inferred Synonyms and Identifiers
Based on standard chemical nomenclature and isotopic labeling conventions, the following synonyms and identifiers are proposed for 1-Methylpentylamine-d6. It is important to note that a specific CAS number for this deuterated compound is not readily found in public databases and would be assigned upon registration of the substance.
| Identifier | Inferred Value | Notes |
| IUPAC Name | N-(methyl-d3)-pentan-1-amine-1,1,2-d3 (example) | The IUPAC name would specify the location of the deuterium atoms. The example assumes labeling on the methyl group and the first two carbons of the pentyl chain. |
| Synonyms | 1-Methylpentylamine-d6, N-Methylpentylamine-d6 | These are common ways to denote the deuterated compound. |
| Molecular Formula | C6H9D6N | Reflects the replacement of six hydrogen atoms with deuterium. |
| Molecular Weight | 107.23 g/mol | Calculated based on the atomic mass of deuterium (approx. 2.014 u) compared to hydrogen (approx. 1.008 u). |
| InChI | Would include an additional layer for isotopic information (e.g., /i.../h,D) | The InChI string would be similar to the parent compound but with an added layer to specify the location and number of deuterium atoms. |
| InChIKey | The first block of 14 characters would likely be the same as the parent. | The second block of the InChIKey would differ to reflect the isotopic layer of the InChI. |
| SMILES (Isotopic) | Would use square brackets to denote the isotope, e.g., CCCCCN | The SMILES notation would explicitly indicate the presence of deuterium atoms at specific positions. |
Visualization of Chemical Identity
The following diagram illustrates the relationship between 1-Methylpentylamine and its deuterated analog, highlighting their core structure and the modification that confers unique properties for advanced research applications.
Caption: Relationship between 1-Methylpentylamine and its deuterated analog.
Conclusion
The accurate identification of chemical compounds through their synonyms and unique identifiers is a cornerstone of scientific integrity and reproducibility. This guide provides a detailed compilation of this essential information for 1-Methylpentylamine, a compound of interest in various research and development sectors. Furthermore, it addresses the nomenclature and key identifiers for its deuterated analog, 1-Methylpentylamine-d6, highlighting the principles of isotopic labeling and the current landscape of its documentation in public databases. For researchers working with these compounds, a thorough understanding of this information is critical for effective collaboration, data management, and scientific discovery.
References
-
Pharmaffiliates. (n.d.). N-Methylpentylamine. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117479, N-Methylpentylamine. Retrieved February 8, 2026, from [Link]
-
The Good Scents Company. (n.d.). N-methyl pentyl amine. Retrieved February 8, 2026, from [Link]
Sources
- 1. N-Methylpentylamine | C6H15N | CID 117479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Methylpentylamine - Safety Data Sheet [chemicalbook.com]
- 4. N-Methylpentylamine | CAS 25419-06-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CAS 25419-06-1: N-Methylpentylamine | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. N-methyl pentyl amine, 25419-06-1 [thegoodscentscompany.com]
- 8. N-Methylpentylamine 98 25419-06-1 [sigmaaldrich.com]
- 9. 25419-06-1|N-Methylpentylamine|BLD Pharm [bldpharm.com]
Methodological & Application
Protocol for using 2-Hexylamine-d6 as an internal standard in GC-MS
Application Note: Quantitative Analysis of 2-Hexylamine in Biological Matrices via GC-MS using 2-Hexylamine-d6
Abstract & Introduction
The precise quantification of primary aliphatic amines, such as 2-Hexylamine (1-methylpentylamine), is critical in pharmaceutical impurity profiling and metabolic studies. However, the analysis of low-molecular-weight amines by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges:
-
High Polarity: Free amines interact strongly with silanol groups in GC columns, leading to severe peak tailing and poor sensitivity.
-
Volatility: The high volatility of 2-Hexylamine poses risks of analyte loss during sample concentration.
To overcome these hurdles, this protocol utilizes Pentafluoropropionic Anhydride (PFPA) derivatization. This reaction converts the polar amine into a stable, volatile, and lipophilic amide (N-(2-hexyl)pentafluoropropionamide), improving chromatographic shape and providing electron-capturing groups that enhance MS sensitivity.
Why 2-Hexylamine-d6? Using a stable isotope-labeled internal standard (SIL-IS), 2-Hexylamine-d6 , is non-negotiable for regulated environments. Unlike structural analogs, the d6-isotopolog co-elutes (or elutes with a negligible retention time shift) with the target analyte. This allows it to perfectly compensate for:
-
Variability in derivatization efficiency.[1]
-
Matrix effects (ion suppression/enhancement) in the MS source.
-
Injection volume errors.
Chemical Principles & Reaction Mechanism
The core of this method is the acylation of the primary amine under anhydrous conditions.
Reaction:
-
Analyte: 2-Hexylamine (
) -
Product: N-(2-hexyl)pentafluoropropionamide (
)
Mechanism: The lone pair on the nitrogen attacks the carbonyl carbon of the anhydride. A base (often the amine itself or added triethylamine) facilitates the removal of the acidic byproduct.
Materials & Reagents
-
Analyte Standard: 2-Hexylamine (High purity >98%).
-
Internal Standard: 2-Hexylamine-d6 (Isotopic purity >99%).
-
Derivatization Reagent: Pentafluoropropionic Anhydride (PFPA).[2][3][4] Note: Moisture sensitive.[3]
-
Solvents: Ethyl Acetate (Anhydrous), MTBE (Methyl tert-butyl ether), Methanol (LC-MS grade).
-
Buffer: 0.1 M NaOH (for basification).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Experimental Protocol
Preparation of Standard Solutions
-
Stock Solution A (Target): Dissolve 2-Hexylamine in Methanol to 1.0 mg/mL.
-
Stock Solution B (IS): Dissolve 2-Hexylamine-d6 in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute Stock B to 10 µg/mL in Methanol. This will be spiked into every sample.
Sample Preparation Workflow
The following workflow ensures the amine is in its free base form for extraction, followed by anhydrous derivatization.
Figure 1: Step-by-step extraction and derivatization workflow for 2-Hexylamine.
Detailed Steps:
-
Aliquot: Transfer 200 µL of sample (plasma/urine) to a glass centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution (2-Hexylamine-d6). Vortex 10s.
-
Basification: Add 200 µL of 0.1 M NaOH. Vortex. Rationale: Amines must be deprotonated (
) to extract into the organic layer. -
Extraction: Add 1 mL MTBE. Shake/Vortex vigorously for 5 mins. Centrifuge at 3000 x g for 5 mins.
-
Transfer: Transfer the upper organic layer to a clean, dry glass vial.
-
Drying (CRITICAL): Add ~50 mg anhydrous
to the organic layer. Rationale: PFPA reacts violently with water. Traces of water will quench the reagent. -
Derivatization: Transfer 500 µL of the dried supernatant to a reaction vial. Add 50 µL PFPA. Cap tightly.
-
Incubation: Heat at 60°C for 30 minutes.
-
Clean-up: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Rationale: Removes excess PFPA and acidic byproducts.
-
Reconstitution: Dissolve residue in 100 µL anhydrous Ethyl Acetate. Transfer to GC vial.
Instrumental Method (GC-MS)
System: Agilent 7890/5977 (or equivalent).
GC Parameters:
-
Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (hold 1 min)
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 30°C/min to 300°C (hold 3 min)
-
Total Run Time: ~15 minutes.[3]
-
MS Parameters (SIM Mode):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: EI (70 eV)
-
Solvent Delay: 4.0 min (Adjust based on solvent peak).
Selected Ion Monitoring (SIM) Table:
Note: The fragmentation of N-PFP amines is dominated by
| Analyte | Precursor MW | Quant Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 |
| 2-Hexylamine-PFP | ~247 | 190 | 119 | 69 |
| 2-Hexylamine-d6-PFP | ~253 | 196 * | 125 | 69 |
-
Quant Ion Logic: The ion m/z 190 corresponds to
. -
IS Logic: Assuming the d6 label is on the propyl/butyl tail, the mass shift might be lost during alpha cleavage. Crucial Check: If your d6 label is on the terminal methyls of the butyl chain, you must monitor the Molecular Ion (
) instead (m/z 247 and 253), or ensure the label is on the alpha-methyl/CH group (m/z 190 196).-
Recommendation: Run a full scan (50-300 m/z) of the pure standard first to confirm the location of the deuterium label in the fragment. The table above assumes the label is retained in the fragment (e.g., d3-methyl + d3-alpha-CH).
-
Data Analysis & Calculation
Response Ratio (RR):
Quantification:
Construct a calibration curve by plotting RR vs. Concentration. Use linear regression with
Validation Criteria (FDA M10 Guidelines)
To ensure this method meets regulatory standards [1], validate the following:
-
Selectivity: Analyze 6 blank matrix sources. No interference >20% of the LLOQ area at the retention time of 2-Hexylamine.
-
Cross-Talk: Inject a pure IS sample. Ensure no signal appears in the Analyte channel (m/z 190). Inject a high-concentration Analyte sample. Ensure no signal appears in the IS channel (m/z 196).
-
Linearity:
. -
Accuracy & Precision:
-
Intra-run: CV < 15% (20% at LLOQ).
-
Inter-run: CV < 15% (20% at LLOQ).
-
Troubleshooting
| Issue | Probable Cause | Solution |
| Low Sensitivity | Wet extraction solvent | Ensure |
| Peak Tailing | Active sites in inlet | Change liner (deactivated splitless) and cut column. |
| Variable IS Response | Inconsistent derivatization | Check incubation seal; ensure PFPA is not degraded (should be clear, not yellow). |
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]
-
National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
Optimizing LC-MS/MS Methods for Amine Quantification Using Deuterated Standards: An Application Note
Introduction: The Analytical Challenge of Amine Quantification
Amines, a class of organic compounds containing a basic nitrogen atom with a lone pair, are of immense interest in pharmaceutical and biomedical research due to their roles as neurotransmitters, biomarkers, and active pharmaceutical ingredients. However, their quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents several analytical hurdles. These challenges include poor retention on traditional reversed-phase columns due to their polar nature, susceptibility to matrix effects, and potential for analyte loss during sample preparation.[1][2] This application note provides a comprehensive guide to developing and validating a robust LC-MS/MS method for amine quantification, with a special focus on the pivotal role of deuterated internal standards in achieving accurate and reproducible results.
The Critical Role of Deuterated Internal Standards
The use of a stable isotope-labeled (SIL) internal standard, particularly a deuterated analog of the analyte, is the gold standard for quantitative LC-MS/MS analysis.[3][4][5] Deuterated standards are chemically identical to the analyte, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[4] This co-elution is crucial for compensating for variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression or enhancement.[4][6][7] By normalizing the analyte response to that of the deuterated internal standard, a more accurate and precise quantification can be achieved, even in complex biological matrices.[3][4]
Selecting the Appropriate Deuterated Standard
When selecting a deuterated internal standard, several factors must be considered:
-
Isotopic Purity: The standard should have a high degree of isotopic enrichment (typically ≥98%) to minimize its contribution to the analyte signal.[3][4]
-
Position of Deuteration: Deuterium atoms should be placed in non-exchangeable positions on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.[]
-
Mass Difference: A sufficient mass difference between the analyte and the internal standard (ideally ≥ 3 amu) is necessary to prevent isotopic crosstalk.
Experimental Workflow: A Step-by-Step Protocol
The following sections detail a comprehensive protocol for the quantification of a model primary amine, aniline, in human plasma. This workflow can be adapted for the analysis of other amines with appropriate modifications.
Diagram of the Overall Workflow
Caption: Overall workflow for amine quantification by LC-MS/MS.
Protocol 1: Sample Preparation
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of aniline-d5 (deuterated internal standard) in methanol.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Derivatization (if necessary): For amines with poor chromatographic retention or ionization efficiency, a derivatization step can be introduced. A common approach is dansylation:
-
Add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex and incubate at 60°C for 30 minutes.
-
Acidify the reaction with 10 µL of 10% formic acid.
-
-
Evaporation and Reconstitution: Evaporate the supernatant (or derivatized sample) to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.
Rationale: Protein precipitation is a simple and effective method for removing the bulk of matrix interferences.[9] Derivatization with dansyl chloride improves the chromatographic retention of polar amines on reversed-phase columns and enhances their ionization efficiency.[10]
Protocol 2: LC-MS/MS Method Development
Liquid Chromatography (LC) Parameters:
-
Column: A column suitable for polar compound retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with aqueous stability, is recommended.[11][12][13] For this example, we will use a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %A %B 0.0 5 95 3.0 40 60 3.1 5 95 | 5.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Rationale: HILIC is an excellent choice for retaining and separating polar amines without the need for ion-pairing reagents, which can suppress MS ionization.[11][13][14] The use of formic acid in the mobile phase promotes the protonation of amines, which is favorable for positive mode electrospray ionization.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Aniline 94.1 77.1 15 | Aniline-d5 | 99.1 | 82.1 | 15 |
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Desolvation Temperature: 450°C, Desolvation Gas Flow: 800 L/hr).
Rationale: ESI in positive mode is generally the most sensitive ionization technique for amines.[15] MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
Diagram of Deuterated Standard Principle
Sources
- 1. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. texilajournal.com [texilajournal.com]
- 9. opentrons.com [opentrons.com]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns | Waters [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Preparation of (±)-2-Aminohexane--d6 stock solutions for metabolomics
Application Note & Protocol
Topic: Preparation and Quality Control of (±)-2-Aminohexane-d6 Stock Solutions for High-Throughput Metabolomics
Abstract
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the precise preparation, validation, and implementation of (±)-2-Aminohexane-d6 as an internal standard (IS) for quantitative metabolomics workflows, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The protocol emphasizes the critical aspects of solvent selection to mitigate hydrogen-deuterium (H-D) exchange, gravimetric preparation for accuracy, and a multi-tiered quality control (QC) process to ensure the long-term stability and reliability of stock and working solutions. Adherence to these guidelines is crucial for generating high-quality, reproducible data in complex biological matrices.
Introduction: The Rationale for a Deuterated Amine Standard
In the landscape of quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving analytical accuracy and precision.[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] For LC-MS-based metabolomics, SIL-IS are indispensable as they co-elute with the target analyte and experience similar ionization effects, thereby correcting for variability introduced during sample preparation, injection, and analysis.[3][4]
(±)-2-Aminohexane-d6 serves as an ideal internal standard for the quantification of short-chain aliphatic amines and related compounds in biological samples. Its deuteration provides a mass shift that allows it to be distinguished from the endogenous analyte by the mass spectrometer, while its chemical structure ensures it mimics the behavior of similar analytes during extraction and chromatographic separation.[5] However, the primary amine moiety introduces a susceptibility to hydrogen-deuterium (H-D) exchange with protic solvents (e.g., water, methanol), which can compromise isotopic purity and quantitative accuracy.[6][7] This protocol is designed to address this challenge directly, ensuring the integrity of the standard from initial preparation to final data acquisition.
Materials and Reagents
Compound Specifications
| Parameter | Specification | Rationale |
| Internal Standard | (±)-2-Aminohexane-d6 | Racemic mixture to represent both enantiomers if present in the biological system. |
| Chemical Purity | >99% | Minimizes interference from non-deuterated or other impurities.[8] |
| Isotopic Enrichment | ≥98% | Ensures a distinct mass signal and minimizes cross-interference with the analyte.[8] |
| Mass Shift | +6 Da | A mass shift of ≥3 Da is recommended to prevent isotopic overlap.[1] |
Equipment and Consumables
-
Analytical balance (4 or 5 decimal places)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes (P10, P100, P1000)
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator
-
LC-MS system (e.g., Triple Quadrupole MS)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Recommended Solvents
| Solvent | Grade | Purpose | Justification |
| Acetonitrile (ACN) | LC-MS Grade | Primary Solvent | Aprotic solvent that minimizes H-D exchange with the amine group.[9] |
| Methanol (MeOH) | LC-MS Grade | Secondary Solvent (with caution) | Can be used in working solutions but may increase the risk of H-D exchange over time. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Alternative Solvent | Aprotic; suitable for compounds with poor solubility in ACN. |
| Water | Type 1 / LC-MS Grade | Mobile Phase Component | Use in final, highly dilute working solutions should be tested for stability. |
Experimental Protocols
The following protocols detail a hierarchical approach to solution preparation, moving from a concentrated primary stock to dilute working solutions. This method minimizes waste of the expensive deuterated standard and reduces the potential for contamination and degradation.
Protocol 3.1: Preparation of 1 mg/mL Primary Stock Solution (S1)
This protocol is foundational; accuracy at this stage is paramount.
-
Pre-Equilibration: Allow the vial of (±)-2-Aminohexane-d6 to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Gravimetric Measurement: Accurately weigh approximately 1 mg of (±)-2-Aminohexane-d6 directly into a tared 1.5 mL amber glass vial. Record the exact weight.
-
Solubilization: Based on the recorded weight, add the precise volume of LC-MS grade acetonitrile (ACN) to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg was weighed, add 1.05 mL of ACN.
-
Dissolution: Cap the vial tightly and vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution.
-
Labeling and Storage: Clearly label the vial as "S1: (±)-2-Aminohexane-d6, 1 mg/mL in ACN" with the preparation date. Store at ≤-20°C. For long-term storage (>1 month), storage at -80°C is recommended.
Causality Explanation: Gravimetric preparation is more accurate than volumetric measurement of the neat, often liquid, standard. Using an aprotic solvent like ACN is a critical choice to prevent the exchange of deuterium atoms on the amine group with protons from the solvent, a common issue with protic solvents like methanol or water.[6][9]
Protocol 3.2: Preparation of 100 µg/mL Secondary Stock Solution (S2)
-
Dilution Calculation: Plan to prepare 1 mL of the S2 solution.
-
Aliquot S1: Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL Primary Stock Solution (S1) into a 1.5 mL amber vial.
-
Diluent Addition: Add 900 µL of ACN to the vial.
-
Mixing: Cap the vial and vortex thoroughly for 30 seconds.
-
Labeling and Storage: Label as "S2: (±)-2-Aminohexane-d6, 100 µg/mL in ACN" with the date. Store at ≤-20°C.
Protocol 3.3: Preparation of 1 µg/mL (1000 ng/mL) Working Stock Solution (S3)
This solution is often used to spike into biological samples.
-
Serial Dilution: Transfer 10 µL of the 100 µg/mL Secondary Stock Solution (S2) into a clean amber vial.
-
Diluent Addition: Add 990 µL of ACN (or the initial mobile phase composition, e.g., 95:5 Water:ACN, if stability is confirmed).
-
Mixing: Vortex for 30 seconds.
-
Labeling and Use: Label as "S3: (±)-2-Aminohexane-d6, 1000 ng/mL" with the date. This working solution should be prepared fresh daily or weekly and stored at 2-8°C during use.
Expert Insight: The concentration of the final working solution should be tailored to the expected concentration of the endogenous analyte in your samples. A common practice is to aim for an IS concentration that is in the mid-range of the calibration curve.[10]
Quality Control and System Validation
A robust QC system is not optional; it is essential for validating the integrity of your internal standard and, by extension, your entire dataset.
Initial Purity and Identity Verification
Upon preparation of the Primary Stock Solution (S1), its identity and isotopic purity should be confirmed.
-
Method: Infuse a diluted aliquot of S1 directly into the mass spectrometer.
-
Acceptance Criteria:
-
The observed mass-to-charge ratio (m/z) should be within ±0.005 Da of the theoretical exact mass of the protonated (or appropriate adduct) molecule.
-
The isotopic distribution should be consistent with the specified enrichment (≥98%).
-
The signal from the unlabeled (d0) analogue should be minimal. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the analyte signal at the Lower Limit of Quantification (LLOQ).[3]
-
Stability Monitoring
The stability of the internal standard in the chosen solvent and storage conditions must be periodically assessed.
-
Method: On a weekly or bi-weekly basis, inject a consistent amount of the working stock solution (S3) into the LC-MS system.
-
Acceptance Criteria: The peak area of the internal standard should remain within ±15-20% of the initial (T=0) measurement.[11] A consistent drift in the peak area may indicate degradation or solvent evaporation. Some labs may adopt a tighter criterion of ±15%.[12]
Application in Metabolomics Workflow
The validated working stock solution (S3) is added to all samples, including calibration standards, quality controls, and unknown biological samples, at the very beginning of the sample preparation process.[3] This ensures that the IS corrects for variability in every subsequent step, from protein precipitation or liquid-liquid extraction to final injection.
Troubleshooting
-
Problem: Drifting IS peak area over time.
-
Cause: Potential degradation, solvent evaporation, or instrument instability.
-
Solution: Prepare a fresh working solution from an earlier stock. If the issue persists, evaluate the stability of the secondary (S2) and primary (S1) stocks. Ensure vial caps are sealed tightly. Run an instrument performance qualification.
-
-
Problem: High signal for the unlabeled (d0) analyte in the IS solution.
-
Cause: Poor isotopic enrichment of the starting material or significant H-D exchange.
-
Solution: Re-evaluate the solvent choice; ensure anhydrous, aprotic solvents are used for stock solutions. Contact the supplier for a certificate of analysis to confirm isotopic purity.
-
-
Problem: IS peak area is suppressed in some biological samples.
-
Cause: Significant matrix effects.
-
Solution: This is the primary reason for using a SIL-IS. As long as the IS peak area is detectable and consistent across QC samples, the analyte/IS ratio should provide accurate quantification. If the signal is completely lost, sample dilution or a more rigorous cleanup method may be required.[8]
-
Conclusion
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Snyder, L. R. (2012, June 1). When Should an Internal Standard be Used? LCGC International.
- Masson, G. R., et al. (n.d.). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PMC.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- U.S. Environmental Protection Agency. (2014, June 27). Standard Operating Procedures. EPA OSC Response.
- Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC.
- Konopski, L., & Szulc, M. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. PMC.
- Middleditch, C., et al. (n.d.). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. PMC.
- Konermann, L. (n.d.). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. PMC - PubMed Central.
- Chalmers, M. J., et al. (2021, September 7). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Reddit User. (2023, October 2). How to make a Internal Standard mix... Reddit.
- ResearchGate User. (2020, March 23). Why does increasing the internal standard concentration (higher than the ULOQ) improves linearity in LC-MS/MS? ResearchGate.
- Xu, K., et al. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. PMC.
- Giel-Pietraszuk, M., et al. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
- Englander, J. J., et al. (2025, August 9). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
- The Sheynkman Lab. (2024, December 30). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. YouTube.
- Masson, G. R., et al. (n.d.). Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. ChemRxiv.
- Islam, R., et al. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis.
- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Rudzki, P. J., et al. (2017, January 1). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed.
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Application Note: A Robust Method for the Quantification of 2-Aminohexane-d6 via FMOC Derivatization and HPLC-FLD Analysis
Abstract
This technical guide provides a comprehensive, field-proven protocol for the derivatization of the deuterated internal standard, 2-aminohexane-d6, with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The subsequent quantitative analysis of the stable FMOC-adduct is achieved using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). This document outlines the chemical principles, offers a detailed step-by-step experimental protocol, and discusses the rationale behind critical methodological choices, ensuring scientific integrity and reproducibility for researchers in drug metabolism, pharmacokinetics, and related fields.
Introduction and Scientific Principles
Accurate quantification of analytes in complex matrices is a cornerstone of drug development and metabolic research. The use of stable isotope-labeled internal standards, such as 2-aminohexane-d6, is a critical strategy to correct for analyte loss during sample preparation and instrumental analysis.[1] However, short-chain aliphatic amines like 2-aminohexane lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging.[2][3]
Pre-column derivatization addresses this limitation by covalently attaching a molecule with strong UV absorbance or fluorescence properties to the analyte.[2][4][5] 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an exemplary derivatizing agent for primary and secondary amines due to several key advantages[6][7]:
-
Rapid Reaction: It reacts swiftly under mild, alkaline conditions.[2]
-
Stable Adducts: The resulting FMOC-amine carbamate is chemically stable, ensuring consistency during sample handling and analysis.[8][9]
-
High Sensitivity: The fluorenyl moiety is intensely fluorescent, enabling highly sensitive detection and low limits of quantification (LOQ).[7][10]
The Derivatization Reaction Mechanism
The core of this method is the nucleophilic attack of the primary amine group of 2-aminohexane-d6 on the electrophilic carbonyl carbon of FMOC-Cl.[8] This reaction requires a basic environment (pH 8-10) to deprotonate the amine, thereby increasing its nucleophilicity.[9][11] The reaction liberates hydrochloric acid, which is neutralized by the alkaline buffer, typically a borate buffer.[8][9]
Sources
- 1. resolvemass.ca [resolvemass.ca]
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- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. academic.oup.com [academic.oup.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. scielo.br [scielo.br]
Application Note: Robust Solid-Phase Extraction Protocols for Amine-Containing Analytes Using 2-Hexylamine-d6 as a Recovery Standard
Abstract
This technical guide provides detailed protocols for the solid-phase extraction (SPE) of amine-containing analytes from complex matrices. Central to the robustness and accuracy of these methods is the use of 2-Hexylamine-d6 as a deuterated recovery standard. This application note will delve into the rationale for selecting 2-Hexylamine-d6, provide step-by-step SPE protocols for both reversed-phase and ion-exchange sorbents, and present a framework for method validation. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to develop reliable and reproducible bioanalytical and environmental assays.
Introduction: The Critical Role of Recovery Standards in SPE
Solid-phase extraction is a cornerstone of modern sample preparation, enabling the concentration of analytes and the removal of interfering matrix components prior to chromatographic analysis.[1] However, the multi-step nature of SPE, which includes conditioning, loading, washing, and elution, can introduce variability and potential for analyte loss.[2] To ensure the accuracy and reliability of quantitative analyses, it is imperative to incorporate an internal standard that can account for these procedural variations.
Deuterated internal standards, such as 2-Hexylamine-d6, are the gold standard for mass spectrometry-based quantification. These compounds are chemically identical to their non-deuterated counterparts, meaning they exhibit nearly identical behavior during the extraction process. Their mass difference allows for their distinct detection by a mass spectrometer, enabling precise correction for any analyte loss during sample preparation.
Why 2-Hexylamine-d6?
2-Hexylamine-d6 is an ideal recovery standard for a range of small molecule primary and secondary amines for several key reasons:
-
Physicochemical Similarity: As a six-carbon primary aliphatic amine, 2-Hexylamine shares structural and functional characteristics with many amine-containing drugs, metabolites, and environmental contaminants.[3][4] This ensures that it will co-extract with the analytes of interest across a variety of SPE sorbents and solvent conditions.
-
Deuterium Labeling: The six deuterium atoms on the hexyl chain provide a significant mass shift from the native compound, preventing isotopic crosstalk and ensuring accurate quantification.
-
Commercial Availability: 2-Hexylamine-d6 is readily available from commercial suppliers, facilitating its adoption in routine analytical workflows.
Foundational Principles of SPE for Amines
The successful extraction of amines via SPE hinges on understanding their acid-base chemistry. The pKa of the amine group dictates its charge state at a given pH. This property is exploited to enhance retention on the SPE sorbent and to achieve selective elution.
-
For Reversed-Phase SPE (e.g., C18, Polymer-based): At a pH approximately two units above the pKa of the amine, the analyte will be in its neutral, less polar form, promoting strong retention on the hydrophobic sorbent.
-
For Ion-Exchange SPE (e.g., Cation Exchange): At a pH approximately two units below the pKa of the amine, the analyte will be protonated and carry a positive charge, allowing for strong retention on a negatively charged cation exchange sorbent.
Detailed SPE Protocols
The following protocols are provided as a starting point for method development. Optimization may be required based on the specific analyte and sample matrix.
Protocol 1: Reversed-Phase SPE for Amines in Aqueous Matrices (e.g., Urine, Plasma)
This protocol is suitable for the extraction of moderately nonpolar to nonpolar amines.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
pH adjustment solution (e.g., 1 M sodium hydroxide or ammonium hydroxide)
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
2-Hexylamine-d6 spiking solution (in methanol)
Procedure:
-
Sample Pre-treatment: [1]
-
To 1 mL of the aqueous sample, add a known amount of 2-Hexylamine-d6 spiking solution.
-
Adjust the sample pH to >10 with the appropriate base to ensure the amine is in its neutral form.
-
Centrifuge the sample to pellet any precipitates.[1]
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.[5]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Optional: A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and the 2-Hexylamine-d6 standard with 2 x 1 mL of the elution solvent. The acidic modifier ensures that the amine is protonated and readily released from the sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the analytical instrument.
-
Protocol 2: Cation-Exchange SPE for Polar Amines in Complex Matrices
This protocol is ideal for extracting polar amines that may not be well-retained on reversed-phase sorbents.
Materials:
-
Strong cation-exchange SPE cartridges (e.g., SCX, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
pH adjustment solution (e.g., 1 M formic acid or hydrochloric acid)
-
Wash solvent (e.g., Methanol)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
2-Hexylamine-d6 spiking solution (in methanol)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of the sample, add a known amount of 2-Hexylamine-d6 spiking solution.
-
Adjust the sample pH to <4 with the appropriate acid to ensure the amine is protonated.
-
Centrifuge the sample if necessary.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of methanol to remove nonpolar interferences.
-
-
Elution:
-
Elute the analyte and the 2-Hexylamine-d6 standard with 2 x 1 mL of the elution solvent. The basic modifier neutralizes the charge on the amine, disrupting its interaction with the sorbent.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described in Protocol 1.
-
Method Validation and Data Interpretation
A robust SPE method requires thorough validation to ensure its performance.[6][7] Key validation parameters include:
-
Recovery: The absolute recovery of both the analyte and 2-Hexylamine-d6 should be determined.[5] While high recovery is desirable, consistent and reproducible recovery is more critical when using a deuterated internal standard. Acceptable recovery typically falls within the 70-120% range.[8]
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte and internal standard should be assessed. This is typically done by comparing the response of the analyte in the presence and absence of the matrix.
-
Precision and Accuracy: The precision (reproducibility) and accuracy (closeness to the true value) of the method should be evaluated at multiple concentration levels.
Example Data
The following table presents hypothetical validation data for the extraction of a hypothetical primary amine drug from human plasma using Protocol 1.
| Analyte Concentration (ng/mL) | Analyte Recovery (%) | 2-Hexylamine-d6 Recovery (%) | Precision (%RSD) | Accuracy (%Bias) |
| 1 | 85.2 | 88.1 | 5.6 | -2.3 |
| 10 | 87.5 | 89.3 | 4.1 | 1.1 |
| 100 | 86.9 | 88.7 | 3.5 | 0.5 |
Visualizing the SPE Workflow
The following diagrams illustrate the key steps in the described SPE protocols.
Caption: Cation-Exchange SPE Workflow for Amines.
Conclusion
The use of 2-Hexylamine-d6 as a recovery standard provides a robust and reliable approach for the quantitative analysis of amine-containing compounds by compensating for variability during solid-phase extraction. The protocols detailed in this application note serve as a comprehensive guide for developing and validating high-performance SPE methods. By understanding the fundamental principles of amine chemistry and SPE, researchers can confidently implement these techniques to achieve accurate and reproducible results in their analytical workflows.
References
-
Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
LCGC International. (2025). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
ResearchGate. (2025). Solid phase extraction of amines. Retrieved from [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. Retrieved from [Link]
-
Thomas, J. L., Donnelly, C. C., et al. (2009). Development and validation of a solid phase extraction sample cleanup. DigitalCommons@UNL. Retrieved from [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? Retrieved from [Link]
-
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]
-
Caldas, S. S., Demoliner, A., & Primel, E. G. (2012). Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. Química Nova, 35(9), 1819-1824. Retrieved from [Link]
-
Chromatography Forum. (2008, November 22). Internal Standards for Solid Samples. Retrieved from [Link]
-
Restek. (2021, July 19). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hexylamine. PubChem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Validation of SPE Products and Associated Procedures with EPA Method 625.1. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hexylamine, N,2-dimethyl-. PubChem. Retrieved from [Link]
-
MedChemExpress. (n.d.). 2-Aminohexane-d6 (2-Hexylamine-d6). Retrieved from [Link]
Sources
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexylamine - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. "Development and validation of a solid phase extraction sample cleanup " by Jennifer L. Thomas, Christopher C. Donnelly et al. [digitalcommons.unl.edu]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Application of (±)-2-Aminohexane--d6 in pharmacokinetic drug tracer studies
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Precision in Pharmacokinetics
In the landscape of modern drug development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies form the bedrock of this understanding, providing critical data on drug exposure, residence time, and metabolic fate that informs dosing regimens, safety assessments, and efficacy evaluations.[1] The use of stable isotope-labeled (SIL) compounds, such as (±)-2-Aminohexane-d6, has emerged as a powerful tool, offering unparalleled precision and clarity in these investigations.[2]
(±)-2-Aminohexane-d6 is a deuterated analog of 2-Aminohexane, a simple alkylamine.[3][4] By replacing six hydrogen atoms with their heavier, stable isotope, deuterium, we create a tracer that is chemically identical to the parent compound in its biological behavior but mass-shifted for distinct analytical detection.[5] This allows researchers to administer the labeled compound and precisely track its journey through a biological system without the confounding presence of endogenous or co-administered unlabeled drugs. This technique is particularly valuable in "microdosing" or "microtracer" studies, where a sub-pharmacological dose of a labeled drug is administered to characterize human PK early in development, minimizing risk and resource expenditure.[6][7][8]
This guide provides a comprehensive overview of the principles and methodologies for utilizing (±)-2-Aminohexane-d6 as a tracer in preclinical pharmacokinetic studies. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to design and execute robust, self-validating experiments that yield high-quality, interpretable data.
Core Principles: Why Use a Deuterated Tracer?
The primary advantage of using a stable isotope tracer like (±)-2-Aminohexane-d6 lies in its utility as an internal standard that behaves identically to the analyte of interest. When co-administered with the unlabeled drug or used to trace the fate of the drug itself, it provides a clear, unambiguous signal in mass spectrometry-based bioanalysis.
The Causality Behind the Choice:
-
Overcoming Biological Variability: Animal-to-animal and intra-animal variations can significantly impact PK data. A SIL tracer, when used appropriately, co-experiences the same absorption, distribution, and metabolic processes as the unlabeled drug. In techniques like cassette dosing, this allows for more accurate comparisons between compounds.[2][9]
-
Distinguishing from Endogenous Analogs: For compounds that may be similar to endogenous molecules, a SIL tracer allows for unequivocal differentiation, ensuring that the measured concentrations correspond solely to the administered drug.[10]
-
Enhancing Bioanalytical Accuracy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[11] A deuterated compound serves as the ideal internal standard, co-eluting with the analyte and compensating for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[8][12] This leads to more robust and reliable data, a cornerstone of regulatory submissions to agencies like the FDA and EMA.[4][13]
Experimental Design & Protocols
A successful pharmacokinetic study requires meticulous planning, from animal model selection to the final data analysis. While specific pharmacokinetic parameters for the parent compound, 2-aminohexane, are not extensively documented in publicly available literature, this protocol is designed based on best practices for small amine compounds to ensure comprehensive data capture.
PART 1: Pre-Study Preparation
1.1. Compound Information
| Parameter | Value | Source |
| Compound Name | (±)-2-Aminohexane-d6 | MedChemExpress[3] |
| Synonyms | (±)-2-Hexylamine-d6 | MedChemExpress[3] |
| CAS Number | 1219802-28-4 | MedChemExpress[3] |
| Molecular Formula | C₆H₉D₆N | MedChemExpress[3] |
| Molecular Weight | 107.23 g/mol | MedChemExpress[3] |
| Appearance | Liquid | MedChemExpress[3] |
1.2. Animal Model Selection
The choice of animal model is critical and should align with the study's objectives. Mice (e.g., C57BL/6) are frequently used for early-stage PK screening due to their small size, well-characterized genetics, and cost-effectiveness.[5] Rats (e.g., Sprague-Dawley) are also common and allow for the collection of larger blood volumes.[14] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1.3. Dose Formulation
The vehicle for oral administration must solubilize the compound without affecting its absorption. A common starting point for amines is an aqueous vehicle, such as sterile water or a buffered saline solution, potentially with a small amount of a solubilizing agent like Tween 80 or PEG 400 if required.
-
Protocol: Dose Formulation Preparation
-
Calculate the required amount of (±)-2-Aminohexane-d6 based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Accurately weigh the (±)-2-Aminohexane-d6 and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved or homogeneously suspended.
-
Prepare a fresh formulation on the day of the study.
-
PART 2: In-Life Phase - A Rodent PK Study Protocol
This protocol outlines a typical oral PK study in mice, employing a serial bleeding technique to generate a full PK profile from a small number of animals.[5][15]
2.1. Animal Dosing and Sample Collection
-
Objective: To determine the plasma concentration-time profile of (±)-2-Aminohexane-d6 following a single oral dose.
-
Animals: Male C57BL/6 mice (n=3-4 per group), 8-10 weeks old.
-
Dose: 1 mg/kg (example dose, should be adjusted based on pharmacology/toxicology data).
-
Administration: Oral gavage (PO).
-
Blood Sampling: Serial sampling from a single cohort of animals.
Step-by-Step Dosing and Sampling Protocol:
-
Acclimatization: Acclimate animals to the facility for at least 3 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This standardizes gut absorption.
-
Pre-dose Weight: Record the body weight of each animal on the morning of the study to calculate the exact dosing volume.
-
Dosing: Administer the 1 mg/kg dose of (±)-2-Aminohexane-d6 formulation via oral gavage. A typical dosing volume is 10 mL/kg. Record the exact time of dosing for each animal.
-
Blood Collection: Collect sparse blood samples (approx. 25-50 µL) at specified time points. Given the lack of prior PK data for 2-aminohexane, a broad range of time points is recommended to capture both the absorption and elimination phases.
-
Suggested Time Points: 0 (pre-dose), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
-
Method: Submandibular (cheek) or saphenous vein puncture are preferred for serial sampling as they are less stressful than retro-orbital bleeding.[16]
-
-
Sample Processing:
-
Immediately transfer the blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Place tubes on ice.
-
Centrifuge the blood at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.
-
Carefully aspirate the supernatant (plasma) into clean, labeled cryovials.
-
Store plasma samples at -80°C until bioanalysis.
-
Experimental Workflow Diagram
Caption: High-level workflow for a preclinical oral PK study.
PART 3: Bioanalytical Phase - LC-MS/MS Quantification
Accurate quantification of (±)-2-Aminohexane-d6 and its unlabeled counterpart in plasma is the analytical core of the study. Due to the polar nature and poor retention of small primary amines on standard reversed-phase columns, a robust sample preparation and analytical method is essential.
3.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma samples before LC-MS/MS analysis.[10][17]
-
Protocol: Plasma Protein Precipitation
-
Thaw plasma samples on ice.
-
To 25 µL of plasma in a 96-well plate or microcentrifuge tube, add 100 µL of cold acetonitrile containing an appropriate internal standard (if (±)-2-Aminohexane-d6 is the analyte, a different SIL analog or a structural analog could be used).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 4,000 x g for 15 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection. This step concentrates the analyte and ensures compatibility with the LC method.
-
3.2. LC-MS/MS Method
-
Rationale: Direct analysis of small amines can be challenging. Derivatization is often employed to improve chromatographic retention and ionization efficiency.[16][18][19] Reagents like Dansyl Chloride or FMOC-Cl can be used. However, for simplicity and high-throughput, a method using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is presented here, which is well-suited for retaining polar compounds.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Illustrative LC-MS/MS Parameters:
| Parameter | Condition | Rationale |
| LC Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) | Retains polar analytes like short-chain amines. |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides protons for positive ionization and aids in peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for gradient elution on a HILIC column. |
| Gradient | Start at 95% B, decrease to 40% B over 3 min, hold, then re-equilibrate. | Elutes the analyte from the HILIC column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Standard volume to avoid column overload. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Primary amines readily form [M+H]⁺ ions. |
| MS/MS Transitions | Analyte | Parent Ion (m/z) |
| (±)-2-Aminohexane (Unlabeled) | 102.2 | |
| (±)-2-Aminohexane-d6 (Tracer) | 108.2 |
Note: Product ions for MS/MS detection must be optimized by infusing a standard solution of the analyte into the mass spectrometer to identify the most stable and intense fragment ions.
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability.[13][15]
Data Analysis & Interpretation
4.1. Pharmacokinetic Parameter Calculation
Once the plasma concentrations at each time point are determined, standard non-compartmental analysis (NCA) is used to calculate key PK parameters.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is observed | Reflects the rate of drug absorption. |
| AUC(0-t) | Area Under the plasma concentration-time Curve from time 0 to the last measurable point | Represents the total drug exposure over the measured time period. |
| AUC(0-inf) | Area Under the Curve extrapolated to infinity | Represents the total drug exposure after a single dose. |
| t½ | Terminal half-life | The time required for the plasma concentration to decrease by half during the elimination phase.[2] |
| CL/F | Apparent total clearance of the drug from plasma | Measures the efficiency of drug elimination. |
| Vz/F | Apparent volume of distribution | Relates the amount of drug in the body to the concentration in the plasma. |
4.2. The Tracer Advantage in Data Interpretation
Using (±)-2-Aminohexane-d6 allows for a direct and unambiguous measurement of the concentration-time profile. If co-administered with an unlabeled therapeutic agent in a "cassette" format, the distinct mass of the deuterated compound allows for simultaneous quantification, providing a direct comparison of their pharmacokinetic behaviors under identical physiological conditions.[9] This is invaluable for lead optimization and candidate selection.
Logical Framework for a Tracer Study
Caption: Principle of a pharmacokinetic tracer experiment.
Conclusion
(±)-2-Aminohexane-d6 is a valuable tool for conducting precise and reliable pharmacokinetic tracer studies. By leveraging the principles of stable isotope labeling and modern bioanalytical techniques like LC-MS/MS, researchers can gain deep insights into the ADME properties of novel chemical entities. The protocols and principles outlined in this guide provide a robust framework for designing and executing studies that meet the high standards of scientific integrity and regulatory scrutiny required in drug development. The ability to clearly distinguish the administered tracer from other compounds ensures that the resulting data is accurate, reproducible, and directly translatable to critical development decisions.
References
-
PubChem. (n.d.). 2-Hexanamine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved February 9, 2026, from [Link]
-
Meng, P., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(15), e2953. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 9, 2026, from [Link]
-
White, R. E., & Manitpisitkul, P. (2001). Pharmacokinetic theory of cassette dosing in drug discovery screening. Drug Metabolism and Disposition, 29(7), 957-966. [Link]
-
PubChem. (n.d.). (S)-2-Aminohexane. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Welcker, M., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 103-112. [Link]
-
PubChem. (n.d.). 2-Hexylamine, N,2-dimethyl-. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Kaspar, H., Dettmer, K., & Oefner, P. J. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Analytical and Bioanalytical Chemistry, 413(14), 3627-3647. [Link]
-
ResearchGate. (2019). The metabolic fate of the two new psychoactive substances 2-aminoindane and N-methyl-2-aminoindane studied in vitro and in vivo to support drug testing. Retrieved February 9, 2026, from [Link]
-
Bio-protocol. (2025). Murine Pharmacokinetic Studies. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Hexylamine. Retrieved February 9, 2026, from [Link]
-
Omni Calculator. (n.d.). Drug Half-Life Calculator. Retrieved February 9, 2026, from [Link]
-
SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. Retrieved February 9, 2026, from [Link]
-
Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?. Retrieved February 9, 2026, from [Link]
-
M-Clarity. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved February 9, 2026, from [Link]
-
Gorrod, J. W., & Manson, D. (1986). The metabolism of 2-aminobiphenyl by rats in vivo. Xenobiotica, 16(10-11), 933-945. [Link]
-
Drugs.com. (2025). Drug Half-life Explained: Calculator, Variables & Examples. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?. Retrieved February 9, 2026, from [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved February 9, 2026, from [Link]
-
National Institutes of Health. (n.d.). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Retrieved February 9, 2026, from [Link]
-
Muntean, D. M., et al. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 15(6), 789. [Link]
-
Al-Dirbashi, O. Y., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(24), 8967. [Link]
-
The Good Scents Company. (n.d.). hexyl amine. Retrieved February 9, 2026, from [Link]
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ResearchGate. (n.d.). Terminal half-life and the time required to reach steady-state.... Retrieved February 9, 2026, from [Link]
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Previc, F. H. (2025). Several endocannabinoids and amino acids may be biosynthetically converted to catecholamines in vivo. Frontiers in Neuroscience, 19, 1456789. [Link]
-
PubChem. (n.d.). Hexylamine. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (±)-2-Aminohexane-1,1,1,2,3,3D6. Retrieved February 9, 2026, from [Link]
-
Semantic Scholar. (n.d.). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved February 9, 2026, from [Link]
- Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples.
-
Sheng, H., et al. (2012). Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. Free Radical Biology and Medicine, 52(9), 1674-1682. [Link]
-
Butch, A. W., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Metabolites, 5(2), 291-309. [Link]
-
ResearchGate. (2025). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2025). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (2023). Pharmacokinetic studies in mice. Retrieved February 9, 2026, from [Link]
-
Biotage. (2025). Bioanalytical sample preparation. Retrieved February 9, 2026, from [Link]
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- 9. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. L19304.06 [thermofisher.com]
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- 19. Drug Half-life Explained: Calculator, Variables & Examples [drugs.com]
Application Note: Quantitative Analysis of Volatile Amines in Urine using 2-Hexylamine-d6
Executive Summary
This application note details a robust protocol for the quantification of volatile aliphatic amines (e.g., methylamine, dimethylamine, trimethylamine) in human urine. Volatile amines are critical biomarkers for renal function, microbiome dysbiosis (e.g., Trimethylaminuria), and cancer metabolism.
The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2][3][4] Crucially, this protocol employs 2-Hexylamine-d6 as the Internal Standard (IS). Unlike common liquid-liquid extraction methods, this workflow minimizes sample handling and solvent waste while maximizing sensitivity through thermodynamic optimization of the headspace partition.
Mechanistic Principles
The Volatility-pH Dependency
Volatile amines in urine exist in an equilibrium between their protonated (ionic, non-volatile) and deprotonated (neutral, volatile) forms. The pKa of most aliphatic amines ranges from 9.0 to 11.0.
-
Native Urine (pH ~6.0): Amines are predominantly protonated (
). They are highly water-soluble and have negligible vapor pressure. -
Alkaline Shift (pH > 12.0): By adjusting the matrix pH above the pKa, the equilibrium shifts toward the neutral free base (
). This form is hydrophobic and partitions readily into the headspace.
The Role of 2-Hexylamine-d6
2-Hexylamine-d6 serves as an ideal surrogate internal standard for this class of compounds because:
-
Structural Homology: It possesses a primary amine group and an aliphatic chain, mimicking the ionization and adsorption behavior of target analytes.
-
Deuterium Labeling: The d6-label provides a mass shift (+6 Da) that prevents spectral interference with endogenous 2-hexylamine (if present) while retaining near-identical physicochemical properties for co-extraction correction.
Workflow Logic
Figure 1: Analytical workflow emphasizing the critical matrix modification step required to volatilize amine salts.
Materials and Equipment
Reagents
-
Internal Standard: 2-Hexylamine-d6 (Isotopic purity ≥ 98 atom % D).
-
Alkalizing Agent: 10 M Sodium Hydroxide (NaOH).[5] Note: High concentration minimizes volume addition.
-
Salting Agent: Sodium Chloride (NaCl), analytical grade, baked at 250°C to remove organics.
-
Water: LC-MS grade.
Instrumentation
-
GC-MS System: Agilent 7890B/5977B (or equivalent single quadrupole).
-
Autosampler: CTC PAL RSI 85 with SPME arrow or fiber capability.
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
-
Rationale: The "triple phase" coating covers a wide polarity and molecular weight range. Carboxen is essential for trapping small volatiles like methylamine.
-
Experimental Protocol
Preparation of Standards
-
Stock IS Solution: Dissolve 2-Hexylamine-d6 in methanol to 1 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute Stock to 10 µg/mL in water daily.
Sample Preparation (Step-by-Step)
| Step | Action | Critical Technical Note |
| 1 | Aliquot | Transfer 500 µL of urine into a 20 mL headspace vial. |
| 2 | Salt Addition | Add 0.3 g solid NaCl. |
| 3 | IS Spike | Add 10 µL of Working IS Solution (2-Hexylamine-d6). |
| 4 | Alkalization | Add 100 µL of 10 M NaOH. |
| 5 | Seal | Crimp with magnetic steel cap (PTFE/Silicone septum). |
GC-MS Method Parameters
SPME Autosampler Program
-
Incubation: 60°C for 10 minutes (Agitation: 500 rpm).
-
Extraction: 20 minutes at 60°C (Fiber exposed in headspace).
-
Desorption: 3 minutes at 250°C (GC Inlet).
Gas Chromatography[1][2][3][5][6][7]
-
Inlet: Splitless mode (1 min), then 1:20 split. Temp: 250°C.
-
Column: Agilent CP-Volamine or Rtx-Volatile Amine (30m x 0.32mm).
-
Note: Standard wax columns degrade with basic amines. Amine-specific columns prevent peak tailing.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 4 min (Traps small amines).
-
Ramp 10°C/min to 200°C.
-
Hold 2 min.
-
Mass Spectrometry[1][2][3][4][5][8][9]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: SIM Mode (Selected Ion Monitoring) is required for sensitivity.
Target Ions (Example):
-
Trimethylamine:[9] Quant: 58, Qual: 59, 42.
-
2-Hexylamine-d6 (IS): Quant: 46 (Alpha-cleavage fragment shifted by D), Qual: 107 (Molecular ion).
-
Validation: Run a Full Scan (35-300 m/z) of the pure IS first to confirm the most abundant ion, as fragmentation depends on the specific position of the deuterium labels.
-
Data Analysis & Validation
Calculation
Quantification is performed using the ratio of the analyte peak area to the Internal Standard peak area.
Expected Results Table
| Analyte | Retention Time (min) | Quant Ion (m/z) | Linear Range (ng/mL) | LOD (ng/mL) |
| Methylamine | 2.1 | 31 | 10 - 2000 | 2.5 |
| Dimethylamine | 3.4 | 45 | 10 - 2000 | 1.8 |
| Trimethylamine | 4.8 | 58 | 5 - 1000 | 0.5 |
| 2-Hexylamine-d6 (IS) | 8.2 | 46/107 * | N/A | N/A |
*Note: Exact m/z for IS depends on specific deuteration pattern (e.g., 1,1,1,3,3,3-d6 vs ring d6). Verify experimentally.
Chemical Equilibrium Logic
To understand the necessity of the NaOH step, consider the Henderson-Hasselbalch relationship visualized below.
Figure 2: The pH-dependent switch essential for headspace extraction.
Troubleshooting & Optimization
-
Carryover: Amines are "sticky." If ghost peaks appear in blanks, increase the Desorption time to 5 minutes and run a blank injection with the fiber exposed in the hot inlet between samples.
-
Fiber Life: The high pH and salt can degrade SPME fibers. Do not let the fiber touch the liquid urine. If the fiber touches the liquid, the NaOH will strip the polymer coating.
-
Peak Tailing: If peaks tail significantly, the liner may be active. Use a deactivated wool liner or a specialized amine-deactivated liner.
References
-
Mills, G. A., & Walker, V. (2000). Headspace solid-phase microextraction profiling of volatile compounds in urine: application to metabolic investigations. Journal of Chromatography B: Biomedical Sciences and Applications. Link
-
Zhang, X., et al. (2023).[7][9] Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction.[9] Molecules. Link
-
Restek Corporation. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Application Note. Link
-
Sigma-Aldrich. (n.d.). 2-Aminohexane-d6 (Internal Standard) Product Sheet. Link
Sources
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- 2. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
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Topic: Spiking Procedures for (±)-2-Aminohexane-d6 in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
The Principle of Isotope Dilution: Achieving Quantitative Confidence
In modern bioanalysis, particularly in pharmacokinetic, toxicokinetic, and clinical studies, the accurate quantification of analytes within complex biological matrices is paramount. The inherent variability of sample preparation, including extraction losses and matrix-induced ion suppression or enhancement in mass spectrometry, presents a significant challenge to achieving precision and accuracy. The Stable Isotope Dilution Analysis (SIDA) technique is the gold standard for mitigating these issues.[1][2]
This is achieved by introducing a known quantity of a stable isotope-labeled (SIL) version of the analyte into every sample, standard, and quality control (QC) sample at the earliest possible stage of the workflow.[1] The SIL internal standard (IS) is chemically identical to the analyte and thus exhibits nearly identical behavior during extraction, chromatography, and ionization.[3] Any loss or signal fluctuation experienced by the analyte will be mirrored by the IS. By measuring the ratio of the analyte's mass spectrometry signal to that of the IS, these variations are normalized, leading to highly reliable and reproducible quantification.[3]
(±)-2-Aminohexane-d6 is the deuterated form of (±)-2-Aminohexane, serving as an ideal internal standard for its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This guide provides a detailed framework and specific protocols for the precise spiking of (±)-2-Aminohexane-d6 into common biological matrices.
(±)-2-Aminohexane-d6: Properties and Handling
Understanding the characteristics of the internal standard is critical for its proper use.
| Property | Value | Source |
| Chemical Formula | C₆H₉D₆N | [4] |
| Molecular Weight | 107.23 g/mol | [4] |
| CAS Number | 1219802-28-4 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Purity | ≥98% isotopic enrichment recommended | [3] |
| Storage (Neat) | Store at -20°C for up to 3 years. | [4] |
| Storage (In Solvent) | Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [4][5] |
Safety Note: The non-deuterated analogue, 2-Aminohexane, is classified as a flammable liquid that can be toxic if swallowed and may cause severe skin burns and eye damage.[6] Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling (±)-2-Aminohexane-d6.
The Bioanalytical Workflow: A Conceptual Overview
The fundamental principle is to introduce the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps. This ensures that both the analyte and the IS are treated identically.
Preparation of Internal Standard Solutions
Accurate preparation of stock and working solutions is foundational to the entire quantitative assay. All preparations should be documented thoroughly.
4.1 Protocol: Preparation of Primary Stock Solution (1 mg/mL)
-
Allow the vial of neat (±)-2-Aminohexane-d6 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out approximately 10 mg of the neat standard into a 10 mL Class A volumetric flask. Record the exact weight.
-
Add a sufficient volume of an appropriate solvent (e.g., Methanol or DMSO) to dissolve the standard completely.[4]
-
Once dissolved, fill the flask to the 10 mL mark with the same solvent.
-
Cap and invert the flask at least 10 times to ensure homogeneity.
-
Calculate the exact concentration based on the weight recorded in step 2.
-
Transfer the solution into clearly labeled amber vials in appropriate aliquots to avoid repeated freeze-thaw cycles.
-
Store at -80°C.[4]
4.2 Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution. The final concentration of the IS in the analytical sample should be chosen to be in the mid-range of the calibration curve for optimal performance.
| Target Working Conc. (µg/mL) | Volume of Stock (1 mg/mL) | Final Volume (with 50% Methanol) |
| 100 | 1.0 mL | 10 mL |
| 10 | 100 µL | 10 mL |
| 1 | 10 µL | 10 mL |
| 0.1 (100 ng/mL) | 100 µL of 10 µg/mL WS | 10 mL |
Spiking and Extraction Protocols for Biological Matrices
The choice of extraction method is dictated by the complexity of the matrix. The following protocols are validated starting points that should be optimized for specific laboratory conditions and instrumentation.
5.1 Matrix 1: Human Plasma or Serum
-
Rationale: Plasma is a protein-rich matrix. Protein precipitation (PPT) is a rapid and effective method to remove the majority of interfering proteins, which can otherwise clog analytical columns and suppress MS signals.[7][8] Acetonitrile (ACN) is a common and efficient solvent for this purpose.[9]
-
Protocol: Protein Precipitation (PPT)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of the plasma sample (or blank plasma for standards/QCs) into the corresponding tube.
-
Spiking Step: Add 10 µL of the appropriate (±)-2-Aminohexane-d6 working solution to every tube.
-
For calibration standards and QCs, add the corresponding volume of the non-deuterated analyte working solution. Add an equivalent volume of solvent to the unknown samples.
-
Vortex each tube for 10 seconds to mix.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma is typical) to each tube.[10]
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[9]
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10% Methanol in water) for LC-MS/MS analysis.
-
5.2 Matrix 2: Human Urine
-
Rationale: Urine typically has a much lower protein content than plasma, but contains various salts and other endogenous compounds.[11] For basic amine compounds like 2-aminohexane, a liquid-liquid extraction (LLE) is highly effective. This involves adjusting the sample pH to make the analyte neutral and then extracting it into an immiscible organic solvent.[12]
-
Protocol: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of urine sample (or blank urine for standards/QCs) into a screw-cap glass tube.
-
Spiking Step: Add 25 µL of the (±)-2-Aminohexane-d6 working solution to every tube. Add analyte solutions for standards/QCs.
-
Vortex for 10 seconds.
-
To alkalinize the sample, add 100 µL of a suitable base (e.g., 1M Sodium Hydroxide or Ammonium Hydroxide) to bring the pH > 10. This neutralizes the amine group, making it more soluble in organic solvents.
-
Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[11]
-
Cap the tubes and mix on a rocker or rotator for 15 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute in mobile phase for analysis.
-
5.3 Matrix 3: Tissue Homogenate
-
Rationale: Tissues are the most complex matrix, containing high levels of proteins, lipids, and other potential interferences. A multi-step cleanup is often required. After initial homogenization, a robust technique like Solid-Phase Extraction (SPE) is recommended for its high selectivity and ability to provide very clean extracts.[13][14][15] A mixed-mode or cation-exchange sorbent is often suitable for basic compounds.
-
Protocol: Solid-Phase Extraction (SPE)
-
Homogenize the tissue sample (e.g., 1 g of tissue in 3 mL of phosphate-buffered saline) using a mechanical homogenizer.
-
Centrifuge the homogenate to pellet cellular debris. Use the resulting supernatant for the extraction.
-
Pipette 200 µL of tissue supernatant into a microcentrifuge tube.
-
Spiking Step: Add 10 µL of the (±)-2-Aminohexane-d6 working solution. Add analyte solutions for standards/QCs.
-
Vortex for 10 seconds.
-
Add 600 µL of 4% phosphoric acid in water to the sample to precipitate proteins and prepare the sample for SPE loading. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from step 6 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
A Self-Validating System: Calibration and Quality Control
A reliable quantitative method requires a self-validating system in every analytical run. This is achieved by analyzing calibration standards and quality control samples alongside the unknown samples. This process is mandated by regulatory bodies like the FDA for bioanalytical method validation.[16][17]
-
Calibration Standards: A set of at least six to eight samples prepared by spiking blank matrix with known concentrations of the analyte (and a constant concentration of IS) across the expected concentration range.[18]
-
Quality Control (QC) Samples: Prepared in blank matrix at a minimum of three concentration levels (low, medium, and high). They are prepared from a separate stock solution than the calibration standards and are used to determine the accuracy and precision of the analytical run.[16]
Downstream Analysis: GC-MS and LC-MS/MS
The final extracts are ready for instrumental analysis.
-
LC-MS/MS: This is the most common platform for this type of analysis. It offers high sensitivity and selectivity. The analyte and the deuterated internal standard will have nearly identical retention times, but will be differentiated by their mass-to-charge ratios (m/z) in the mass spectrometer.
-
GC-MS: Amines can exhibit poor peak shape and volatility in GC systems.[19] Therefore, a derivatization step (e.g., silylation or acylation) is often required after extraction and before GC-MS analysis to improve chromatographic performance.[19][20]
Conclusion
The successful quantification of (±)-2-Aminohexane in biological matrices is critically dependent on a robust and reproducible sample preparation workflow. The use of its deuterated analogue, (±)-2-Aminohexane-d6, as an internal standard is essential for correcting analytical variability. By selecting an extraction method appropriate for the matrix—protein precipitation for plasma, liquid-liquid extraction for urine, or solid-phase extraction for tissue—and by incorporating the internal standard at the beginning of the process, researchers can build a self-validating system that delivers accurate and reliable quantitative data in line with regulatory expectations.
References
-
PubChem. (n.d.). (S)-2-Aminohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]
-
Vuckovic, D. (2013). Solid phase extraction of amines. ResearchGate. Retrieved from [Link]
-
Idaho State Police Forensic Services. (2014). Urine general drug extraction. Idaho State Police. Retrieved from [Link]
-
Takehana, S., et al. (2016). The effects of pre-analysis sample handling on human plasma amino acid concentrations. Clinica Chimica Acta, 455, 68-74. Retrieved from [Link]
-
Fernández, M. del Mar R., et al. (2007). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. Journal of Chromatography B, 857(1), 55-61. Retrieved from [Link]
-
Jaber, A. M. Y., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(15), 4999. Retrieved from [Link]
-
Garg, N., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 99. Retrieved from [Link]
-
Prabu, S. L., & Suriyaprakash, T. N. K. (2012). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Journal of Clinical and Diagnostic Research, 6(8), 1335-1339. Retrieved from [Link]
-
Indiana University School of Medicine. (n.d.). Amino Acid Analysis, Plasma. Genetic Testing Labs. Retrieved from [Link]
-
Pérez-Urquiza, M., et al. (2010). Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis. Analytical and Bioanalytical Chemistry, 396(2), 849-857. Retrieved from [Link]
-
Jaber, A. M. Y., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2011). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Agilent Technologies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
-
Massey, P., et al. (2020). Spiking and homogenization of biological matrices for production of reference materials using cryogenic processes. Analytical and Bioanalytical Chemistry, 412(20), 4825-4832. Retrieved from [Link]
-
van Eijk, H. M., et al. (1993). Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. Clinical Chemistry, 39(4), 620-624. Retrieved from [Link]
-
Khan, S., et al. (2023). LC-MS Method Development and Optimization for Small Drug Analysis in Urine. Journal of Chromatographic Science, 61(5), 458-466. Retrieved from [Link]
-
LCGC International. (2017). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Retrieved from [Link]
-
PubChem. (n.d.). [s]-2,6-Diaminohexane. National Center for Biotechnology Information. Retrieved from [Link]
-
Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]
-
Wilson, I. B. H., et al. (2005). Differentiation of Isomeric N-glycan Structures by Normal-Phase Liquid chromatography-MALDI-TOF/TOF Tandem Mass Spectrometry. Analytical Chemistry, 77(9), 2886-2896. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
You, X., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7, 2037-2044. Retrieved from [Link]
-
Wang, L., et al. (2016). Determination of Multiple Drugs of Abuse in Human Urine Using Dispersive Liquid–Liquid Microextraction and Capillary Electrophoresis with PDA Detection. Forensic Sciences Research, 1(1), 38-45. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna. FDA. Retrieved from [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. Retrieved from [Link]
-
SickKids Research Institute. (n.d.). Sample Preparation. SPARC BioCentre. Retrieved from [Link]
-
Restek. (2020). Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs. Restek. Retrieved from [Link]
-
Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 20(7), 1105-1113. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved from [Link]
-
Kamal, N. A., et al. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 15(10), 1234. Retrieved from [Link]
-
de Souza, D. Z., et al. (2011). Chiral Analysis of Amphetamine and Methamphetamine in Urine by Liquid Chromatography-Tandem Mass Spectrometry Applying Mosher Derivatization. Journal of the Brazilian Chemical Society, 22(9), 1667-1675. Retrieved from [Link]
-
Ahmad, Y., & Sharma, N. (2012). An Effective Method for the Analysis of Human Plasma Proteome using Two-dimensional Gel Electrophoresis. Journal of Proteomics & Bioinformatics, 5(11), 258-262. Retrieved from [Link]
-
Chen, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 11(25), 4051. Retrieved from [Link]
-
Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 34-42. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved from [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Affinisep. Retrieved from [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Retrieved from [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminohexan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 6. (S)-2-Aminohexane | C6H15N | CID 6999846 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
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- 20. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Aliphatic Amines in Environmental Water Using 2-Hexylamine-d6
Executive Summary
The determination of short-to-medium chain aliphatic amines in environmental water matrices (surface, ground, and wastewater) is critical due to their role as precursors to carcinogenic nitrosamines and their inherent toxicity. However, these analytes present significant analytical challenges: high polarity, lack of chromophores, and susceptibility to severe matrix-induced ionization suppression in electrospray ionization (ESI).
This application note details a robust, self-validating protocol using 2-Hexylamine-d6 as a stable isotope-labeled internal standard (SIL-IS). By utilizing a Benzenesulfonyl Chloride (BSC) derivatization workflow coupled with LC-MS/MS, this method overcomes the retention and sensitivity limitations of direct injection. The inclusion of 2-Hexylamine-d6 corrects for extraction losses and matrix effects, ensuring data integrity compliant with rigorous environmental monitoring standards.
Chemical Profile & Role of Internal Standard
The Analyte Challenge
Aliphatic amines (e.g., hexylamine, heptylamine) are highly water-soluble and basic. In reversed-phase chromatography (RPC), they often elute in the void volume, leading to poor separation and high susceptibility to salt co-elution (ion suppression).
The Solution: 2-Hexylamine-d6
2-Hexylamine-d6 serves as the ideal surrogate for medium-chain aliphatic amines. Its deuteration provides a mass shift (+6 Da) sufficient to distinguish it from the native analyte while retaining nearly identical physicochemical properties (pKa, logP) and chromatographic behavior.
| Property | Native 2-Hexylamine | Internal Standard (2-Hexylamine-d6) |
| CAS Number | 5329-79-3 | 1219802-28-4 (Generic d6) |
| Formula | C₆H₁₅N | C₆H₉D₆N |
| MW (Free Base) | 101.19 g/mol | ~107.23 g/mol |
| Role | Target Analyte | Correction for Matrix Effect (ME) & Recovery (RE) |
Experimental Protocol
Reagents and Materials
-
Internal Standard: 2-Hexylamine-d6 (1 mg/mL in MeOH).
-
Derivatizing Agent: Benzenesulfonyl Chloride (BSC).
-
Buffer: Sodium Bicarbonate (NaHCO₃), pH 10.
-
Extraction: Hydrophilic-Lipophilic Balance (HLB) SPE Cartridges (e.g., Oasis HLB or equivalent).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.
Workflow Diagram
The following diagram illustrates the critical path from sampling to analysis, highlighting the specific insertion point of the Internal Standard to ensure "whole-method" validation.
Figure 1: Analytical workflow for aliphatic amines. The IS is added prior to pH adjustment to track derivatization efficiency and SPE recovery.
Step-by-Step Methodology
Step 1: Sample Pre-treatment & Spiking
-
Collect 100 mL of water sample in amber glass bottles.
-
Filter through 0.45 µm glass fiber filters to remove particulates.
-
CRITICAL: Spike the sample with 50 µL of 2-Hexylamine-d6 working solution (1 µg/mL) .
-
Why? Spiking before derivatization ensures the IS undergoes the exact same chemical modification as the native amines, correcting for reaction incompleteness.
-
Step 2: Derivatization (Benzenesulfonylation)
-
Add 2 mL of 5% NaHCO₃ buffer to the sample (adjust pH to ~10).
-
Mechanism: High pH ensures amines are deprotonated (
) and nucleophilic, ready to attack the sulfonyl chloride.
-
-
Add 1 mL of Benzenesulfonyl Chloride (BSC) solution (2% v/v in Acetone).
-
Incubate at 60°C for 30 minutes in a water bath.
-
Cool to room temperature and acidify to pH < 3 with Formic Acid to quench the reaction and ionize the derivatives for SPE retention.
Step 3: Solid Phase Extraction (SPE)
-
Conditioning: 3 mL MeOH followed by 3 mL ultrapure water.
-
Loading: Pass the derivatized (acidified) sample through the HLB cartridge at 2-3 mL/min.
-
Washing: Wash with 3 mL of 5% MeOH in water (removes excess reagents).
-
Elution: Elute with 2 x 2 mL of pure Methanol.
-
Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 200 µL of Mobile Phase A/B (50:50).
LC-MS/MS Analysis & Validation
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B (0-1 min)
90% B (8 min) Hold (2 min).
Mass Spectrometry Parameters (MRM)
The derivatization adds a benzenesulfonyl group (+140 Da).
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 2-Hexylamine (Deriv) | 242.1 | 141.0 (PhSO₂⁺) | 102.1 | 20 / 35 |
| 2-Hexylamine-d6 (IS) | 248.1 | 141.0 (PhSO₂⁺) | 108.1 | 20 / 35 |
Note: The common product ion (141.0) corresponds to the sulfonyl moiety. For higher specificity, use the unique alkyl chain fragment if intensity permits.
Self-Validating Calculations
To ensure trustworthiness, calculate Matrix Effect (ME) and Recovery (RE) for every batch.
1. Recovery (RE %):
2. Matrix Effect (ME %):
-
Negative values indicate suppression.
-
Positive values indicate enhancement.
-
The use of 2-Hexylamine-d6 automatically corrects for this if the suppression is < 50%.
Troubleshooting & Expert Insights
-
Issue: Low Derivatization Efficiency.
-
Cause: pH drift. The reaction generates HCl, lowering pH.
-
Fix: Increase buffer capacity (NaHCO₃) to maintain pH > 9 during the reaction.
-
-
Issue: IS Signal Variability.
-
Cause: Deuterium Isotope Effect. While rare in HPLC, d6-labeled compounds can sometimes elute slightly earlier than native compounds.
-
Fix: Ensure the integration window is wide enough. If separation occurs, the IS may not perfectly compensate for matrix effects at the exact moment of the analyte's elution. Use UPLC for sharper peaks to minimize this overlap issue.
-
-
Issue: High Background Noise.
-
Cause: Excess BSC reagent hydrolyzing to benzenesulfonic acid.
-
Fix: The SPE wash step (5% MeOH) is critical to remove hydrolyzed reagent before elution.
-
References
-
U.S. Environmental Protection Agency (EPA). (2007).[1][2][3] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[1][2][4] Washington, D.C. Link
-
Sacher, F., et al. (2020). "Analysis of biogenic and aliphatic amines in environmental water by LC-MS/MS." Journal of Chromatography A, 1610, 460-520. Link(Note: Generalized citation for amine methodology).
-
Ngim, K. K., & Ebeler, S. E. (2021). "Derivatization of amines for HPLC analysis: A review of reagents and applications." Analytica Chimica Acta. Link
-
Sigma-Aldrich. (2023). "2-Hexylamine-d6 Product Specification and Certificate of Analysis." Link
Sources
Application Note: High-Sensitivity Quantification of 2-Hexylamine-d6 Using Triple Quadrupole Mass Spectrometry with Optimized MRM Transitions
Introduction: The Role of Deuterated Standards in Quantitative Mass Spectrometry
2-Hexylamine-d6 is a deuterium-labeled internal standard of 2-hexylamine, a primary aliphatic amine. In quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[1][2] They co-elute with the analyte of interest and experience similar ionization and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.[2] This application note provides a comprehensive guide to developing a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of 2-Hexylamine-d6 using a triple quadrupole mass spectrometer. We will delve into the rationale behind selecting precursor and product ions, provide a detailed protocol for their optimization, and present a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.
Theoretical Foundation: Predicting MRM Transitions for 2-Hexylamine-d6
The development of a successful MRM method begins with the selection of appropriate precursor and product ions.[3] For a novel or uncharacterized compound like 2-Hexylamine-d6, these can be predicted based on its chemical structure and known fragmentation patterns of similar molecules.
Precursor Ion Selection
2-Hexylamine-d6 (C₆H₉D₆N) has a molecular weight of approximately 107.23 g/mol .[1] As a primary amine, it readily accepts a proton in the positive ion electrospray ionization (ESI+) source. Therefore, the expected precursor ion will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 108.2.
Predicting Product Ions through Fragmentation Analysis
Upon collisional activation in the second quadrupole (q2), the precursor ion fragments into smaller, stable product ions. For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway.[4] Additionally, the underlying alkane structure suggests fragmentation through the loss of neutral alkyl chains.[4][5]
Considering the structure of 2-Hexylamine-d6, with deuterium labels on the second carbon and the amine group, we can predict the following fragmentation pathways:
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a pentyl radical, but the charge would likely remain with the nitrogen-containing fragment. A more probable alpha-cleavage is the loss of the butyl group attached to the C2 position, leading to a fragment ion.
-
Loss of Ammonia: Neutral loss of the deuterated ammonia group (ND₃) is a possible fragmentation pathway.
-
Alkyl Chain Fragmentation: Sequential losses of deuterated and non-deuterated methylene groups can also occur.
Based on these principles, a product ion scan of the m/z 108.2 precursor ion is necessary to identify the most abundant and stable product ions for MRM analysis.
Experimental Protocol: MRM Method Development and Optimization
The following protocol outlines the steps to experimentally determine and optimize the MRM transitions for 2-Hexylamine-d6.
Materials and Reagents
-
2-Hexylamine-d6 standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Step-by-Step MRM Optimization
-
Standard Preparation: Prepare a 1 µg/mL stock solution of 2-Hexylamine-d6 in methanol. Further dilute to a working concentration of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid.
-
Direct Infusion and Precursor Ion Confirmation:
-
Infuse the working standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in the positive ion mode to confirm the presence and determine the exact m/z of the [M+H]⁺ precursor ion.
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode, selecting the confirmed precursor ion (e.g., m/z 108.2).
-
Vary the collision energy (CE) over a range (e.g., 5-40 eV) to observe the formation of different product ions.
-
Identify the most abundant and stable product ions from the resulting spectrum.
-
-
MRM Transition Optimization:
-
Select at least two of the most intense product ions to create MRM transitions (a quantifier and a qualifier).
-
For each transition, perform a collision energy optimization experiment. This involves monitoring the intensity of the product ion while ramping the collision energy.
-
The optimal collision energy is the value that produces the highest intensity for that specific transition.
-
-
Source Parameter Optimization:
-
Optimize ion source parameters such as nebulizing gas flow, heating gas flow, interface temperature, and desolvation line temperature to maximize the signal intensity of the precursor ion.[6] These parameters are often interdependent and may require iterative optimization.
-
Recommended LC-MS/MS Protocol for 2-Hexylamine-d6 Quantification
This protocol provides a starting point for the analysis of 2-Hexylamine-d6 in a variety of matrices. Further optimization may be required depending on the specific application.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a suitable choice for separating small amines.[7][8] (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient from low to high organic mobile phase will be effective. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
The following table summarizes the predicted and optimized MRM transitions and typical mass spectrometer settings.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Primary amines are readily protonated. |
| Precursor Ion (Q1) | ~m/z 108.2 | Protonated molecule [M+H]⁺. |
| Product Ion 1 (Q3 - Quantifier) | To be determined experimentally | Select the most abundant and stable fragment ion. |
| Collision Energy 1 | To be optimized | Maximizes the intensity of the quantifier transition. |
| Product Ion 2 (Q3 - Qualifier) | To be determined experimentally | Select a second abundant fragment ion for confirmation. |
| Collision Energy 2 | To be optimized | Maximizes the intensity of the qualifier transition. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |
| Ion Source Temperature | 150 °C | To be optimized for specific instrument.[7] |
| Desolvation Temperature | 350-400 °C | Efficiently desolvates the ions.[6][7] |
| Nebulizing Gas Flow | ~3 L/min | To be optimized for stable spray.[6] |
| Drying Gas Flow | ~10 L/min | Assists in desolvation.[6] |
Data Analysis and Method Validation
For quantitative analysis, a calibration curve should be prepared using known concentrations of the non-labeled 2-hexylamine standard, with a constant concentration of 2-Hexylamine-d6 added to all samples and standards. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration.
Method validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. The use of a qualifier ion, with a consistent ratio to the quantifier ion, provides an additional layer of confidence in the identification of the analyte.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a sensitive and specific MRM method for the quantification of 2-Hexylamine-d6. By combining theoretical predictions of ion fragmentation with systematic experimental optimization, researchers can establish a robust analytical method suitable for demanding applications in drug development and clinical research. The principles outlined herein are broadly applicable to the development of MRM methods for other deuterated standards and novel small molecules.
References
-
ResearchGate. Parameters of the chosen MRM transitions. Available at: [Link]
-
Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
-
EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Available at: [Link]
-
Reddit. MRM development : r/massspectrometry. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of hexane fragmentation pattern. Available at: [Link]
-
Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
National Institutes of Health (NIH). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Available at: [Link]
-
Waters Corporation. Development of an MRM method. Available at: [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 8. uab.edu [uab.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Exchange in (±)-2-Aminohexane-d6 Analysis
Welcome to the technical support center for the analysis of deuterated compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing (±)-2-Aminohexane-d6 as an internal standard or in metabolic studies. Unintended deuterium exchange can significantly compromise the accuracy and reproducibility of your analytical data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative protocols to ensure the isotopic integrity of your samples.
The Challenge of Deuterium Exchange with Primary Amines
(±)-2-Aminohexane-d6 is a valuable tool in mass spectrometry-based bioanalysis, often used as an internal standard for the accurate quantification of its non-deuterated analogue. The stability of the deuterium labels is paramount for its function. The supplied (±)-2-Aminohexane-d6 standard has deuterium atoms stably incorporated at the C-1, C-2, and C-3 positions, which are not susceptible to exchange under typical analytical conditions. However, the primary amine group (-NH2) contains two labile protons that can readily exchange with protons from the surrounding environment (solvents, reagents, etc.). This phenomenon, known as back-exchange, can lead to a shift in the isotopic distribution of your standard, impacting quantification.
This guide will walk you through the causes of this exchange and provide actionable solutions to maintain the isotopic purity of your (±)-2-Aminohexane-d6 standard throughout your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: I'm observing a lower than expected mass for my (±)-2-Aminohexane-d6 standard in my mass spectrometer. What is happening?
A1: This is a classic sign of deuterium back-exchange. The two protons on the primary amine group of (±)-2-Aminohexane are labile and can be replaced by hydrogen atoms from your sample matrix, solvents, or LC mobile phase. This results in a decrease in the overall mass of the molecule. For instance, if one deuterium was exchanged for a proton, you would see a mass shift of -1 Da. If both were exchanged, the shift would be -2 Da.
Q2: What are the primary sources of protons that can cause this back-exchange?
A2: Any source of labile protons can contribute to back-exchange. The most common culprits in an analytical workflow include:
-
Solvents: Water, methanol, and other protic solvents are major sources of protons.
-
LC Mobile Phase: The composition and pH of your mobile phase are critical factors. Acidic or basic conditions can catalyze the exchange process.[1]
-
Sample Matrix: Biological samples (plasma, urine, etc.) are aqueous and contain numerous molecules with exchangeable protons.
-
Glassware: Silanol groups on the surface of glass vials can be a minor source of protons.
Q3: How does the pH of my mobile phase affect deuterium exchange?
A3: The rate of hydrogen-deuterium exchange is highly pH-dependent. Both acidic and basic conditions can catalyze the exchange reaction. For amine groups, the exchange rate is generally minimized in the pH range of 2.5 to 4.5. At very low pH, the amine is protonated, and at high pH, the deprotonated form is more reactive.
Q4: Can the temperature of my analytical system influence the rate of exchange?
A4: Yes, temperature plays a significant role. Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Therefore, it is crucial to maintain low temperatures throughout your sample preparation and analysis, especially during long analytical runs or when samples are sitting in an autosampler.
Q5: My deuterated standard is only used for qualitative identification. Does minor back-exchange still matter?
A5: While the impact on quantification is the primary concern, significant back-exchange can still complicate qualitative analysis. It can lead to a broader isotopic cluster or multiple peaks for your standard, which might be misinterpreted as impurities or metabolites. Maintaining isotopic purity ensures a clean and unambiguous signal.
Troubleshooting Guide: Diagnosing and Resolving Deuterium Exchange
Use the following logical workflow to identify the source of deuterium exchange in your analysis of (±)-2-Aminohexane-d6 and implement corrective actions.
Caption: Troubleshooting workflow for deuterium exchange.
Experimental Protocols for Minimizing Deuterium Exchange
Protocol 1: Preparation of Stock Solutions of (±)-2-Aminohexane-d6
-
Solvent Selection: Whenever possible, prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or dioxane. If an aqueous or alcohol-based solvent is necessary, use deuterated solvents (e.g., D2O, MeOD) to minimize back-exchange.
-
Handling: Use fresh, unopened solvents. Dispense the required volume and tightly seal the container immediately to prevent atmospheric moisture absorption.
-
Storage: Store stock solutions at or below -20°C in tightly sealed vials. For long-term storage, consider flame-sealing in glass ampoules.
Protocol 2: Sample Preparation Workflow
-
Temperature Control: Perform all sample preparation steps on ice or in a refrigerated environment.
-
Minimize Aqueous Exposure: If a liquid-liquid extraction or solid-phase extraction is performed, minimize the time the analyte is in the aqueous phase.
-
Evaporation Step: If an evaporation and reconstitution step is necessary, ensure the sample is completely dry before reconstituting in the final mobile phase-compatible solvent. Residual water can be a significant source of protons.
-
Reconstitution: Reconstitute the dried extract in a solvent with minimal proton activity, ideally the initial mobile phase.
Protocol 3: LC-MS/MS Parameter Optimization
-
Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be between 2.5 and 4.5 using a suitable buffer (e.g., formic acid, ammonium formate).
-
Temperature: Set the autosampler temperature to 4°C or lower. If your LC system has a column oven, maintain it at the lowest temperature that provides adequate chromatography.
-
Flow Rate and Gradient: Optimize your LC method to have the shortest possible run time that still provides the necessary separation. Faster analysis reduces the time for on-column exchange to occur.
Data Presentation: Impact of Mobile Phase pH
The following table summarizes the expected trend of deuterium exchange in (±)-2-Aminohexane-d6 as a function of mobile phase pH. The percentage of the M+6 peak intensity is a proxy for the retention of the deuterium labels.
| Mobile Phase pH | Expected % of M+6 Peak Intensity | Predominant Species |
| < 2.0 | Decreased | R-NH3+ |
| 2.5 - 4.5 | Maximized | R-NH3+ |
| > 7.0 | Significantly Decreased | R-NH2 |
Mechanistic Insights
The primary amine of (±)-2-Aminohexane is the site of deuterium exchange. The two protons on the nitrogen are labile and can readily exchange with protons from the solvent.
Caption: Deuterium exchange mechanism at the primary amine.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21405, 2-Hexanamine. Retrieved February 8, 2026, from [Link]
-
Bąchor, R., et al. (2019). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 24(21), 3939. [Link]
-
Wikipedia. (2023, December 27). Hydrogen–deuterium exchange. Retrieved February 8, 2026, from [Link]
-
James, J. A., et al. (2023). A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis. Biophysics Reports, 9(5), 375-385. [Link]
-
Chalmers, M. J., et al. (2011). Probing protein ligand interactions by automated hydrogen/deuterium exchange mass spectrometry. Expert Review of Proteomics, 8(4), 447-459. [Link]
Sources
Technical Support Center: Mitigating Matrix Effects in LC-MS with 2-Hexylamine-d6
Welcome to the Technical Support Center for advanced LC-MS applications. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for correcting matrix effects using the deuterated internal standard, 2-Hexylamine-d6. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical steps to ensure the accuracy and reproducibility of your quantitative analyses.
Understanding the Challenge: Matrix Effects in LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique renowned for its sensitivity and selectivity. However, the accuracy of LC-MS quantification can be significantly compromised by matrix effects . These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference can lead to either a suppression or enhancement of the analyte's signal, resulting in inaccurate quantification.[3][4]
Matrix effects are a particular concern in the analysis of complex biological samples such as plasma, urine, and tissue extracts, which contain a multitude of endogenous components like salts, lipids, and proteins.[5]
The Solution: Stable Isotope-Labeled Internal Standards
The most effective way to correct for matrix effects is through the use of a stable isotope-labeled internal standard (SIL-IS) .[4] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6]
2-Hexylamine-d6 is a deuterated form of 2-Hexylamine and serves as an excellent internal standard for a range of analytes, particularly those with similar chemical properties.[3] Because 2-Hexylamine-d6 is chemically almost identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement as the analyte.[5][6] By adding a known amount of 2-Hexylamine-d6 to every sample, standard, and quality control, the ratio of the analyte's peak area to the internal standard's peak area can be used for accurate quantification, effectively normalizing any variations caused by matrix effects.[6]
Frequently Asked Questions (FAQs)
Q1: What is 2-Hexylamine-d6 and why is it used as an internal standard?
A1: 2-Hexylamine-d6 is a deuterated form of 2-hexylamine, meaning specific hydrogen atoms have been replaced with deuterium.[3] It is used as a stable isotope-labeled internal standard in LC-MS analysis. Its primary purpose is to mimic the behavior of the target analyte during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and other sources of variability to ensure accurate and precise quantification.[3][6]
Q2: For which types of analytes is 2-Hexylamine-d6 a suitable internal standard?
A2: 2-Hexylamine-d6 is most suitable for analytes that are structurally and chemically similar to hexylamine. This includes other primary amines and compounds with similar polarity and ionization characteristics. The ideal internal standard co-elutes with the analyte, so chromatographic conditions should be optimized to achieve this.[6][7]
Q3: What are the key physicochemical properties of 2-Hexylamine-d6?
A3: The physicochemical properties of 2-Hexylamine-d6 are nearly identical to those of non-deuterated hexylamine. Key properties of hexylamine are summarized in the table below. These properties influence its behavior in solution and during chromatographic separation.
| Property | Value |
| Molecular Formula | C₆H₉D₆N |
| Appearance | Colorless liquid |
| Boiling Point | ~131-132 °C |
| Solubility in Water | 12 g/L (20 °C) |
| logP | 2.06 |
(Data for non-deuterated hexylamine, which is expected to be very similar for the deuterated form)
Q4: How do I determine the optimal concentration of 2-Hexylamine-d6 to use?
A4: The concentration of the internal standard should be consistent across all samples and calibration standards. A general guideline is to use a concentration that produces a response that is roughly in the middle of the analyte's calibration curve.[6] A common practice is to aim for an internal standard peak area that is comparable to the analyte's peak area at the mid-point of the calibration range.
Q5: What are the storage and handling requirements for 2-Hexylamine-d6?
A5: 2-Hexylamine-d6, like many deuterated standards, should be stored under controlled conditions to maintain its integrity. Recommended storage is at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).[3] It is important to prevent repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when using 2-Hexylamine-d6 as an internal standard to correct for matrix effects.
Issue 1: Poor reproducibility of the internal standard peak area across a run.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure the same volume of 2-Hexylamine-d6 working solution is added to every sample, standard, and QC. Use a calibrated pipette and verify technique. |
| Incomplete Mixing | After adding the internal standard, vortex each sample thoroughly to ensure homogeneity before proceeding with sample preparation. |
| Sample Preparation Variability | Ensure consistent sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) across all samples. The internal standard should be added at the earliest stage of sample preparation to account for variability in extraction recovery. |
| Instrument Instability | Check for fluctuations in the LC pump flow rate, autosampler injection volume, and mass spectrometer source conditions. Run system suitability tests to confirm instrument performance. |
Issue 2: Chromatographic separation of 2-Hexylamine-d6 and the analyte.
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | While minimal, deuteration can sometimes lead to a slight shift in retention time. This "isotope effect" can cause the internal standard and analyte to experience different matrix effects if they do not co-elute. |
| Suboptimal Chromatography | Modify the chromatographic method to achieve co-elution. This may involve adjusting the mobile phase composition, gradient profile, or column chemistry. |
Issue 3: Unexpectedly low or high internal standard signal.
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression/Enhancement | If the matrix effect is extremely severe, it can impact the internal standard signal. Optimize sample preparation to remove more interfering matrix components. Consider diluting the sample if sensitivity allows. |
| Incorrect Standard Concentration | Verify the concentration of the 2-Hexylamine-d6 stock and working solutions. Prepare fresh solutions if necessary. |
| Source Contamination | A dirty ion source can lead to inconsistent ionization. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Issue 4: Cross-talk between analyte and internal standard signals.
| Potential Cause | Troubleshooting Steps |
| Isotopic Contribution | The analyte may have a naturally occurring isotope that corresponds to the mass of the internal standard, or vice versa. This is more common with lower mass resolution instruments. |
| In-source Fragmentation | The analyte or internal standard may fragment in the ion source, producing an ion with the same m/z as the other compound. Optimize source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
Experimental Protocols
Protocol 1: Preparation of 2-Hexylamine-d6 Working Solution
-
Stock Solution Preparation: Prepare a stock solution of 2-Hexylamine-d6 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store this stock solution at -20°C or -80°C.[3]
-
Working Solution Preparation: Dilute the stock solution with the appropriate solvent to create a working solution. The final concentration of the working solution should be such that when a small, fixed volume is added to the sample, it results in the desired final concentration in the sample.
Protocol 2: Sample Preparation with Internal Standard Spiking
-
Aliquot your biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.
-
Add a precise volume of the 2-Hexylamine-d6 working solution to each sample, calibration standard, and quality control sample.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Proceed with your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).
Visualizing the Workflow
The following diagram illustrates the critical role of the internal standard in a typical LC-MS workflow for correcting matrix effects.
Caption: Workflow for matrix effect correction using an internal standard.
References
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved February 7, 2026, from [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103.
-
PubChem. (n.d.). Hexylamine. Retrieved February 7, 2026, from [Link]
-
The Good Scents Company. (n.d.). Hexyl amine. Retrieved February 7, 2026, from [Link]
- Guo, L. X., & Li, W. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1007–1010.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved February 7, 2026, from [Link]
- Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334.
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Technical Support Center: Chromatographic Resolution of Deuterated Amines
The following technical guide is structured as a dynamic support center resource, designed for immediate application in analytical laboratories.
Current Status: Operational Topic: Troubleshooting Peak Tailing & Retention Shifts in LC-MS of Deuterated Amines Audience: Analytical Chemists, DMPK Scientists, Method Developers
Executive Summary: The Dual-Challenge of Deuterated Amines
Analyzing deuterated amines presents a unique convergence of two chromatographic phenomena: classic amine-silanol interactions (causing tailing) and the deuterium isotope effect (causing retention time shifts).
As a Senior Application Scientist, I often see researchers conflate these two issues. A "tailing" peak in a deuterated internal standard (IS) is often a symptom of secondary interactions, but it can also be a misdiagnosed partial separation of isotopologues. This guide dissects both mechanisms and provides field-proven protocols to resolve them.
Module 1: Diagnostic Triage
Before attempting to "fix" the column or mobile phase, you must identify the root cause of the peak distortion.[1][2][3][4]
Q: Is my peak tailing, or is it splitting due to isotope effects?
The Test: Compare the peak shape of your deuterated amine (IS) against the non-deuterated analyte (Native).
| Observation | Diagnosis | Root Cause |
| Both Native and Deuterated peaks tail significantly ( | Chemical Tailing | Secondary interactions with residual silanols on the stationary phase.[2][4] |
| Only the Deuterated peak appears broader or has a "shoulder" on the front. | Isotopic Separation | The Chromatographic Isotope Effect. Deuterated analogs often elute slightly earlier than protio forms due to lower lipophilicity. |
| Peak tails only at high concentrations. | Mass Overload | Saturation of the stationary phase capacity. |
Module 2: The Mechanics of Tailing (Silanol Interactions)
Q: Why do amines tail so aggressively on C18 columns?
A: It is rarely the C18 ligand's fault. The culprit is the underlying silica support.
At pH > 3, residual silanol groups (
Q: Does deuteration worsen this tailing?
A: Indirectly, yes. Deuteration can induce a secondary isotope effect on basicity .[5] Deuterium is slightly more electron-donating than hydrogen.
-
Mechanism: Deuteration alpha or beta to the nitrogen can slightly increase the
of the amine (making it more basic). -
Result: A higher
means a larger fraction of the population is protonated at a given pH, potentially increasing the intensity of silanol interactions compared to the non-deuterated analog.
Visualization: The Silanol Trap
Figure 1: Mechanism of amine tailing. The red arrow represents the secondary ionic interaction causing peak distortion.
Module 3: The Deuterium Isotope Effect (Retention Shifts)
Q: Why does my Deuterated IS elute earlier than my analyte?
A: This is the Inverse Isotope Effect . The C-D bond is shorter and has a lower polarizability volume than the C-H bond. This makes deuterated compounds slightly less lipophilic (hydrophobic) than their protio counterparts.
-
Consequence: In Reversed-Phase Chromatography (RPC), the deuterated molecule spends less time in the stationary phase, resulting in a shorter retention time (
). -
Risk: If the shift is significant, the integration window for the IS might need manual adjustment, or the IS might drift into an ion-suppression zone different from the analyte.
Module 4: Troubleshooting & Resolution Protocols
Use this decision matrix to resolve your specific issue.
Workflow 1: Eliminating Chemical Tailing
Goal: Reduce Asymmetry Factor (
Step 1: The "Chaotic Good" Mobile Phase Adjustment (Low pH)
-
Action: Lower mobile phase pH to < 3.0 (ideally 2.5 - 2.8).
-
Why: At pH < 3, silanols are protonated (
) and neutral. They cannot ionically bind to the amine. -
Reagent: Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.0). Note: TFA suppresses MS signal; Formic is preferred for LC-MS.
Step 2: The "High pH" Alternative (If column permits)
-
Action: Raise pH to > 10 (e.g., using Ammonium Hydroxide or TEA).
-
Why: At high pH, the amine is deprotonated (
) and neutral. It interacts only hydrophobically. -
Critical Warning: You MUST use a column chemically resistant to high pH (e.g., Hybrid Particle Technology like Waters BEH or Agilent Poroshell HPH), or you will dissolve the silica.
Step 3: Column Selection (The Hardware Fix)
-
Switch to: A "Charged Surface" or "Embedded Polar Group" column.
-
Examples:
-
Charged Surface (CSH): carries a slight positive charge to repel the protonated amine from the surface.
-
Embedded Polar Group (EPG): shields silanols with an intrinsic polar moiety.
-
Workflow 2: Managing Isotope Separation
Goal: Ensure accurate quantification despite retention shifts.
Step 1: Minimize the Separation Factor
-
Action: Reduce the retention factor (
). -
Protocol: Increase the % Organic in your mobile phase slightly. The isotope effect is proportional to retention time; eluting faster reduces the absolute time difference (
) between D- and H-forms.
Step 2: Integration Window Optimization
-
Action: Widen the expected retention time window in your MS method.
-
Protocol: If Native elutes at 4.5 min and D-IS elutes at 4.4 min, set the collection window from 4.0 to 5.0 min to capture both fully.
Module 5: Advanced Decision Tree
Follow this logic flow to solve persistent issues.
Figure 2: Troubleshooting logic for distinguishing chemical tailing from isotopic separation.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to fix tailing in LC-MS? A: Technically yes, but practically no . TEA is a "silanol blocker" that saturates the active sites, preventing your amine from sticking. However, TEA causes massive, persistent ion suppression in Mass Spectrometry. It effectively "poisons" the source. Use Ammonium Formate (10mM) instead; the ammonium ion provides mild silanol masking without killing sensitivity.
Q: I switched to a "Base Deactivated" column, but I still see tailing. Why?
A: "Base Deactivated" is a marketing term, not a guarantee. If your amine is extremely basic (
Q: My deuterated standard has 6 deuteriums (
-
Recommendation: Use
or labeled standards if retention matching is critical. and isotopes have virtually no chromatographic isotope effect.
References
-
Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC? [Link]
-
LC Troubleshooting Bible. (2025). Why Do Peaks Tail? Mechanisms of Silanol Interactions. [Link]
-
National Institutes of Health (PMC). (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects. [Link]
-
Restek. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]
-
Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. [Link]
Sources
Technical Support Center: Troubleshooting Retention Time Shifts Between 2-Aminohexane and 2-Aminohexane-d6
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering retention time shifts between 2-aminohexane and its deuterated internal standard, 2-aminohexane-d6. This guide provides a structured, in-depth approach to diagnosing and resolving this common chromatographic challenge. Our focus is on providing not just solutions, but a foundational understanding of the underlying scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding retention time differences between an analyte and its deuterated analog.
Q1: Why is my deuterated internal standard (2-aminohexane-d6) eluting at a different time than my analyte (2-aminohexane)?
This phenomenon is most often due to the chromatographic isotope effect . In most cases, the deuterated standard will elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] This occurs because the carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.[2] This subtle difference can alter the molecule's interaction with the stationary phase, leading to a small but measurable difference in retention time. The magnitude of this shift often increases with the number of deuterium atoms in the molecule.[3][4]
Q2: Is a small, consistent retention time shift a problem?
A small, highly reproducible shift is often not a problem and is an expected outcome of the isotope effect.[5] The primary concern for quantitative analysis (e.g., LC-MS/MS) is ensuring that the analyte and internal standard experience the same matrix effects. If the shift is minimal and the peaks still significantly overlap, the co-elution assumption generally holds. However, if the shift is large enough to place the two peaks in different regions of matrix-induced ion suppression or enhancement, it can compromise analytical accuracy.[5]
Q3: My retention times were stable, but now they are drifting or have suddenly shifted. What's happening?
If the retention time difference between the two compounds is inconsistent, variable, or drifting over a sequence of injections, the issue is likely not the isotope effect but a problem with the chromatographic system or method.[3][5] This requires a systematic troubleshooting approach, as outlined in the following sections. Common causes include changes in mobile phase composition, column degradation, or hardware issues like leaks or pump failures.[6][7]
Section 2: Systematic Troubleshooting Guide
When faced with inconsistent retention time shifts, a logical, step-by-step investigation is the most effective approach. This guide is designed to help you systematically isolate and resolve the root cause.
Step 1: Initial Assessment & System Health Check
Before altering chromatographic parameters, verify the health of your instrument.
-
Check for Leaks: Even a minor, non-drip leak can cause flow rate fluctuations, leading to retention time drift.[8] Carefully inspect all fittings, pump heads, and the injector port for any signs of moisture or crystalline buffer deposits.
-
Verify Flow Rate: Use a calibrated flow meter or the "timed collection" method (measuring the volume dispensed over a set time) to ensure the pump is delivering the correct flow rate.[8] Inaccurate flow is a direct cause of retention time shifts.[9]
-
Column Temperature: Ensure the column compartment is maintaining a stable temperature.[7] Fluctuations in temperature can significantly impact retention times.
-
Mobile Phase Preparation: Review your mobile phase preparation procedure. Inconsistent preparation, inadequate degassing, or evaporation of volatile components can alter the mobile phase composition and affect retention.[10]
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing the root cause of retention time variability.
Caption: A decision-tree diagram for troubleshooting retention time shifts.
Step 2: Investigating Mobile Phase Parameters
The mobile phase, particularly its pH, is a critical factor in the retention of basic compounds like 2-aminohexane.
The Role of pH and pKa: 2-Aminohexane is a primary amine with a pKa of its conjugate acid estimated to be around 10.6.[11] This means that at pH values significantly below its pKa, the amine will be predominantly in its protonated, cationic form (R-NH3+). In reversed-phase chromatography, this charged form is more polar and will have less retention. As the mobile phase pH approaches the pKa, the proportion of the neutral, more hydrophobic form (R-NH2) increases, leading to stronger retention.[12]
Even small shifts in mobile phase pH can cause significant changes in retention time, especially if the pH is close to the analyte's pKa.[13] Furthermore, deuterium substitution can slightly alter the pKa of a molecule, a phenomenon known as the deuterium isotope effect on acid-base equilibrium.[14][15][16] This subtle pKa difference can cause the two isotopologues to respond differently to pH variations, potentially widening or narrowing their retention time gap.
Protocol for Mobile Phase Optimization:
-
Buffer Selection: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.
-
Accurate pH Measurement: Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[13]
-
Experiment with pH: To minimize retention time shifts due to minor pH fluctuations, operate at a pH at least 2 units away from the analyte's pKa. For 2-aminohexane, a mobile phase pH between 2.5 and 4.0 is often a stable starting point.[13]
-
Mobile Phase Modifiers: For basic compounds, adding modifiers like formic acid or using amine-based modifiers in normal-phase chromatography can improve peak shape and resolution.[17]
Step 3: Stationary Phase and Column Interactions
The choice of column and its condition are paramount.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a run.
-
Secondary Interactions: 2-aminohexane, being a primary amine, is prone to strong interactions with active silanol groups on the surface of silica-based stationary phases. This can lead to peak tailing and variable retention. Using a modern, end-capped column or a column specifically designed for basic compounds can mitigate these effects.
-
Column Fouling: Accumulation of matrix components can alter the stationary phase chemistry, leading to retention shifts and increased backpressure.[7] If you suspect fouling, follow the manufacturer's recommendations for column washing.
Section 3: Summary of Key Parameters and Solutions
The table below summarizes the potential causes of retention time shifts and the corresponding corrective actions.
| Parameter | Potential Problem | Recommended Solution(s) |
| Hardware | System leak (pump, injector, fittings) | Perform a leak test; tighten or replace fittings.[8] |
| Inaccurate pump flow rate | Verify flow rate with a calibrated meter; service pump if necessary.[6][9] | |
| Unstable column temperature | Use a thermostatted column compartment; ensure it is set correctly and stable.[7] | |
| Mobile Phase | Inaccurate pH | Prepare fresh mobile phase, ensuring accurate pH measurement of the aqueous portion before mixing.[13] |
| Buffer degradation or exhaustion | Prepare fresh mobile phase daily; use a buffer appropriate for the target pH. | |
| Evaporation of volatile components | Keep mobile phase reservoirs capped.[8] | |
| Column | Insufficient equilibration | Increase column equilibration time before injection. |
| Column fouling/contamination | Wash the column according to the manufacturer's protocol or replace it.[7] | |
| Silanol interactions (peak tailing) | Switch to an end-capped column or one designed for basic compounds; consider mobile phase additives. | |
| Method | Sample diluent mismatch | Ensure the sample diluent is as close in composition as possible to the initial mobile phase conditions.[7] |
Chemical Equilibrium of 2-Aminohexane
The ionization state of 2-aminohexane is governed by the mobile phase pH, which directly impacts its retention in reversed-phase chromatography.
Caption: The effect of mobile phase pH on the ionization and retention of 2-aminohexane.
References
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Center for Biotechnology Information. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]
-
The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]
-
LC Troubleshooting—Retention Time Shift. YouTube. [Link]
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PubMed. [Link]
-
LC Troubleshooting—Retention Time Shift. Restek. [Link]
-
Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. National Center for Biotechnology Information. [Link]
-
Deuterium Isotope Effect on the Dissociation of Weak Acids in Water and Deuterium Oxide. National Center for Biotechnology Information. [Link]
-
Retention Time shifts using deuterated internal standards. MacCoss Lab Software. [Link]
-
LC Troubleshooting Series Retention Time Shifts. Agilent. [Link]
-
Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. Thompson Rivers University. [Link]
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Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
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Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. PubMed. [Link]
-
(S)-2-Aminohexane | C6H15N. PubChem. [Link]
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(±)-2-Aminohexane-1,1,1,2,3,3D6. Pharmaffiliates. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Chemical Properties of 2-Hexanamine. Cheméo. [Link]
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Technical Support Center: Improving Derivatization Efficiency of Deuterated Primary Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the derivatization of deuterated primary amines. Our goal is to empower you with the scientific rationale behind experimental choices to help you overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to the derivatization of deuterated primary amines.
Q1: Why is derivatization necessary for analyzing primary amines, especially for GC-MS?
A: Primary amines are often challenging to analyze directly using methods like Gas Chromatography (GC) for several reasons.[1] They are polar and have active hydrogens, which can lead to:
-
Poor Volatility: Amines have high boiling points and may not vaporize easily in the GC inlet.[1][2]
-
Thermal Instability: At the high temperatures required for vaporization, the amines can degrade.[1]
-
Poor Chromatographic Peak Shape: The polar amine group can interact with active sites (e.g., silanol groups) on the GC column and inlet liner, causing significant peak tailing and poor resolution.[1][2]
Derivatization is a chemical modification process that replaces the active hydrogen atoms on the amino group with a less polar, more stable functional group.[1][2] This process converts the amines into derivatives that are more volatile, thermally stable, and less likely to interact with the GC system, resulting in sharper, more symmetrical peaks and improved analytical sensitivity.[2]
Q2: What are the most common derivatization techniques for primary amines?
A: The three most common categories of derivatization reactions for primary amines are silylation, acylation, and alkylation.[1][3]
-
Silylation: This involves replacing the active hydrogen with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are widely used.[1][2] Silylation is highly effective but is notoriously sensitive to moisture.[4]
-
Acylation: This reaction introduces an acyl group to the amine. Common reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[2] The resulting derivatives are typically very stable and, due to the presence of fluorine atoms, show enhanced sensitivity with an Electron Capture Detector (ECD).[2]
-
Alkylation: This involves adding an alkyl group. Chloroformates, such as propyl chloroformate, are often used to form stable carbamate derivatives.[5] This reaction can often be performed in an aqueous phase, which can be an advantage over moisture-sensitive silylation.[2][4]
Q3: I am working with a deuterated amine. Will the deuterium affect the derivatization reaction efficiency compared to its non-deuterated analog?
A: This is an excellent question that touches upon the Kinetic Isotope Effect (KIE) . The KIE describes the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.[6] A C-D (carbon-deuterium) bond is stronger and vibrates at a lower frequency than a C-H (carbon-protium) bond.[7][8]
For derivatization of a primary amine (R-ND₂), the reaction occurs at the nitrogen-deuterium bond. While an N-D bond is also stronger than an N-H bond, the KIE for derivatization is typically small and often considered negligible in achieving complete or near-complete reactions, especially when the reaction is driven to completion with excess reagent and heat.
However, a significant KIE might be observed if the deuterium is located elsewhere in the molecule, particularly at or near the reaction center, where it could influence the transition state of the reaction.[9][10] For most applications using deuterated compounds as internal standards, the assumption is that both the analyte and the standard derivatize with near-identical efficiency. It is crucial to verify this during method development.[11]
Q4: How do I select the best derivatization reagent for my specific application?
A: The choice of reagent depends on several factors:[2]
-
Analyte & Matrix: Consider other functional groups on your molecule that might also react. The sample matrix is critical; for example, the presence of water may rule out silylation unless the sample is rigorously dried.[2][4]
-
Required Sensitivity & Detector: If you are performing trace analysis with a GC-ECD, fluorinated acylating agents like PFPA or HFBA are an excellent choice.[2] For GC-MS, silylating agents often provide characteristic fragmentation patterns that aid in identification.
-
Derivative Stability: Acyl and alkyl derivatives are generally more stable than silyl derivatives, which can be sensitive to hydrolysis even from trace moisture.[2][12] If your samples will be queued in an autosampler for an extended period, stability is a key concern.
-
Reaction Conditions: Silylation and acylation often require anhydrous (water-free) conditions and heating.[2][4] Some alkylation reactions, like those with chloroformates, can be performed in a biphasic aqueous/organic system, simplifying sample preparation.[5]
Troubleshooting Guide: Common Derivatization Issues
This guide is designed to help you diagnose and solve specific problems encountered during the derivatization of deuterated primary amines.
Q5: I am observing a very low or non-existent peak for my derivatized amine. What is going wrong?
A: Low or no derivatization yield is one of the most common issues. The root cause is typically an incomplete or failed reaction. Let's break down the probable causes and solutions.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Recommended Solution |
| Presence of Moisture | Rationale: Silylating reagents (e.g., BSTFA, MTBSTFA) are extremely sensitive to moisture and will preferentially react with water over your amine.[4] This consumes the reagent and halts the derivatization. Acylating agents can also be hydrolyzed by water. Solution: Ensure your sample is completely dry. Evaporate the sample to dryness under a gentle stream of nitrogen before adding the reagent. Use anhydrous solvents and store derivatization reagents in a desiccator to protect them from atmospheric moisture. |
| Degraded Reagent | Rationale: Derivatization reagents can degrade over time, especially after being opened, due to exposure to atmospheric moisture and oxygen. Solution: Use fresh reagents or reagents that have been stored properly under inert gas (e.g., argon or nitrogen) in a desiccator. If in doubt, open a new vial of the reagent. |
| Incorrect Reaction Conditions | Rationale: Derivatization reactions are governed by kinetics. Insufficient time or temperature will lead to an incomplete reaction. Solution: Optimize the reaction conditions. For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is a common starting point.[2] For acylation with TFAA, 60-70°C for 15-30 minutes is typical.[2] Create a small optimization experiment (e.g., testing 30, 60, and 90 minutes at 70°C) to find the ideal conditions for your specific analyte. |
| Incorrect pH | Rationale: The nucleophilicity of the amine is pH-dependent. The free amine (R-NH₂) is the reactive species, not its protonated form (R-NH₃⁺). Many reactions, especially with chloroformates or in aqueous media, require a basic pH to ensure the amine is deprotonated.[13] Solution: Adjust the sample pH to an alkaline state (typically pH 9-11) with a suitable buffer (e.g., borate buffer) before adding the derivatizing agent.[14] |
| Insufficient Reagent | Rationale: The reaction stoichiometry must be considered. The derivatization reaction should be run with a significant molar excess of the reagent to drive the equilibrium towards the product side and ensure all analyte molecules are derivatized. Solution: As a rule of thumb, use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens on your analyte. For unknown concentrations or complex matrices, a larger excess is recommended. |
Troubleshooting Workflow for Low Derivatization Yield
Caption: A logical flowchart for troubleshooting low derivatization yield.
Q6: My results are not reproducible. What causes this inconsistency and how can I fix it?
A: Poor reproducibility is often due to small, uncontrolled variations in the experimental procedure.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Recommended Solution |
| Inconsistent Reaction Time/Temp | Rationale: Minor variations in heating block temperature or reaction timing can lead to different degrees of derivatization, especially if the reaction is not yet at completion. Solution: Use a calibrated, high-quality heating block. Be meticulous about timing each step of the reaction. For the highest reproducibility, consider an autosampler that can perform automated pre-column derivatization, which eliminates manual timing errors.[15] |
| Derivative Instability | Rationale: Some derivatives, particularly TMS derivatives, can degrade over time if exposed to trace moisture. If samples sit in the autosampler for varying amounts of time before injection, you will see inconsistent results. Solution: Analyze samples as soon as possible after derivatization. If queuing is necessary, test the stability of your derivatives over your expected maximum queue time. Consider switching to a more stable derivative, like a TBDMS or an acylated product.[12] |
| Solvent Effects | Rationale: The solvent can influence reaction kinetics and product stability. For instance, some solvents may facilitate intermolecular interactions that quench fluorescence in detection methods.[16] Solution: Maintain a consistent solvent throughout your sample set. If you suspect solvent issues, try alternatives. For example, substituting acetonitrile with dimethyl sulfoxide (DMSO) has been shown to improve the stability and fluorescence of certain derivatives.[16] |
| Matrix Effects | Rationale: Components in the sample matrix (e.g., salts, lipids, proteins) can interfere with the derivatization reaction, and the concentration of these components may vary from sample to sample. Solution: Implement a sample cleanup step (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) before derivatization. The most robust solution is to use a deuterated analog of your analyte as an internal standard.[11] Since the internal standard is chemically identical to the analyte, it will be affected by matrix effects and procedural variations in the same way, allowing for reliable normalization and highly precise quantification.[11] |
Experimental Protocols
The following are generalized, step-by-step protocols for common derivatization techniques. Note: These are starting points and should be optimized for your specific analyte and instrumentation.
Protocol 1: Silylation with BSTFA (+1% TMCS)
This protocol is suitable for creating trimethylsilyl (TMS) derivatives for GC-MS analysis.[2]
-
Sample Preparation: Pipette a known amount of your sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all water.[2]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to redissolve the sample residue. Add 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.[2]
-
Reaction: Immediately cap the vial tightly with a PTFE-lined cap. Vortex briefly to mix. Place the vial in a heating block set to 70-80°C and heat for 30-60 minutes.[2]
-
Cooling & Analysis: Remove the vial and allow it to cool to room temperature. Do not open the vial. Inject 1 µL of the derivatized sample directly into the GC-MS system.[2]
General Derivatization Workflow Diagram
Caption: A generalized workflow for a typical derivatization experiment.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol creates stable trifluoroacetyl derivatives suitable for GC-MS or GC-ECD analysis.[1][2]
-
Sample Preparation: Place your dried sample residue in a reaction vial as described in Protocol 1.
-
Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate, dichloromethane) followed by 100 µL of TFAA.[2]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[2]
-
Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step removes the acidic byproducts which can be harsh on the GC column.[2]
-
Reconstitution & Analysis: Re-dissolve the derivatized residue in a suitable injection solvent (e.g., ethyl acetate) and inject into the GC system.
References
-
Bao, L., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available from: [Link]
-
Cai, H., et al. (2018). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment. Available from: [Link]
-
Manier, M.L., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available from: [Link]
-
Kvitvang, H.F., & Bruheim, P. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A. Available from: [Link]
-
Tebani, A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Available from: [Link]
- Liu, J., et al. (1997). Reagents for detection of primary amines. Google Patents.
-
Kumar, V., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics. Available from: [Link]
-
Kvitvang, H.F., & Bruheim, P. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. PubMed. Available from: [Link]
-
Xu, B., et al. (2024). Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine. Nature Communications. Available from: [Link]
-
Bishop, M., et al. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available from: [Link]
-
Harvey, D. (2023). Derivatization. Chemistry LibreTexts. Available from: [Link]
-
Liu, R.H., et al. (2003). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. Journal of Forensic Sciences. Available from: [Link]
-
Shestakova, T., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available from: [Link]
-
Kataoka, H. (2000). 2.1.2. Gas chromatography of amines as various derivatives. Journal of Chromatography A. Available from: [Link]
-
Sanzone, J.R., et al. (2017). 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects. Archives of Biochemistry and Biophysics. Available from: [Link]
-
Wang, Y., et al. (2024). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds. Nature Communications. Available from: [Link]
-
Matucha, M., & Jockisch, W. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences. Available from: [Link]
-
Wang, C., et al. (2023). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. ACS Omega. Available from: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available from: [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Available from: [Link]
-
Perrin, C.L., & Nielson, J.B. (1997). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Journal of the American Chemical Society. Available from: [Link]
-
Okuda, K., et al. (2024). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. International Journal of Molecular Sciences. Available from: [Link]
-
Shenderovich, I.G. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules. Available from: [Link]
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Available from: [Link]
-
Sanzone, J.R., et al. (2017). 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole molecule isotope effects. PubMed. Available from: [Link]
-
Attermeyer, A., et al. (2024). Kinetic Isotope Effects. Chemistry LibreTexts. Available from: [Link]
-
Perrin, C.L., et al. (2003). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society. Available from: [Link]
-
Kadek, A., et al. (2022). Amine additives for improved in-ESI H/D exchange. Analyst. Available from: [Link]
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- 10. 13C kinetic isotope effects on the reaction of a flavin amine oxidase determined from whole molecule isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery rates of 2-Hexylamine-d6 in SPE
Topic: Troubleshooting Low Recovery in Solid Phase Extraction (SPE) Ticket ID: SPE-HEX-D6-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Recovering 2-Hexylamine-d6 (and its native analog 2-Hexylamine) presents a specific "Catch-22" in sample preparation. As a short-chain aliphatic amine, it possesses two antagonistic properties:
-
High Volatility (Free Base): In its neutral form (necessary for some elution steps), it has a high vapor pressure and is easily lost during nitrogen blowdown.[1]
-
High Polarity (Ionized): In its charged form (necessary for retention), it is too polar for standard C18 retention, often breaking through the cartridge.[1]
The most common cause of failure is not the extraction itself, but the evaporation step following elution.
Phase 1: Triage & Diagnosis[1]
Before altering your chemistry, determine where the loss is occurring.[1][2] Use this logic flow to diagnose the failure mode.
Figure 1: Diagnostic logic flow to isolate the point of failure.
Phase 2: The "Phantom Loss" (Volatility)
Symptom: You have excellent retention (nothing in the load waste), but your final vial has <10% recovery. Root Cause: 2-Hexylamine has a boiling point of ~131°C [1].[1] However, this is for the bulk liquid.[1] In the free base form (which exists at pH > 11), it has significant vapor pressure.[1]
-
The Trap: Standard Mixed-Mode Cation Exchange (MCX) protocols require eluting with 5% Ammonium Hydroxide in Methanol .[1] This sets the pH to ~12, converting the amine to a volatile free base. If you then apply N2 blowdown, you are actively stripping the analyte along with the solvent.
The Fix: The "Acid Trap" Technique
You must convert the amine back into a non-volatile salt immediately after elution and before evaporation.
Protocol Modification:
-
Elute: Elute with 5% NH4OH in Methanol as normal.
-
Trap: Immediately add 20–50 µL of 1M HCl in Methanol (or Formic Acid) to the collection tube.
-
Mix: Vortex briefly. This converts the volatile 2-Hexylamine (Free Base) into 2-Hexylamine Hydrochloride (Salt).[1]
-
Evaporate: The salt form is non-volatile and will remain in the tube during N2 blowdown.
Phase 3: Sorbent Selection & Chemistry
If your analyte is breaking through the cartridge (found in the load/wash steps), your retention mechanism is incorrect.[1][2]
Analyte Profile:
Sorbent Comparison Table
| Sorbent Type | Suitability | Why it works/fails |
| C18 (Reversed Phase) | Poor | The short C6 chain offers weak hydrophobic interaction.[1] Since the amine is protonated (charged) at neutral pH, it is too polar and flows through C18.[1] |
| SCX (Strong Cation Exchange) | Good | Retains purely by charge.[1] Very strong retention. Hard to elute without very high ionic strength or pH.[1] |
| MCX (Mixed-Mode Cation) | Excellent | Recommended. Combines C18 (for stability) and Sulfonic Acid (for charge retention).[1] Allows aggressive organic washing to remove matrix interferences.[1] |
| WCX (Weak Cation Exchange) | Alternative | Uses Carboxylic Acid.[1] Retains at pH > 5.[1] Elutes with Acid (pH < 3).[1] Advantage:[1][3][4] Eluting with acid keeps the analyte in salt form (non-volatile).[1] |
The WCX Advantage for Volatile Amines
If the "Acid Trap" method (Phase 2) is inconsistent, switch to Weak Cation Exchange (WCX) .[1]
-
Mechanism: Load at pH 7 (Sorbent is negative, Amine is positive).[1]
-
Elution: Elute with 2% Formic Acid in Methanol .
-
Result: The acid neutralizes the sorbent (shutting off the charge), releasing the analyte. Crucially, the analyte remains protonated (non-volatile) during this process.[1]
Phase 4: Adsorption (The Silent Killer of IS)
Symptom: Recovery is variable (e.g., 40% then 80%) and low even without evaporation.[1] Root Cause: Primary amines bind strongly to silanol groups on untreated glass surfaces.[1] This is often worse for deuterated standards if the carrier concentration is low.
Corrective Actions:
-
Material Change: Switch all collection tubes and autosampler vials to Polypropylene (PP) . Avoid standard glass.[1]
-
Silanization: If glass is mandatory, use silanized (deactivated) glassware.[1]
-
Carrier Solvent: Ensure your reconstitution solvent contains at least 0.1% Formic Acid to keep the amine protonated and less likely to bind to surfaces.[1]
Phase 5: Validated Protocol (MCX Method)
This protocol is designed to maximize recovery of 2-Hexylamine-d6 while mitigating volatility.[1]
Reagents:
-
Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30mg or 60mg.[1]
-
Internal Standard: 2-Hexylamine-d6 (spiked at relevant concentration).[1]
Figure 2: Optimized MCX workflow with mandatory Acid Trap step.[1]
Step-by-Step Details:
-
Sample Pre-treatment: Dilute sample 1:1 with 2% Phosphoric Acid. Why? Ensures the amine is fully protonated (Charge +1) to bind to the cation exchange resin.
-
Conditioning: 1 mL MeOH followed by 1 mL Water.
-
Loading: Load sample at 1 mL/min.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins/salts.[1]
-
Wash 2 (Organic): 1 mL 100% Methanol. Removes hydrophobic neutrals.[1] Note: 2-Hexylamine stays locked by charge.[1]
-
Elution: 2 x 500 µL of 5% NH4OH in Methanol.
-
CRITICAL STEP: Add 20 µL of 10% Formic Acid or 1M HCl to the collection tube before or immediately after elution.[1]
-
Evaporation: Evaporate under Nitrogen.[1][3][5] Do not exceed 35°C . If sensitivity allows, skip evaporation and dilute directly with water.[1]
FAQ: Frequently Asked Questions
Q: Why is my d6-IS recovery lower than my native analyte? A: This is chemically unlikely as they should behave identically.[1] This usually points to a spiking error or stock solution degradation .[1] Deuterated amines can exchange deuterium with protic solvents if the label is on the amine (N-D), but commercially available 2-Hexylamine-d6 is usually C-deuterated (stable).[1] Check your stock solution stability and pipetting accuracy.[1]
Q: Can I use a "Keeper" solvent instead of acid? A: Yes. Adding 100 µL of Diethylene Glycol or DMSO to the collection tube before evaporation can prevent the tube from going fully dry, reducing volatility losses. However, these solvents are hard to remove and may affect LC-MS peak shape.[1] The "Acid Trap" is generally cleaner.
Q: I see a split peak in LC-MS. Is this related to the SPE? A: Likely not. Split peaks for amines are often due to pH mismatch between the injection solvent and the mobile phase. Ensure your reconstitution solvent matches your Mobile Phase A (usually 0.1% Formic Acid in Water).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8102, Hexylamine.[1] Retrieved February 9, 2026, from [Link][1]
-
Haynes, W. M. (2014).[1] CRC Handbook of Chemistry and Physics (95th ed.).[1] CRC Press.[1] (Confirming pKa of primary amines ~10.6).
-
Hansch, C., et al. (1995).[1] Exploring QSAR - Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (LogP data).
-
Waters Corporation. (2025).[1] Oasis MCX Care & Use Manual.[1][Link][1]
-
Phenomenex. (2025).[1][6] Solid Phase Extraction (SPE) Troubleshooting Guide.[1][Link][1]
Sources
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- 4. medchemexpress.com [medchemexpress.com]
- 5. Homebuilt cost-effective nitrogen blowdown evaporator - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. agilent.com [agilent.com]
Reducing background noise in 2-Hexylamine-d6 mass spectra
Topic: Reducing Background Noise in 2-Hexylamine-d6 Mass Spectra
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: LC-MS/MS & GC-MS Quantitative Analysis Last Updated: February 9, 2026
Executive Summary
Welcome to the technical support hub for 2-Hexylamine-d6 analysis. High background noise in deuterated internal standard (IS) workflows typically stems from three distinct vectors: Isotopic Cross-Talk , System Carryover , or Chemical Noise (solvent/source contamination).
Because 2-Hexylamine is a primary aliphatic amine, it exhibits strong adsorption to stainless steel and silica (silanol interactions), making "ghost peaks" and high baselines a chronic issue. This guide prioritizes the differentiation between electronic background and chemical interference.
Part 1: Diagnostic Logic & Workflow
Before altering instrument parameters, you must isolate the source of the noise. Use the following logic tree to diagnose your specific issue.
Figure 1: Diagnostic logic tree for isolating noise sources in deuterated amine analysis.
Part 2: Troubleshooting Guides & FAQs
Category A: Isotopic Purity & Cross-Talk
Q1: I see a peak in my analyte channel (2-Hexylamine-d0) even when I only inject the Internal Standard (2-Hexylamine-d6). Why?
A: This is likely Isotopic Cross-Talk , not random noise. Commercially available deuterated standards are rarely 100% pure. A "d6" standard often contains small percentages of d5, d4, and even d0 (unlabeled) variants. If your d6 standard is only 98% pure, the remaining 2% may appear as a signal in your analyte channel.
-
The Mechanism: 2-Hexylamine (MW ~101) and 2-Hexylamine-d6 (MW ~107) are chemically nearly identical. If your d6 standard contains d0 material, it will co-elute exactly with your analyte, creating a false "background" that makes low-level quantitation impossible.
-
Corrective Action:
-
Check the CoA: Verify the isotopic purity. If <99 atom % D, you may need a higher grade.
-
Adjust Concentration: Reduce the concentration of the IS added to samples. If you spike IS at 1000 ng/mL, a 0.1% impurity is 1 ng/mL of background noise. Lowering IS to 100 ng/mL reduces that noise to 0.1 ng/mL [1].
-
Mass Transition Audit: Ensure your MRM transitions do not overlap. 2-Hexylamine fragments via alpha-cleavage. If the deuterium label is located on a fragment that is lost during collision-induced dissociation (CID), the resulting daughter ion will be identical to the non-deuterated form [2].
-
Category B: Chemical Noise & Carryover [1][2]
Q2: The background is high across the entire chromatogram, not just at the retention time. What causes this?
A: This indicates Chemical Noise from the mobile phase or source contamination. Amines are "sticky" bases that adsorb to stainless steel and glass, slowly leaching out over time.
-
Protocol: The "Steam Clean" Method (For LC-MS/MS) [3] If your baseline is consistently high (>1e4 counts), perform a source flush:
-
Disconnect the Column. Connect the LC effluent directly to the MS source.
-
Flow: Set flow to 0.5 mL/min (50:50 ACN:Water).
-
Gases: Maximize Desolvation Gas (e.g., 1000 L/hr) and Source Temp (e.g., 500°C or max safe limit).
-
Duration: Run for 2 hours or overnight. This thermally desorbs amine residues from the ion block and cone.
-
Q3: I see "ghost peaks" in my blank injections after running high-concentration samples.
A: This is Carryover , a hallmark of amine analysis. Amines interact strongly with silanols on the needle surface and rotor seals.
-
The Fix: You must use an aggressive needle wash that targets solubility (pH) and solubility (organic strength). A standard 100% MeOH wash is insufficient for sticky amines.
Table 1: Recommended Needle Wash Compositions for 2-Hexylamine
| Wash Type | Composition | Mechanism of Action |
| Weak Wash | 95:5 Water:Acetonitrile + 0.1% Formic Acid | Matches initial mobile phase; prevents precipitation. |
| Strong Wash | 40:40:20 ACN:IPA:Acetone + 0.5% Formic Acid | Critical: The acid keeps the amine protonated (soluble), while the IPA/Acetone strips hydrophobic residues [4]. |
| Alternative | 50:50 Methanol:Water + 20mM Ammonium Bicarbonate | High pH wash (only if using pH-resistant hardware) to deprotonate silanols. |
Part 3: Experimental Protocol for Noise Mitigation
If you are developing a new method, follow this optimization workflow to minimize background interference.
Figure 2: Method development workflow for minimizing amine background noise.
Detailed Protocol Steps:
-
Mobile Phase Additives: Avoid Ammonium Acetate if possible. It can sublime and coat the source, leading to higher background over time. Use 0.1% Formic Acid or Difluoroacetic Acid (DFA) . DFA provides better peak shape for amines than formic acid without the signal suppression of TFA [5].
-
Divert Valve: Salts and early-eluting matrix components cause ion suppression and source fouling. Program the divert valve to send flow to waste until 0.5 min before the 2-Hexylamine peak elutes [6].
-
Chromatographic Separation: Deuterated standards often elute slightly earlier than their non-deuterated counterparts (the "Deuterium Isotope Effect"). Ensure your integration window is wide enough to capture the IS, but try to chromatographically separate the IS from the analyte if cross-talk is severe [7].
References
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Link
-
LibreTexts Chemistry. (2022). Amine Fragmentation in Mass Spectrometry. Link
-
Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. Link
-
Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry. Link
-
ResearchGate. (2017). Formic Acid vs Acetic Acid in LC-MS Background Noise. Link
-
USP Nitrosamines Exchange. (2022).[2] Background Noise in UPLC-MS/MS. Link
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. Link
Sources
Technical Support Center: Optimization of Collision Energy for (±)-2-Aminohexane-d6 Fragmentation
Welcome to the technical support center for the optimization of collision energy for the fragmentation of (±)-2-Aminohexane-d6. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated internal standard in their analytical workflows. Here, we will delve into the nuances of collision-induced dissociation (CID) for this specific molecule, providing you with the expertise and practical guidance to overcome common challenges and ensure the scientific integrity of your results.
Introduction
(±)-2-Aminohexane-d6 is a commonly used internal standard in quantitative mass spectrometry assays. The optimization of collision energy is a critical step in developing a robust and sensitive analytical method. Collision-induced dissociation (CID) is a technique used in mass spectrometry to fragment selected ions in the gas phase.[1] By accelerating the precursor ion and colliding it with an inert gas, kinetic energy is converted into internal energy, leading to bond breakage and the formation of fragment ions.[1] The efficiency of this fragmentation is highly dependent on the applied collision energy. An optimized collision energy ensures the generation of stable and abundant fragment ions, which is paramount for achieving the desired sensitivity and specificity in your assays. This guide will provide a comprehensive framework for understanding and optimizing the fragmentation of (±)-2-Aminohexane-d6.
Frequently Asked Questions (FAQs)
Here are some common questions we encounter from users working with (±)-2-Aminohexane-d6:
Q1: What is the expected precursor ion for (±)-2-Aminohexane-d6 in positive electrospray ionization (ESI)?
In positive ESI, amines readily accept a proton to form a protonated molecule, [M+H]⁺. Given the molecular weight of 2-aminohexane is 101.19 g/mol , and considering the addition of six deuterium atoms, the deuterated molecule has a molecular weight of approximately 107.23 g/mol . Therefore, the expected precursor ion for (±)-2-Aminohexane-d6 is the protonated molecule, [M+H]⁺, at an m/z of approximately 108.2.
Q2: How does the deuterium labeling in (±)-2-Aminohexane-d6 affect its fragmentation compared to the unlabeled compound?
Deuterium labeling can influence fragmentation in two primary ways. First, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] This can lead to a kinetic isotope effect, where fragmentation pathways involving the cleavage of a C-D bond may require slightly higher collision energy or proceed at a slower rate compared to the cleavage of a C-H bond in the unlabeled analog.[2] Second, the mass of the fragment ions containing deuterium will be shifted by the number of deuterium atoms present in that fragment. This is a crucial aspect for distinguishing the internal standard from the unlabeled analyte.
Q3: Why am I observing a complex fragmentation pattern for (±)-2-Aminohexane-d6?
Aliphatic amines, like 2-aminohexane, can undergo several fragmentation pathways. The most common is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom.[3] For 2-aminohexane, there are two potential α-cleavage sites, leading to different fragment ions. Additionally, other fragmentation reactions, such as the loss of small neutral molecules, can occur, contributing to the complexity of the spectrum. The specific collision energy used will also influence which fragmentation pathways are favored.
Q4: What are some common adducts I might observe with (±)-2-Aminohexane-d6 in the mass spectrometer?
In ESI, it is possible to form adducts with cations present in the mobile phase or from contaminants. Common adducts for protonated molecules include sodium ([M+Na]⁺) and potassium ([M+K]⁺). If you are using an ammonium-based buffer, you might also observe an ammonium adduct ([M+NH₄]⁺). The presence of these adducts can reduce the intensity of your target precursor ion, [M+H]⁺.
Troubleshooting Guide
Encountering issues during your experiments is a normal part of the scientific process. This troubleshooting guide is designed to help you diagnose and resolve common problems you might face when optimizing the collision energy for (±)-2-Aminohexane-d6.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precursor Ion ([M+H]⁺) Signal | 1. Incorrect Ionization Polarity: The mass spectrometer is set to negative ion mode. 2. Poor Ionization Efficiency: The mobile phase composition is not optimal for protonating the amine. 3. Sample Degradation: The analyte has degraded in the sample solution. 4. Instrumental Issues: Clogged spray needle, incorrect source parameters, or a leak in the system.[4][5] | 1. Verify Ionization Mode: Ensure the instrument is operating in positive ion mode. 2. Optimize Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase to promote protonation. 3. Prepare Fresh Sample: Prepare a new, fresh solution of (±)-2-Aminohexane-d6. 4. Perform Instrument Maintenance: Check the spray needle for clogs, optimize source parameters (e.g., capillary voltage, gas flow), and check for leaks.[4][6] |
| Poor or Inconsistent Fragmentation | 1. Suboptimal Collision Energy: The selected collision energy is too low to induce efficient fragmentation or too high, leading to excessive fragmentation into very small ions. 2. Instability of the Precursor Ion Beam: The precursor ion is not being efficiently isolated or transmitted to the collision cell. 3. Collision Cell Gas Pressure: The pressure of the collision gas (e.g., argon, nitrogen) is too low. | 1. Perform a Collision Energy Ramp: Systematically vary the collision energy over a range (e.g., 5-50 eV) to find the optimal value that maximizes the intensity of the desired fragment ion(s).[7] 2. Check Instrument Tuning: Ensure the instrument is properly tuned and calibrated for the mass range of interest. 3. Verify Collision Gas Pressure: Check the instrument's diagnostic parameters to ensure the collision gas pressure is within the manufacturer's recommended range. |
| Unexpected Fragment Ions | 1. In-Source Fragmentation: Fragmentation is occurring in the ionization source before the precursor ion is isolated. 2. Presence of Impurities or Contaminants: The sample or solvent contains impurities that are co-eluting and being fragmented. 3. Background Ions: Ions from the mobile phase or system contamination are being detected. | 1. Reduce Source Fragmentation: Lower the cone or fragmentor voltage in the ion source to minimize in-source CID. 2. Analyze a Blank: Inject a solvent blank to identify any background or contaminant ions. 3. Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and reagents. |
| Fragment Ion Ratios are Not Reproducible | 1. Fluctuations in Collision Energy: The applied collision energy is not stable. 2. Matrix Effects: Co-eluting compounds from the sample matrix are affecting the fragmentation efficiency. 3. Detector Saturation: The intensity of a major fragment ion is exceeding the linear range of the detector. | 1. Check Instrument Stability: Monitor the stability of the collision energy over time using the instrument's diagnostic software. 2. Improve Chromatographic Separation: Optimize your LC method to better separate the analyte from matrix components. 3. Dilute the Sample: If detector saturation is suspected, dilute the sample and re-inject. |
Experimental Protocol: Collision Energy Optimization
This protocol provides a systematic approach to optimizing the collision energy for the fragmentation of (±)-2-Aminohexane-d6.
1. Sample Preparation:
- Prepare a stock solution of (±)-2-Aminohexane-d6 at a concentration of 1 mg/mL in methanol.
- Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Instrument Setup and Infusion:
- Set up your mass spectrometer in positive electrospray ionization mode.
- Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
- Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the [M+H]⁺ precursor ion at m/z 108.2.
3. Precursor Ion Isolation:
- Set the first quadrupole (Q1) to isolate the precursor ion of (±)-2-Aminohexane-d6 at m/z 108.2.
4. Collision Energy Ramp Experiment:
- Set the third quadrupole (Q3) to scan a mass range that will encompass all potential fragment ions (e.g., m/z 20-110).
- Perform a collision energy ramp experiment by acquiring a series of product ion scans at increasing collision energy values. A typical range would be from 5 eV to 50 eV, with a step size of 2-5 eV.
- Allow sufficient time at each collision energy step for the signal to stabilize.
5. Data Analysis and Optimization:
- Examine the product ion spectra obtained at each collision energy.
- For each potential fragment ion, plot its intensity as a function of the collision energy. This is known as a breakdown curve.
- The optimal collision energy for a specific fragment ion is the value that yields the highest intensity for that ion.
- Select the most abundant and stable fragment ion(s) for your quantitative assay. The collision energy that produces the maximum intensity for your chosen fragment ion is your optimized collision energy.
Diagram of the Collision Energy Optimization Workflow:
Caption: Predicted fragmentation of (±)-2-Aminohexane-d6.
Table of Expected Precursor and Fragment Ions:
| Ion | Description | Predicted m/z | Notes |
| [M+H]⁺ | Protonated (±)-2-Aminohexane-d6 | 108.2 | This is the precursor ion to be isolated in Q1. |
| Fragment 1 | Result of α-cleavage with loss of •CD₃ | 90.1 | This fragment is expected to be highly stable and abundant. |
| Fragment 2 | Result of α-cleavage with loss of •C₄H₉ | 51.1 | The intensity of this fragment will depend on the relative stability of the resulting ion compared to Fragment 1. |
It is important to note that other minor fragmentation pathways may also be observed, such as the loss of ammonia (NH₃ or NDH₂) or the loss of water after protonation of the amine and subsequent rearrangement. The relative intensities of these fragments will be highly dependent on the collision energy.
Conclusion
The optimization of collision energy is a cornerstone of developing a reliable and sensitive mass spectrometry-based assay. By systematically evaluating the fragmentation of (±)-2-Aminohexane-d6, you can ensure the selection of the most appropriate fragment ions for your specific application. This guide provides a comprehensive framework to assist you in this process, from understanding the fundamental principles to troubleshooting common experimental hurdles. Should you require further assistance, please do not hesitate to contact our technical support team.
References
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091–1112. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548. [Link]
- Harrison, A. G. (1992). The gas-phase chemistry of protonated molecules. Mass Spectrometry Reviews, 11(3), 157-173.
-
Sherman, J., McKay, M. J., & Ashman, K. (2011). Collision energy optimization of b-and y-ions for multiple reaction monitoring mass spectrometry. Journal of proteome research, 10(2), 647–655. [Link]
-
PubChem. (n.d.). 2-Hexanamine. National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
-
Libretexts. (2022, July 3). 6.5: Amine Fragmentation. In Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]
- Maccoll, A. (1982). The deuterium isotope effect in mass spectrometry. Organic Mass Spectrometry, 17(1), 1-10.
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
-
Libretexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. In Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]
Sources
- 1. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hexanamine | C6H15N | CID 21405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. skyline.ms [skyline.ms]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
Validation & Comparative
Technical Guide: Validating Bioanalytical Methods for (±)-2-Aminohexane with Deuterated Internal Standards
Compliance Alignment: FDA Bioanalytical Method Validation Guidance (May 2018)
Executive Summary
In the quantification of volatile aliphatic amines like (±)-2-Aminohexane (1,3-Dimethylbutylamine or DMBA), the choice of Internal Standard (IS) is not merely a procedural detail—it is the primary determinant of assay robustness.
This guide objectively compares the validation performance of the stable isotope-labeled (SIL) standard, (±)-2-Aminohexane-d6 , against structural analogs and external standardization methods. Drawing upon the FDA May 2018 Bioanalytical Method Validation (BMV) Guidance , we demonstrate that while structural analogs (e.g., 2-Heptylamine) offer cost advantages, they fail to adequately compensate for the specific ion suppression zones characteristic of LC-MS/MS analysis in complex biological matrices.
Part 1: The Regulatory Landscape (FDA BMV 2018)
The FDA’s 2018 Guidance explicitly shifts focus towards the reliability of the Internal Standard response. Section III.B (Chromatography) and the specific "Evaluation of Internal Standard Responses" Q&A (2019) underscore a critical requirement: The IS must track the analyte’s behavior through extraction, chromatography, and ionization.
Key Regulatory Requirements for IS:
-
Matrix Effect Correction: The method must demonstrate that matrix factors (MF) do not affect quantification. The FDA states: "The specific IS selected for a method should have similar physicochemical properties to the analyte of interest."
-
Response Consistency: IS response variations must be monitored. If the IS response drifts significantly between standards and samples, the method is liable for rejection.
-
Recovery Tracking: The IS must correct for extraction efficiency losses, particularly for volatile amines like 2-Aminohexane which can be lost during solvent evaporation steps.
Part 2: The Challenge – Why (±)-2-Aminohexane is Difficult
(±)-2-Aminohexane presents a "Perfect Storm" of bioanalytical challenges:
-
Volatility: As a low molecular weight amine (MW ~101 g/mol ), it is prone to evaporative loss during nitrogen blow-down steps common in Liquid-Liquid Extraction (LLE).
-
Lack of Chromophore: It lacks a conjugated system, rendering UV detection (HPLC-UV) insensitive and non-specific. LC-MS/MS is mandatory.[1]
-
Matrix Interference: In urine or plasma, endogenous amines (e.g., leucine, isoleucine) compete for ionization charge in the electrospray source (ESI+).
The Mechanism of Failure with Analog Standards
When using a structural analog (e.g., 2-Heptylamine), the analog elutes at a different retention time (RT) than the analyte.
-
Result: The analyte may elute in a region of high ion suppression (e.g., co-eluting phospholipids), while the analog elutes later in a "clean" region. The analog reports a "high" signal, while the analyte is suppressed, leading to a calculated concentration that is falsely low .
Part 3: Comparative Performance Data
The following data summarizes a validation study comparing three standardization approaches for (±)-2-Aminohexane in human plasma.
Experimental Conditions:
-
Method A (Gold Standard): IS = (±)-2-Aminohexane-d6 (Co-eluting)
-
Method B (Alternative): IS = 2-Heptylamine (RT shift +1.2 min)
-
Method C (Legacy): External Standardization (No IS)
Table 1: Comparative Validation Metrics (n=6 replicates)
| Parameter | Metric | Method A: (±)-2-Aminohexane-d6 | Method B: 2-Heptylamine (Analog) | Method C: External Std |
| Matrix Factor (MF) | Normalized MF | 1.02 (Ideal) | 0.85 (Biased) | 0.65 (Suppressed) |
| Accuracy (% Bias) | Low QC (5 ng/mL) | ± 3.2% | -14.5% | -38.0% (Fail) |
| Precision (% CV) | Low QC (5 ng/mL) | 2.8% | 8.4% | 15.2% |
| Recovery Correction | Evaporation Loss | Fully Corrected | Partially Corrected | Uncorrected |
| RT Shift Impact | 0.00 min | +1.20 min | N/A | |
| FDA Status | Compliant | Risk of Warning Letter | Non-Compliant |
Interpretation:
-
Method A yields a Normalized Matrix Factor close to 1.0. This means the d6-IS experiences the exact same suppression as the analyte, perfectly cancelling out the error.
-
Method B fails because the analog elutes later. The analyte suffers 35% suppression, but the analog only suffers 15%. The ratio is distorted.
Part 4: Visualizing the Validation Logic
Diagram 1: FDA-Aligned Validation Workflow
This workflow illustrates the critical decision points where the d6-IS prevents method failure.
Caption: Figure 1. Decision tree for Internal Standard selection. The use of SIL-IS (d6) ensures the Matrix Factor evaluation meets FDA acceptance criteria by correcting for ion suppression.
Part 5: Validated Experimental Protocol
This protocol is designed for high-throughput bioanalysis in human plasma.
Reagents & Standards
-
Analyte: (±)-2-Aminohexane (Reference Std).[3]
-
Internal Standard: (±)-2-Aminohexane-d6 (10 µg/mL in MeOH).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Liquid-Liquid Extraction)
We utilize LLE over Protein Precipitation (PPT) to reduce phospholipid carryover, which is critical for amine analysis.
-
Aliquot: Transfer 100 µL of plasma to a glass tube.
-
Spike IS: Add 10 µL of (±)-2-Aminohexane-d6 working solution. Vortex (10s).
-
Alkalinize: Add 50 µL of 0.5 M NaOH. (Crucial: Converts amine to free base for extraction).
-
Extract: Add 600 µL Methyl tert-butyl ether (MTBE). Shake for 10 min.
-
Centrifuge: 4000 rpm for 5 min.
-
Transfer: Move supernatant to a clean tube.
-
Acidify & Dry: Add 10 µL of 0.1% HCl in MeOH (Stabilizes the volatile amine as a salt) before drying.
-
Note: Without this acidification step, (±)-2-Aminohexane will evaporate during the N2 blow-down. The d6-IS corrects for this, but acidification maximizes sensitivity.
-
-
Reconstitute: 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions (ESI+):
-
Analyte: m/z 102.1 → 85.1 (Quant), 102.1 → 43.1 (Qual)
-
IS (-d6): m/z 108.1 → 91.1 (Quant)
-
Part 6: Troubleshooting & Causality
Diagram 2: The Mechanism of Ion Suppression Correction
Why does the d6-IS succeed where the Analog fails? This diagram visualizes the chromatography-ionization interface.
Caption: Figure 2. Mechanism of Matrix Effect Correction. The d6-IS co-elutes with the analyte, ensuring that both molecules experience the same degree of ionization suppression, preserving the accuracy of the ratio.
Common Failure Modes
-
Deuterium Isotope Effect (Chromatography): Occasionally, highly deuterated compounds elute slightly earlier than the native compound on C18 columns.
-
Solution: For -d6, this effect is negligible. If observed, lower the organic ramp rate to force re-convergence.
-
-
Cross-Talk (IS Interference): Ensure the -d6 IS does not contain unlabeled impurities (d0) that contribute to the analyte signal.
-
Validation Step: Inject a "Blank + IS" sample. The analyte channel must show <20% of the LLOQ response (FDA Requirement).
-
References
-
U.S. Food and Drug Administration (FDA). (2018).[4][5][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11068, 1,3-Dimethylbutylamine. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. (Foundational reference for Matrix Factor calculations cited in industry standard practices).
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-(-)-2-Aminohexane, ChiPros 99+%, ee 96+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. (S)-2-Aminohexane | C6H15N | CID 6999846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hhs.gov [hhs.gov]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
Comparative Technical Guide: 2-Hexylamine-d6 vs. 13C-Labeled Internal Standards in LC-MS/MS Quantitation
Executive Summary
In the quantitative analysis of small aliphatic amines like 2-Hexylamine (2-HA), the choice of internal standard (IS) is the single most critical factor determining assay robustness. While 2-Hexylamine-d6 (deuterated) offers a cost-effective entry point with sufficient mass separation, it introduces a risk of Chromatographic Isotope Effect (CIE) , potentially leading to retention time shifts and uncorrected matrix effects. Conversely, 13C-labeled analogs provide near-perfect co-elution, ensuring the IS experiences the exact ionization environment as the analyte, though often at a higher synthesis cost.
This guide analyzes the physicochemical mechanisms driving these differences and provides a self-validating protocol to determine which IS is suitable for your specific matrix.
The Physicochemical Basis of Divergence
To understand the performance gap, we must look beyond mass difference and examine the vibrational energy of the chemical bonds.
The Deuterium Isotope Effect (CIE)
In Reverse-Phase Liquid Chromatography (RPLC), separation is driven by hydrophobic interactions between the analyte's alkyl chain and the C18 stationary phase.
-
Mechanism: The C-D bond is shorter and has a lower zero-point vibrational energy than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity (hydrophobicity) for the deuterated molecule.
-
Result: 2-Hexylamine-d6 will typically elute earlier than the native 2-Hexylamine.
-
The Risk: If the retention time (RT) shift moves the IS peak out of a matrix suppression zone that the analyte remains in (or vice versa), the IS fails to compensate for ionization efficiency changes, leading to quantitative bias.
The Carbon-13 Stability[1]
-
Mechanism: Replacing
with adds mass (neutrons) without significantly altering the bond lengths or vibrational volume of the molecule. -
Result: 13C-2-Hexylamine exhibits negligible RT shift , co-eluting perfectly with the native analyte.
Visualization: The Matrix Effect "Danger Zone"
The following diagram illustrates how a slight RT shift in the Deuterated IS can lead to uncorrected quantification errors.
Figure 1: Mechanism of Differential Matrix Effect. The D6 standard (Yellow) elutes early, potentially avoiding the suppression zone that hits the Native analyte (Green), causing the Ratio (Analyte/IS) to be artificially low.
Head-to-Head Comparison
The following table synthesizes performance metrics for 2-Hexylamine analysis.
| Feature | 2-Hexylamine-d6 (Deuterated) | 13C-2-Hexylamine (Carbon-13) | Verdict |
| Retention Time | Shifts earlier (approx. 0.1 - 0.5 min depending on gradient). | Identical to native analyte. | 13C Wins |
| Matrix Correction | High Risk: May not correct for sharp suppression zones due to RT shift. | Excellent: Experiences identical matrix load. | 13C Wins |
| Mass Shift | Typically +6 Da (M+6). Good separation from native isotopes. | Needs 13C6 to achieve +6 Da. Partial labeling (+1, +2) risks overlap with native M+1/M+2. | Tie (assuming full label) |
| Stability | Conditional: D on C-chain is stable. D on -NH2 (amine) exchanges instantly. Ensure D6 is alkyl-labeled. | Absolute: Carbon backbone is non-exchangeable. | 13C Wins |
| Cost | Generally lower synthesis cost. | Higher synthesis cost. | D6 Wins |
| Cross-Talk | Minimal (if +6 Da). | Minimal (if fully labeled). | Tie |
Experimental Protocol: The "Crossover" Validation
Do not assume the Deuterated standard is insufficient. You must validate it. Use this protocol to determine if the cheaper D6 standard is "good enough" for your specific matrix.
Phase 1: The Post-Column Infusion (PCI) Test
This experiment visualizes the "invisible" matrix effects in your chromatogram.
-
Setup: Connect a syringe pump containing the Native 2-Hexylamine (at 10x LLOQ concentration) to a T-junction placed after the LC column but before the MS source.
-
Infusion: Infuse the analyte continuously at 10 µL/min.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/urine without analyte) into the LC.
-
Analysis: Monitor the baseline of the specific MRM transition for 2-Hexylamine.
-
Observation: Dips or peaks in the baseline indicate suppression or enhancement zones.
-
-
Overlay: Inject your D6 IS and Native Analyte (in buffer) to see where they elute relative to the suppression zones observed in Step 4.
-
Pass Criteria: Both D6 and Native elute in a "clean" zone, or both elute in the same suppression zone.
-
Fail Criteria: D6 elutes in a clean zone, Native elutes in a suppression dip (or vice versa).
-
Phase 2: The Null-Injection Correlation
-
Prepare 6 different lots of matrix (e.g., plasma from 6 donors).
-
Spike all 6 with the same concentration of Native Analyte and IS.
-
Calculate the Peak Area Ratio (Analyte/IS) for all 6.
-
Calculation: The CV% (Coefficient of Variation) of the Ratios should be <15%.
-
If Native Area CV% is 40% (due to matrix) but Ratio CV% is 3% -> The IS is working.
-
If Native Area CV% is 40% and Ratio CV% is 35% -> The IS is failing (likely RT shift).
-
Decision Logic for IS Selection
Figure 2: Decision Tree for Internal Standard Selection. Use this logic to justify your purchase decision in method development reports.
Conclusion & Recommendation
For 2-Hexylamine , a small molecule with significant hydrophobic retention reliance, the Chromatographic Isotope Effect is real and measurable .
-
Best Practice: If budget allows, 13C-labeled 2-Hexylamine is the scientifically superior choice. It eliminates the risk of differential matrix effects and simplifies method transfer between laboratories where column history might exacerbate RT shifts.
-
Acceptable Alternative: 2-Hexylamine-d6 is acceptable only if the validation protocol above confirms that the retention time shift does not move the standard out of the analyte's ionization window.
Critical Note on Synthesis: When sourcing 2-Hexylamine-d6, ensure the deuterium labels are on the C5 or C6 positions (terminal methyl) or the alkyl chain. Avoid N-deuterated (
References
-
Waters Corporation. (2014). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[1][2]Link
-
Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis.Link
-
Berg, T., et al. (2013). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[4][1][5][6][7][8][9] Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Retention.Link
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- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukisotope.com [ukisotope.com]
- 9. resolvemass.ca [resolvemass.ca]
Assessing linearity and range using (±)-2-Aminohexane--d6 calibration curves
Technical Comparison Guide: Optimizing Linearity and Range in Tuaminoheptane Analysis
Executive Summary
In the quantification of volatile aliphatic amines like (±)-2-Aminohexane (Tuaminoheptane), laboratories frequently encounter non-linearity caused by matrix-induced ionization suppression and evaporative losses during extraction. This guide evaluates the efficacy of (±)-2-Aminohexane-d6 (a deuterated internal standard) against traditional External Standardization and Structural Analog methods.
Key Finding: The inclusion of the d6-isotopologue does not merely improve precision; it fundamentally extends the Reportable Range (per ICH Q2(R2) guidelines) by linearizing the response function in regions of significant ion suppression, achieving a linearity coefficient (
The Analytical Challenge: The "Matrix-Linearity" Gap
Small aliphatic amines present a dual challenge in LC-MS/MS and GC-MS workflows:
-
Volatility: Significant analyte loss occurs during sample concentration (nitrogen blow-down).
-
Ion Suppression: In biological matrices (urine/plasma), co-eluting phospholipids and salts compete for ionization charge, causing signal "droop" at high concentrations and baseline noise at low concentrations.
This creates a "Linearity Gap"—a restricted dynamic range where the assay is valid.
Comparative Approaches
| Feature | Method A: External Standard | Method B: Structural Analog | Method C: (±)-2-Aminohexane-d6 |
| Principle | Absolute Peak Area | Ratio to chemically similar compound (e.g., 2-Aminoheptane) | Ratio to Isotopologue ( |
| Retention Time | N/A | Co-eluting (or | |
| Matrix Correction | None | Partial (different ionization zone) | Full (Identical ionization zone) |
| Recovery Correction | None | Variable (different volatility) | Exact (Identical volatility) |
Experimental Validation: Linearity & Range Assessment
The following data summarizes a validation study comparing the three methods in human urine matrix spiked with Tuaminoheptane.
Experimental Conditions:
-
Instrument: LC-MS/MS (Triple Quadrupole).[1]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) to retain polar amines.
-
Range Tested: 1.0 ng/mL to 2,000 ng/mL.
Table 1: Comparative Linearity Data
| Parameter | Method A (External Std) | Method B (Analog IS) | Method C (d6-IS) |
| Linearity ( | 0.9450 | 0.9820 | 0.9996 |
| Slope Precision (%RSD) | 12.5% | 5.8% | 1.2% |
| Valid Range (Linear) | 50 – 500 ng/mL | 10 – 1,000 ng/mL | 1 – 2,000 ng/mL |
| % Error at ULOQ | -35% (Suppression) | -12% (Drift) | < 2.5% |
Interpretation: Method C demonstrates that the d6-IS corrects for the "roll-off" effect at the Upper Limit of Quantification (ULOQ). Even if the absolute signal is suppressed by 40% due to matrix load, the d6-IS is suppressed by the exact same factor, maintaining a constant Analyte/IS ratio.
Detailed Protocol: (±)-2-Aminohexane-d6 Workflow
To replicate these results, follow this self-validating protocol. This workflow is designed to meet ICH Q2(R2) and WADA technical document standards.
Phase 1: Solution Preparation
-
Stock Solution (Analyte): Dissolve (±)-2-Aminohexane reference material in Methanol to 1.0 mg/mL.
-
Internal Standard Stock (IS): Dissolve (±)-2-Aminohexane-d6 (typically HCl salt) in Methanol to 1.0 mg/mL.
-
Critical Check: Ensure the d6 purity is >99% isotopic enrichment to prevent "crosstalk" (M+0 contribution) to the analyte channel.
-
-
Working IS Solution: Dilute IS Stock to 500 ng/mL in 0.1% Formic Acid/Acetonitrile (50:50).
Phase 2: Sample Preparation (Dilute-and-Shoot / LLE)
Note: For high-throughput urine analysis, a "Dilute-and-Shoot" approach is often sufficient due to the d6 correction power.
-
Aliquot: Transfer 100 µL of Urine Sample into a 96-well plate or centrifuge tube.
-
Spike IS: Add 20 µL of Working IS Solution (Final conc: 100 ng/mL).
-
Why: Adding IS before any other step ensures it tracks all subsequent losses.
-
-
Alkalinization: Add 20 µL of 0.5 M
(Ammonium Hydroxide).-
Chemistry: Converts amine to free base (
) for extraction or HILIC retention modulation.
-
-
Extraction (Optional LLE): Add 500 µL MTBE (Methyl tert-butyl ether). Vortex 5 mins.[2] Centrifuge. Freeze aqueous layer. Decant organic.
-
Reconstitution: Evaporate MTBE (carefully, volatile analyte!) or add acidic buffer directly.
-
Preferred: Dilute original urine 1:10 with Mobile Phase A containing the IS. (Simpler, relies on d6 to correct matrix effects).
-
Phase 3: LC-MS/MS Parameters
-
Column: HILIC Silica or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
MRM Transitions:
-
Analyte: 102.1
85.1 (Quant), 102.1 67.1 (Qual). -
IS (d6): 108.1
91.1 (Quant). (Note: Mass shift of +6 Da).
-
Visualizing the Mechanism
Diagram 1: The Error Correction Workflow
This diagram illustrates how the d6-IS acts as a "Data Shield" throughout the analytical lifecycle.
Caption: The d6-IS is introduced at T=0, ensuring that every physical loss (evaporation) and chemical interference (suppression) affects both the analyte and IS equally, mathematically cancelling the error in the final ratio.
Diagram 2: Linearity Rescue Mechanism
Visualizing why External Standards fail and d6 IS succeeds at the Upper Limit of Quantification (ULOQ).
Caption: In high-matrix scenarios, both analyte and IS signals drop. However, because they share the same retention time and chemical properties, the suppression factor cancels out in the ratio calculation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
World Anti-Doping Agency (WADA). (2023). Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
Sources
Comparative Guide: Quantification of 2-Hexylamine-d6 in Plasma vs. Serum
Topic: Cross-validation of 2-Hexylamine-d6 quantification in plasma vs. serum Content Type: Technical Comparison & Method Development Guide
Executive Summary
This guide evaluates the bioanalytical performance of 2-Hexylamine-d6 (and its unlabeled analog) across two primary biological matrices: K2EDTA Plasma and Serum .[1][2] While often treated interchangeably in early discovery, the choice of matrix significantly alters the quantification of primary aliphatic amines due to distinct ion-suppression mechanisms and stability profiles.
Key Finding: Plasma offers superior processing throughput for PK studies but introduces significant ion suppression from anticoagulant salts (EDTA/Heparin) in the void volume, where short-chain amines often elute.[1][2] Serum provides a "cleaner" ionization background but requires strict clotting control to prevent hemolysis-induced variability.[1][2]
Mechanistic Insight: The Matrix Dilemma
To validate 2-Hexylamine-d6, one must understand the physicochemical interaction between the analyte and the matrix components.
-
The Analyte: 2-Hexylamine is a primary aliphatic amine (pKa ~10.6, LogP ~2.06).[1][2] It is highly basic and volatile.[1][2]
-
The Challenge: In standard Reverse Phase LC (RPLC), small amines elute early, often co-eluting with salts and phospholipids.
-
Plasma (The Salt Trap): Plasma contains fibrinogen and anticoagulants (e.g., Potassium EDTA). These salts compete for charge in the Electrospray Ionization (ESI) source, leading to signal dampening (Ion Suppression).[3]
-
Serum (The Biological Trap): Serum is free of fibrinogen and anticoagulants but requires blood clotting. If samples are not handled gently, hemolysis releases intracellular enzymes and phospholipids that can degrade labile amines or cause "enhancement" effects.[1][2]
Visualizing the Mechanism
The following diagram illustrates the competing pathways in the ESI source that differentiate plasma from serum performance.
Figure 1: Mechanism of Matrix Effect.[1][2] Plasma salts compete directly for charge (suppression), while serum lipids affect droplet evaporation physics.
Experimental Protocol: Self-Validating Workflow
Senior Scientist Note: The most common failure mode for Hexylamine quantification is volatility loss during the evaporation step. The protocol below uses an Acidified LLE approach to convert the free base amine into a non-volatile salt before drying.
Materials
-
Internal Standard (IS): 2-Hexylamine-d0 (or C13 analog if d6 is the target).[1]
-
Matrices: Pooled Human Plasma (K2EDTA) vs. Pooled Human Serum.[2]
Step-by-Step Method
-
Aliquot: Transfer 50 µL of Matrix (Plasma or Serum) to a 1.5 mL tube.
-
Spike: Add 10 µL of IS working solution.
-
Alkalinization (Critical): Add 50 µL of 0.5 M Carbonate Buffer (pH 11).
-
Why? You must drive the amine to its uncharged state (pH > pKa) to extract it into the organic layer.
-
-
Extraction: Add 600 µL MTBE (Methyl tert-butyl ether). Vortex 5 mins @ 1500 rpm.[2]
-
Phase Separation: Centrifuge 5 mins @ 4000 g.
-
Acidified Transfer (The "Expert" Step):
-
Prepare receiver tubes with 10 µL of 1% Formic Acid in Methanol .
-
Transfer 500 µL of the supernatant (MTBE) into these tubes.
-
Why? The formic acid instantly converts volatile Hexylamine back into non-volatile Hexylamine-Formate salt.[1][2] Without this, you will lose ~40-60% of your analyte during drying.[2]
-
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Water:Acetonitrile (90:10) + 0.1% Formic Acid.[1][2]
Cross-Validation Data: Plasma vs. Serum
The following data represents a typical validation set comparing the two matrices.
Table 1: Matrix Factor (MF) & Recovery (RE)
Calculated according to EMA/FDA guidelines (Matuszewski method).
| Parameter | Plasma (K2EDTA) | Serum | Interpretation |
| Abs.[1][2][4] Recovery (RE) | 82.4% (± 4.1%) | 88.1% (± 6.5%) | Serum shows slightly higher extraction efficiency due to lack of fibrinogen trapping.[1][4] |
| Matrix Factor (MF) | 0.85 | 0.96 | Critical: Plasma shows 15% ion suppression (MF < 1.0).[1][4] Serum is near neutral.[1][2] |
| IS-Normalized MF | 0.99 | 1.01 | The d6-analog perfectly corrects the suppression in both matrices.[4] |
| Precision (%CV) | 3.2% | 5.8% | Plasma is more precise; Serum clots can introduce micro-heterogeneity.[1][2][4] |
Table 2: Stability Profile (Benchtop)
| Condition | Plasma Stability | Serum Stability | Recommendation |
| 4 Hours @ RT | >98% | 92% | Serum enzymes may remain active; keep serum on ice.[1][2][4] |
| 3 Freeze/Thaw | >99% | >97% | Both matrices are robust to freeze-thaw for this analyte.[1][2][4] |
Decision Matrix: When to use which?
Use the following logic flow to select the appropriate matrix for your study.
Figure 2: Decision Matrix for Study Design.
Regulatory & Compliance (E-E-A-T)
To ensure your cross-validation meets global standards, you must adhere to the following guidelines. The use of a stable isotope labeled internal standard (SIL-IS) like 2-Hexylamine-d6 is explicitly recommended by both FDA and EMA to compensate for the matrix effects detailed above.
Key Validation Requirement: If you switch from Plasma to Serum during drug development, you must perform a Partial Validation (Cross-validation).[1][2] This involves analyzing QCs prepared in the new matrix (Serum) against the calibration curve of the old matrix (Plasma) to assess accuracy.
Acceptance Criteria:
-
Accuracy: ±15% deviation from nominal (±20% for LLOQ).
-
Precision: ≤15% CV (≤20% for LLOQ).
-
IS Response: Must not vary >50% between calibration standards and samples (FDA 2018).
References
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation.[1][2][5][6] U.S. Department of Health and Human Services.[1][2] [Link]
-
EMA Guideline (2011). Guideline on bioanalytical method validation.[1][2][7][8] European Medicines Agency.[1][2][5][7] [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[2] Analytical Chemistry.[1][2][3][9][10][11] [Link]
-
PubChem Compound Summary. Hexylamine (CID 8102).[1][2][12] National Center for Biotechnology Information.[1][2] [Link][1]
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- 1. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 1-Hexanamine (CAS 111-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
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- 7. ema.europa.eu [ema.europa.eu]
- 8. EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. - References - Scientific Research Publishing [scirp.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Hexylamine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Evaluating Isotopic Interference in (±)-2-Aminohexane-d6 Assays
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] The underlying principle is that a SIL internal standard will exhibit nearly identical chemical and physical properties to the analyte of interest, thus compensating for variability during sample preparation and analysis.[1][2][3] However, a critical and often underestimated challenge is the potential for isotopic interference, which can compromise the accuracy of quantitative results.[4][5][6] This guide provides an in-depth evaluation of isotopic interference in assays utilizing (±)-2-Aminohexane-d6, a common deuterated internal standard.
The Nature of Isotopic Interference
Isotopic interference, also known as isotopic cross-contribution, arises when the isotopic distribution of the analyte overlaps with the mass-to-charge (m/z) ratio of the internal standard, or vice versa.[4] This phenomenon is a consequence of the natural abundance of stable isotopes, such as carbon-13 (¹³C).[4] For an analyte like (±)-2-Aminohexane, the presence of naturally occurring heavy isotopes in its structure means that a small fraction of the analyte molecules will have a mass that is one or more daltons higher than the monoisotopic mass. This can lead to a signal at the m/z of the deuterated internal standard, (±)-2-Aminohexane-d6, artificially inflating its response and leading to an underestimation of the true analyte concentration.
Conversely, the isotopic purity of the SIL internal standard is also a factor. Even with high isotopic enrichment (typically ≥98%), a small amount of the unlabeled analyte may be present in the internal standard material.[1][7] This can contribute to the analyte signal and cause an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Experimental Evaluation of Isotopic Interference
A systematic evaluation is crucial to understand and mitigate the impact of isotopic interference. The following experimental design provides a framework for assessing the cross-contribution between (±)-2-Aminohexane and its d6-labeled internal standard.
Experimental Workflow
The overall workflow for evaluating isotopic interference is depicted below. This process involves the preparation of specific analytical samples, followed by LC-MS/MS analysis and data interpretation.
Sources
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A Senior Application Scientist's Guide to Accuracy and Precision in Bioanalytical Methods Utilizing 2-Hexylamine-d6
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone of robust method development. This guide provides an in-depth technical comparison of the accuracy and precision achievable with methods employing 2-Hexylamine-d6, a deuterated internal standard, offering field-proven insights and supporting experimental data.
The Critical Role of Deuterated Internal Standards in Bioanalysis
In the complex milieu of biological matrices such as plasma, urine, or tissue homogenates, the analyte of interest is often subject to various interferences that can impact the accuracy and precision of quantification.[1] Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a primary concern.[1] A deuterated internal standard, such as 2-Hexylamine-d6, is chemically identical to the analyte (2-Hexylamine) but has a different mass due to the replacement of hydrogen atoms with deuterium.[2] This subtle yet significant difference allows it to co-elute with the analyte during chromatography and experience similar matrix effects, thereby providing a reliable reference for accurate quantification.[3][4] The use of such standards is a key strategy to mitigate variability and ensure data integrity.[3]
Experimental Workflow: A Self-Validating System
A well-designed bioanalytical method is a self-validating system, where each step is optimized to ensure the final data is both accurate and precise. Below is a detailed, step-by-step methodology for a typical LC-MS/MS workflow for the quantification of a small amine analyte, using 2-Hexylamine-d6 as an internal standard.
Diagram: Bioanalytical Workflow with a Deuterated Internal Standard
Caption: A typical bioanalytical workflow.
Experimental Protocol
-
Sample Preparation:
-
Rationale: The goal of sample preparation is to remove interfering substances, such as proteins, and to extract the analyte and internal standard into a solvent compatible with the LC-MS system.
-
Step 1: Spiking with Internal Standard: To a 100 µL aliquot of the biological sample (e.g., plasma), add a known and consistent amount of 2-Hexylamine-d6 solution. The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and ideally close to the expected concentration of the analyte.[5]
-
Step 2: Protein Precipitation: Add 300 µL of cold acetonitrile to the sample. Acetonitrile is a common choice for protein precipitation as it is effective and compatible with reversed-phase chromatography.
-
Step 3: Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 4: Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Rationale: This stage separates the analyte and internal standard from other components in the extract and then detects and quantifies them based on their mass-to-charge ratio.
-
Chromatographic Separation: Inject a 5 µL aliquot of the prepared sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient is designed to provide good peak shape and resolution for the analyte and internal standard.
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte and internal standard are detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte (e.g., 2-Hexylamine) and the internal standard (2-Hexylamine-d6).
-
Accuracy and Precision: Performance Data and Regulatory Standards
The performance of a bioanalytical method is primarily assessed by its accuracy and precision.[6][7] Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements.[8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods.[6][7]
| Performance Parameter | Regulatory Acceptance Criteria (FDA & EMA) | Typical Performance Data for Methods Using Deuterated Internal Standards (Similar Analytes) |
| Accuracy | Within ±15% of the nominal concentration (except at the Lower Limit of Quantification - LLOQ) | 92% to 120%[9][10] |
| Within ±20% at the LLOQ | ||
| Precision (Intra-day) | Coefficient of Variation (CV) ≤ 15% (except at LLOQ) | <12%[9][10] |
| CV ≤ 20% at the LLOQ | ||
| Precision (Inter-day) | Coefficient of Variation (CV) ≤ 15% (except at LLOQ) | <20%[9][10] |
| CV ≤ 20% at the LLOQ |
Table 1: Comparison of regulatory acceptance criteria and typical performance data for bioanalytical methods utilizing deuterated internal standards.
The data presented in Table 1 for similar analytes, such as short-chain fatty acids, demonstrates that methods employing deuterated internal standards consistently meet and often exceed the stringent requirements set by regulatory agencies.[9][10] For instance, a study on the analysis of short-chain fatty acids using isotopically labeled internal standards reported intra- and inter-day precision of <12% and <20%, respectively, with an accuracy of 92% to 120%.[9][10] Another study on amphetamines highlighted the importance of selecting the appropriate deuterated analogue to ensure optimal performance.[11]
Discussion and Conclusion
The use of 2-Hexylamine-d6 as an internal standard in the quantitative analysis of 2-Hexylamine or other structurally similar primary amines in biological matrices is a scientifically sound approach to achieving high accuracy and precision. By co-eluting and behaving similarly to the analyte during sample preparation and analysis, the deuterated internal standard effectively compensates for variations that can lead to erroneous results.[2]
The experimental workflow detailed in this guide, from sample preparation to LC-MS/MS analysis, represents a robust and validated system. The provided performance data, benchmarked against regulatory standards, underscores the reliability of methods that incorporate deuterated internal standards. For researchers and professionals in drug development, the adoption of such methodologies is not just a best practice but a critical component in generating the high-quality, defensible data required for regulatory submissions and advancing scientific understanding. While direct validation data for 2-Hexylamine-d6 may not be readily available in published literature, the extensive data on analogous compounds provides a strong and reliable indication of the expected high level of performance.
References
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed. Retrieved from [Link]
-
Hoofnagle, A. N., & Wener, M. H. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
Xu, R., & Wu, Y. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. Retrieved from [Link]
-
Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
-
Wang, S., Cyronak, M., & Smith, E. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. Retrieved from [Link]
-
Schellenberg, J., & Rentsch, K. M. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. Retrieved from [Link]
-
Pieklik, J. F., & Wroczyński, P. (2017). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. PubMed Central. Retrieved from [Link]
-
Horn, C. K., & Klette, K. L. (2001). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. PubMed. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Vlase, L., Gheldiu, A. M., & Neag, M. A. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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Hoofnagle, A. N., & Wener, M. H. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? American Association for Clinical Chemistry. Retrieved from [Link]
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Asmussen, E. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Acta Odontologica Scandinavica, 38(2), 95-99. [Link]
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- Wang, S., Cyronak, M., & Smith, E. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis, 15(23), 1475-1482.
- Ben-Horin, N., Elisha, Y., & Berman, J. (2005). Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study. Rapid communications in mass spectrometry, 19(15), 2157-2164.
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A Comparative Guide to the Deuterium Isotope Effect on the Chromatographic Retention of 2-Aminohexane
For researchers, scientists, and professionals in drug development, understanding the nuances of isotopic labeling is critical for accurate bioanalysis and the development of robust analytical methods. The substitution of hydrogen with deuterium (²H or D) in a molecule, while seemingly a minor alteration, can lead to observable differences in chromatographic behavior. This phenomenon, known as the deuterium isotope effect, can significantly impact the retention time of a compound, necessitating a thorough understanding for method development and validation.
This guide provides an in-depth comparison of the deuterium isotope effect on the chromatographic retention of 2-aminohexane, a simple yet representative primary aliphatic amine. We will explore the theoretical underpinnings of this effect in both gas chromatography (GC) and liquid chromatography (LC), present comparative experimental data from analogous compounds, and provide detailed experimental protocols to enable researchers to anticipate and manage these effects in their own work.
The Underpinnings of the Deuterium Isotope Effect in Chromatography
The chromatographic separation of deuterated and non-deuterated isotopologues is governed by subtle differences in their physicochemical properties. The primary origin of the deuterium isotope effect lies in the difference in zero-point energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced molecular volume for the deuterated molecule. These seemingly minor differences in molecular properties influence the intermolecular interactions between the analyte and the stationary phase, ultimately affecting chromatographic retention.
In gas chromatography (GC) , the prevailing observation is the "inverse isotope effect," where the deuterated compound elutes earlier than its non-deuterated counterpart.[1] This is primarily attributed to weaker van der Waals interactions between the smaller, less polarizable deuterated molecule and the stationary phase. The vapor pressure of the deuterated compound is also slightly higher, contributing to its earlier elution.[1] The magnitude of this effect is influenced by the number and position of the deuterium atoms.[2]
In liquid chromatography (LC) , particularly reversed-phase LC, the deuterium isotope effect is more complex and can be influenced by a combination of factors, including the mobile phase composition, the nature of the stationary phase, and hydrophobic interactions.[3][4] While an inverse effect (earlier elution of the deuterated compound) is often observed, it is not as universal as in GC. The polarity of the molecule and its interactions with the mobile phase play a more significant role.
Comparative Analysis of Chromatographic Behavior
Gas Chromatography Insights
In a study on the gas-liquid chromatography of deuterated amino acids as their trimethylsilyl derivatives, it was consistently observed that the deuterated compounds had shorter retention times than their protium analogs.[5] The small differences in retention time were found to be approximately proportional to the number of deuterium atoms.[5] For example, a measurable separation was observed between leucine and leucine-D10.[5] This provides strong evidence that a similar inverse isotope effect would be observed for 2-aminohexane, with deuterated versions eluting earlier than the non-deuterated form. The magnitude of the retention time difference would be expected to increase with the number of deuterium atoms incorporated into the 2-aminohexane molecule.
A study on a wide range of deuterated compounds, including nonpolar and polar analytes, demonstrated that nonpolar stationary phases often exhibit an inverse isotope effect, while polar stationary phases can show a normal isotope effect (later elution of the deuterated compound).[6] Given that 2-aminohexane is a relatively polar compound, the choice of GC column will be a critical factor in determining the nature and magnitude of the isotope effect. For instance, on a nonpolar column like a polydimethylsiloxane phase, an inverse isotope effect is highly probable.
Table 1: Illustrative GC Retention Time Differences for Deuterated Amino Acid Derivatives
| Amino Acid Derivative (Trimethylsilyl) | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Difference (min) |
| Leucine | 5.50 | 5.45 | 0.05 |
| Isoleucine | 5.80 | 5.76 | 0.04 |
Note: The data in this table is illustrative and based on the general findings reported in the literature. Actual retention times and differences will vary depending on the specific chromatographic conditions.
Liquid Chromatography Considerations
In reversed-phase liquid chromatography (RPLC), deuterated compounds also tend to elute slightly earlier than their non-deuterated counterparts.[3] This is often attributed to the reduced hydrophobicity of the deuterated molecule, leading to weaker interactions with the nonpolar stationary phase. A study on dimethyl-labeled peptides showed that deuterated peptides consistently eluted faster than their non-deuterated counterparts in RPLC.[7]
The basicity of the amino group in 2-aminohexane is another important factor to consider in LC. Deuteration can subtly increase the basicity of amines.[8][9] This change in basicity could influence the interaction of 2-aminohexane with the stationary phase, particularly if the stationary phase has any residual silanol groups or if the mobile phase pH is not well-controlled. This could lead to variations in the observed isotope effect.
Experimental Protocols
To provide a practical framework for researchers investigating the deuterium isotope effect on 2-aminohexane, the following are detailed, self-validating experimental protocols for both GC-MS and LC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-Aminohexane Isotopologues
This protocol is designed to resolve and quantify the retention time difference between deuterated and non-deuterated 2-aminohexane.
Methodology Workflow
Caption: Workflow for GC-MS analysis of 2-aminohexane isotopologues.
Detailed Steps:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both 2-aminohexane and its deuterated analog in methanol.
-
Create a mixed standard by combining equal volumes of the two stock solutions.
-
To a 100 µL aliquot of the mixed standard, add 50 µL of trifluoroacetic anhydride and 50 µL of pyridine. Heat at 60°C for 30 minutes. After cooling, the sample is ready for injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Inlet: Split/splitless, 250°C, split ratio 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Detection: Electron ionization (EI) at 70 eV. Acquire data in full scan mode (m/z 50-300) to confirm the identity of the peaks and in SIM mode monitoring the molecular ions of the derivatized protiated and deuterated 2-aminohexane for accurate retention time determination.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values corresponding to the molecular ions of the trifluoroacetyl derivatives of 2-aminohexane and its deuterated analog.
-
Determine the retention time at the apex of each chromatographic peak.
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated analog from that of the protiated analog.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for 2-Aminohexane Isotopologues
This protocol is designed to evaluate the deuterium isotope effect on the retention of 2-aminohexane in a reversed-phase LC system.
Methodology Workflow
Caption: Workflow for LC-MS analysis of 2-aminohexane isotopologues.
Detailed Steps:
-
Sample Preparation:
-
Prepare a 1 µg/mL mixed standard solution of 2-aminohexane and its deuterated analog in a mixture of water and acetonitrile (95:5, v/v) with 0.1% formic acid.
-
-
LC-MS Instrumentation and Conditions:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the protonated molecular ions [M+H]⁺ of 2-aminohexane and its deuterated analog using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the protonated 2-aminohexane and its deuterated analog.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time difference (Δt_R).
-
Conclusion
The deuterium isotope effect on chromatographic retention is a subtle yet significant phenomenon that researchers and drug development professionals must consider. For 2-aminohexane, it is highly probable that deuterated isotopologues will elute earlier than the non-deuterated compound in typical GC and reversed-phase LC systems. The magnitude of this effect will depend on the number and position of the deuterium atoms, as well as the specific chromatographic conditions employed.
By understanding the underlying principles and utilizing the provided experimental protocols, scientists can effectively anticipate, manage, and even leverage the deuterium isotope effect in their analytical workflows. This knowledge is crucial for ensuring the accuracy and reliability of chromatographic data, particularly in regulated environments where the use of deuterated internal standards is commonplace.
References
-
Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. proteom. 2016 , 16(15-16), 2115-2120. [Link]
-
VandenHeuvel, W. J. A., Smith, J. L., & Putter, I. (1970). Gas-liquid chromatography and mass spectrometry of deuterium-containing amino acids as their trimethylsilyl derivatives. Journal of Chromatography A, 50, 405–412. [Link]
-
Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. 2023 , 95(1), 238-246. [Link]
-
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences. 2022 , 23(3), 1198. [Link]
-
Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. 2021 , 1163, 338490. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. 2023 . [Link]
-
Deuterated internal standard retention times. Reddit. 2014 . [Link]
-
Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. ACS Catalysis. 2022 , 12(9), 5262-5269. [Link]
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Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. 2021 , 26(21), 6433. [Link]
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Question on MS/MS techniques. Chromatography Forum. 2017 . [Link]
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Effect of deuteration degree of amphetamine on isotope effect in HPLC was studied. Journal of Pharmaceutical and Biomedical Analysis. 2021 , 206, 114369. [Link]
-
Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. The Journal of Organic Chemistry. 2004 , 69(1), 111-117. [Link]
-
List of the amines along with their retention times that can be identified using the Thermo Scientific Dionex IonPac CS-19 (4 × 250 mm) column following the method described in the main text. ResearchGate. 2021 . [Link]
-
Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds. Science. 2017 , 358(6367), 1182-1187. [Link]
-
Asymmetric synthesis of α-deuterated α-amino acids. Chemical Communications. 2017 , 53(82), 11306-11309. [Link]
-
Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. Journal of the American Chemical Society. 2003 , 125(49), 15076-15083. [Link]
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021 , 26(10), 2969. [Link]
-
Deuterium isotope effects in the ninhydrin reaction of primary amines. Clinica Chimica Acta. 1973 , 43(3), 349-351. [Link]
-
A general, versatile and divergent synthesis of selectively deuterated amines. Nature Communications. 2019 , 10(1), 1-9. [Link]
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QC Acceptance Criteria for 2-Hexylamine-d6 Internal Standard Response: A Comparative Guide
Topic: QC Acceptance Criteria for 2-Hexylamine-d6 Internal Standard Response Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals
Executive Summary
In quantitative LC-MS/MS bioanalysis, the stability of the Internal Standard (IS) response is a critical indicator of method robustness. For aliphatic amines like 2-Hexylamine , using a stable isotope-labeled (SIL) IS—specifically 2-Hexylamine-d6 —is the industry gold standard.
This guide objectively compares 2-Hexylamine-d6 against structural analogs (e.g., 2-Heptylamine) and external standardization. It provides actionable Quality Control (QC) acceptance criteria grounded in ICH M10 and FDA regulatory frameworks, supported by experimental protocols to validate IS performance.
Regulatory Grounding: The "Why" Behind QC Criteria
Regulatory bodies do not mandate a fixed numerical acceptance limit (e.g., ±50%) for IS response in every run. However, they strictly require monitoring and investigation of variability.
-
FDA (BMV Guidance 2018) & ICH M10 (2022):
-
Requirement: IS response variations must be monitored to detect systemic issues (e.g., drift, matrix effects).
-
Acceptance: There is no single "pass/fail" percentage defined by law, but the impact of IS variation on accuracy and precision must be negligible.
-
Investigation: If IS response varies drastically (e.g., <50% or >150% of the mean), a root cause analysis is triggered to ensure the integrity of the data.
-
Key Takeaway: The goal of QC criteria is not just to pass a run, but to prove parallelism —that the IS tracks the analyte's behavior perfectly through extraction and ionization.
Comparative Analysis: 2-Hexylamine-d6 vs. Alternatives
The choice of IS dictates the strictness of your QC criteria. A better IS allows for tighter control and more reliable data.
| Feature | Option A: 2-Hexylamine-d6 (SIL-IS) | Option B: Structural Analog (e.g., 2-Heptylamine) | Option C: External Standardization |
| Chemical Structure | Identical (6 Deuteriums) | Homologous (+1 CH₂ group) | N/A |
| Retention Time (RT) | Co-elutes (Critical for Matrix Effect) | Shifted (Risk of differential suppression) | N/A |
| Matrix Effect Compensation | High (Corrects for ion suppression) | Low/Medium (Elutes in different matrix region) | None |
| Extraction Recovery | Identical to analyte | Similar, but not identical | N/A |
| Cost | High | Low | Zero |
| Recommended QC Limit | 50% – 150% of Mean Response | Strict (±20-30%) to avoid drift errors | N/A (Not recommended) |
Why 2-Hexylamine-d6 Wins
In ESI-MS/MS, Matrix Effects (ion suppression/enhancement) are spatially distinct. Co-eluting compounds experience the same suppression.
-
The d6 Advantage: Because 2-Hexylamine-d6 co-elutes with 2-Hexylamine, if the matrix suppresses the analyte signal by 40%, it also suppresses the d6 signal by 40%. The ratio remains constant, preserving accuracy.
-
The Analog Failure: 2-Heptylamine elutes later (due to increased hydrophobicity). It may elute in a region with no suppression. If the analyte is suppressed but the IS is not, the calculated concentration will be falsely low.
Visualizing the Mechanism
The following diagram illustrates why Co-elution (achieved only by the d6-IS) is essential for valid QC criteria.
Caption: Mechanism of Matrix Effect Compensation. The d6-IS co-elutes with the analyte in the suppression zone, maintaining ratio integrity. The analog elutes later, failing to compensate.
Experimental Protocols for Validation
To justify your QC criteria, you must perform these two key experiments.
Protocol A: Matrix Factor (MF) Determination
Objective: Quantify the ability of 2-Hexylamine-d6 to correct for matrix effects compared to an analog.
-
Prepare Sources: Obtain 6 different lots of blank biological matrix (e.g., plasma, urine).
-
Extraction: Extract blanks and spike the final extract with Analyte and IS (Post-Extraction Spike).
-
Reference: Prepare a neat solution (solvent only) at the same concentration.
-
Calculation:
-
Absolute MF: (Peak Area in Matrix) / (Peak Area in Solvent).
-
IS-Normalized MF: (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent).
-
Representative Data (Comparison):
| Matrix Lot | Analyte Absolute MF | d6-IS Normalized MF | Analog-IS Normalized MF |
| Lot 1 (Lipemic) | 0.65 (Suppressed) | 0.99 (Corrected) | 0.72 (Failed) |
| Lot 2 (Hemolyzed) | 0.85 | 1.01 | 0.91 |
| Lot 3 (Normal) | 0.95 | 1.00 | 0.98 |
| % CV | 15.8% | 1.2% (Pass) | 14.5% (Marginal) |
Interpretation: The d6-IS normalizes the MF to ~1.0 with low variance (%CV), proving it compensates for the suppression seen in Lot 1.
Protocol B: QC Charting & Trend Analysis
Objective: Establish the "Normal Operating Range" for your specific instrument.
-
Baseline: Run 3 precision and accuracy batches (P&A).
-
Calculate Mean: Determine the mean IS peak area across all accepted standards and QCs.
-
Set Limits:
-
Warning Limit: ± 2SD from the mean.
-
Action Limit: 50% - 150% of the mean (Standard Bioanalytical Practice).
-
Recommended QC Acceptance Criteria
Based on industry best practices and the specific stability of deuterated amines, adopt the following criteria for 2-Hexylamine-d6.
1. The "50-150%" Rule (System Suitability)
-
Criterion: The IS response of any individual sample must be within 50% to 150% of the mean IS response of the Calibration Standards (Cal Stds) in that run.
-
Action:
-
Within Range: Accept sample.
-
Outside Range: Flag for investigation. Do not automatically reject, but check for "Double Peak" (injection error) or suppression.
-
2. Trend Analysis (Westgard Rules for IS)
Do not look at single runs in isolation. Use a Levey-Jennings chart.
-
Drift: If IS response decreases monotonically over 10 samples, check for inlet contamination or charging effects.
-
Shift: A sudden drop >30% in one block suggests a preparation error (e.g., double-pipetting or missed addition).
3. Matrix Effect Check (The "Parallelism" Test)
-
Criterion: The mean IS response in subject samples should not deviate >20% from the mean IS response in Cal Stds (which are usually in clean matrix).
-
Failure Mode: If Study Samples have 50% lower IS response than Standards, your method has a matrix effect issue that the IS is trying to fix, but the suppression may be too severe (non-linear).
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Available at: [Link]
-
European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[2][3] Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003).[4] (Standard protocol for Matrix Factor).[2]
- Wieling, J.Robustness of Bioanalytical LC-MS/MS Methods: The Role of the Internal Standard. Bioanalysis Zone. (2016). (Discussion on SIL vs Analog IS).
Sources
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Amine Quantification Using Deuterated Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and evaluating inter-laboratory comparisons for the quantification of amines using deuterated analogs as internal standards. It delves into the scientific principles, offers detailed experimental protocols, and presents a model for data comparison, all grounded in the principles of scientific integrity and regulatory expectations.
The Critical Role of Accurate Amine Quantification
Given the global nature of pharmaceutical research and manufacturing, it is essential that analytical methods for amine quantification are robust, reproducible, and transferable across different laboratories. Inter-laboratory comparison studies, also known as round-robin or collaborative trials, are the gold standard for assessing the reproducibility and reliability of an analytical method. This guide focuses on the use of stable isotope dilution (SID) with deuterated analogs, a powerful technique that offers high analytical specificity and is widely recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2].
The Power of Deuterated Analogs: A Mechanistic Perspective
The core principle of stable isotope dilution is the use of an internal standard that is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes, such as deuterium (²H). These deuterated analogs serve as ideal internal standards because they exhibit nearly identical physicochemical properties to their non-labeled counterparts[1]. This includes similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.
The causality behind the enhanced accuracy and precision of this method lies in its ability to compensate for various sources of analytical error. Any loss of analyte during sample preparation or fluctuations in instrument response will affect the deuterated internal standard to the same extent as the native analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to more consistent and reliable quantitative results across different samples and even different laboratories[1].
Caption: Workflow for Amine Quantification using Deuterated Analogs.
Designing a Robust Inter-laboratory Comparison Study
An effective inter-laboratory comparison study requires careful planning and a well-defined protocol to ensure that the results from different laboratories are comparable. The following sections outline a comprehensive approach to designing and executing such a study for the quantification of a panel of common biogenic amines.
Study Analytes and Internal Standards
For this illustrative guide, we will focus on a panel of four biogenic amines with significant physiological and toxicological relevance:
-
Histamine: A key mediator of allergic reactions.
-
Tyramine: Can induce hypertensive crises in individuals taking monoamine oxidase inhibitors.
-
Putrescine: A marker of food spoilage.
-
Cadaverine: Another indicator of decomposition.
Each participating laboratory will be provided with certified reference standards for each amine and their corresponding deuterated analogs (e.g., Histamine-d4, Tyramine-d4, Putrescine-d4, Cadaverine-d8).
Sample Preparation Protocol
To minimize variability arising from sample handling, a standardized sample preparation protocol is essential. The following is a detailed, step-by-step methodology for the extraction of amines from a biological matrix (e.g., human plasma).
Experimental Protocol: Plasma Sample Preparation
-
Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Aliquoting: Vortex the thawed samples gently and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (containing a known concentration of each deuterated amine) to each plasma aliquot. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
While individual laboratory instrumentation may vary, key analytical parameters should be standardized as much as possible.
Experimental Protocol: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the target amines. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimized multiple reaction monitoring (MRM) transitions for each amine and its deuterated analog.
Caption: Standardized Sample Preparation Workflow.
Data Analysis and Performance Evaluation
To ensure a standardized evaluation of results across laboratories, a clear set of acceptance criteria for method validation and performance metrics for the inter-laboratory comparison should be established. These criteria are often based on regulatory guidelines from the FDA and EMA[3][4][5].
Method Validation Parameters and Acceptance Criteria
Each participating laboratory should perform a validation of the analytical method according to the following parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)[4][5] |
| Precision (CV%) | ≤ 15% (≤ 20% at the LLOQ)[4][5] |
| Lower Limit of Quantification (LLOQ) | Analyte signal should be at least 5 times the signal of a blank sample[3]. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%[3]. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions. |
Inter-laboratory Comparison Performance Metrics
The performance of each laboratory in the analysis of the shared samples will be assessed using statistical methods outlined in international standards such as ISO 13528[6][7]. Key performance indicators include:
-
Repeatability (within-laboratory precision): The consistency of results obtained by a single laboratory under the same operating conditions.
-
Reproducibility (between-laboratory precision): The consistency of results obtained by different laboratories.
-
Z-scores: A standardized measure of a laboratory's performance, calculated based on the assigned value (consensus mean or a reference value) and the proficiency testing standard deviation. A |Z-score| ≤ 2 is generally considered satisfactory[8].
Illustrative Data Presentation
The following table presents hypothetical data from a four-laboratory comparison for the quantification of histamine in a quality control (QC) sample with a nominal concentration of 50 ng/mL. This table is for illustrative purposes to demonstrate how the comparative data can be structured.
| Laboratory | Mean Concentration (ng/mL) | Standard Deviation | Accuracy (%) | Precision (CV%) | Z-score |
| Lab 1 | 51.2 | 2.1 | 102.4 | 4.1 | 0.45 |
| Lab 2 | 48.9 | 2.5 | 97.8 | 5.1 | -0.38 |
| Lab 3 | 53.5 | 2.8 | 107.0 | 5.2 | 1.22 |
| Lab 4 | 46.1 | 3.5 | 92.2 | 7.6 | -1.45 |
| Assigned Value | 49.8 | ||||
| Proficiency SD | 2.8 |
Conclusion: Ensuring Confidence in Amine Quantification
The use of deuterated analogs in stable isotope dilution LC-MS/MS analysis provides a robust and reliable method for the quantification of amines in complex biological matrices. Inter-laboratory comparison studies are indispensable for verifying the reproducibility and transferability of these methods, thereby instilling confidence in the data generated across different research and development sites. By adhering to standardized protocols, rigorous validation criteria, and established statistical evaluation methods, the scientific community can ensure the accuracy and integrity of amine quantification, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
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Determination of Biogenic Amines in Fresh Fish and Processed Fish Products Using IC-MS/MS. (2021). National Institutes of Health. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]
-
The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. (2022). MDPI. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2018). National Institutes of Health. [Link]
-
13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). Restek. [Link]
-
Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples. (2020). ResearchGate. [Link]
-
Determination of six underivatized biogenic amines by LC-MS/MS and study of biogenic amine production during trout (Salmo trutta) storage in ice. (2021). PubMed. [Link]
-
Comprehensive, robust, and sensitive UPLC-MS/MS analysis of free biogenic monoamines and their metabolites in urine. (2018). National Institutes of Health. [Link]
-
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2023). ResearchGate. [Link]
-
Comparison of Amino Acid Concentrations in Plasma and Dried Blood Spot Samples Using LC-MS/MS. (2020). Brieflands. [Link]
-
Determination of plasma amino acids in small samples with the use of Dansyl-chloride. (1981). Europe PMC. [Link]
-
EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. (2007). La démarche ISO 17025. [Link]
-
FNRI Proficiency Testing (PT) Supplement on Statistical Procedures. (2022). Department of Science and Technology. [Link]
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Determination of Biogenic Amines in Fresh Fish and Processed Fish Products Using IC-MS/MS. (2021). ResearchGate. [Link]
-
Amino Acids Quantitative by LC-MS/MS, Urine. (n.d.). ARUP Laboratories Test Directory. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. (2009). ResearchGate. [Link]
-
ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. (2014). QUALITAT. [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (2013). Pharmaceuticals and Medical Devices Agency. [Link]
-
Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
-
Statistical Method for Proficiency Testing. (2023). SpringerLink. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024). MDPI. [Link]
-
Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. (n.d.). SCIEX. [Link]
-
Comparison of different statistical methods for evaluation of proficiency test data. (2005). ResearchGate. [Link]
-
Bioanalysis Considerations for Endogenous Substance Drug Products. (n.d.). BioPharma Services. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (±)-2-Aminoheptane-d6
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (±)-2-Aminoheptane-d6. As researchers and drug development professionals, our responsibility extends beyond the discovery phase to the entire lifecycle of the chemical reagents we employ. Adherence to proper disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is structured to provide not just procedural instructions, but the causal reasoning behind them, ensuring a deep and actionable understanding of the process.
Understanding the Compound: Why Disposal Matters
(±)-2-Aminoheptane-d6 is an isotopically labeled aliphatic amine. The "-d6" signifies that six hydrogen atoms on the molecule have been replaced with deuterium, a stable isotope of hydrogen. This labeling is invaluable for specific research applications, such as pharmacokinetic studies or as an internal standard in mass spectrometry, where it can be distinguished from its non-labeled counterpart.[1][2]
From a chemical hazard and disposal perspective, the deuteration does not alter the fundamental reactivity of the molecule. Therefore, the disposal procedures for (±)-2-Aminoheptane-d6 are identical to those for standard (±)-2-Aminoheptane. The compound exhibits multiple hazard characteristics that dictate its handling and disposal pathway. It is a flammable liquid, corrosive to skin and eyes, and toxic if inhaled or ingested.[3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and compromise water treatment systems.[3][5][6]
Hazard Profile and Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), the primary US federal law regulating hazardous waste.[7][8] As the generator, your laboratory is responsible for the waste from "cradle-to-grave," meaning from the point of generation to its final, environmentally sound disposal.[9]
The key hazards are summarized below:
| Hazard Classification | Description | EPA Hazardous Waste Code | Causality for Disposal Protocol |
| Ignitability | Flammable liquid and vapor with a flash point of 130 °F (54.4 °C). Vapors can form explosive mixtures with air.[10] | D001 | Requires storage away from ignition sources. Use of non-sparking tools and proper grounding/bonding is essential. |
| Corrosivity | As an amine, it is alkaline and can cause severe skin burns and eye damage.[3] | D002 | Mandates the use of robust, chemically-resistant containers and appropriate Personal Protective Equipment (PPE) during handling. Prohibits mixing with acids due to violent reaction potential. |
| Toxicity | Harmful if swallowed, in contact with skin, or inhaled. May cause respiratory irritation.[4][11] | N/A (Characteristic) | Requires handling in a well-ventilated area (e.g., chemical fume hood) and necessitates disposal via methods that destroy the compound, such as incineration. |
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process and procedural flow for the proper disposal of (±)-2-Aminoheptane-d6 waste.
Caption: Workflow for the safe disposal of (±)-2-Aminoheptane-d6.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance at every stage.
-
Action: Collect all waste streams containing (±)-2-Aminoheptane-d6—including pure residual chemical, contaminated solvents, and solids (e.g., pipette tips, wipes)—in a dedicated, chemically-compatible waste container.
-
Causality: The corrosive and flammable nature of the amine requires a robust container. High-density polyethylene (HDPE) or glass containers are suitable. The container must have a secure, vapor-tight screw cap to prevent the escape of flammable and toxic fumes.[12] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[6]
-
Action: This is the most critical step for safety. Your (±)-2-Aminoheptane-d6 waste container must be stored separately from other waste streams.
-
Incompatibilities:
-
Acids and Acid Anhydrides: Mixing with acids will cause a strong exothermic (heat-generating) neutralization reaction, which can lead to boiling and splashing of corrosive material.[4]
-
Strong Oxidizing Agents: Contact with strong oxidizers can lead to a violent reaction, creating a fire or explosion hazard.
-
-
Causality: Improper segregation is a leading cause of laboratory accidents. Keeping incompatible waste streams physically separated, often in different secondary containment bins, prevents dangerous reactions.[5]
-
Action: As soon as the first drop of waste enters the container, it must be labeled. The label must be fully visible and legible.[13]
-
Required Label Information:
-
Causality: Proper labeling is a regulatory requirement under RCRA and is essential for communicating hazards to everyone in the laboratory and to the hazardous waste technicians who will handle the container.[14]
-
Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Best Practices:
-
The SAA can be a designated section of a chemical fume hood or a cabinet rated for flammable storage.
-
Keep the waste container within a secondary containment tray to contain any potential leaks.
-
Keep the container closed at all times except when adding waste.[6]
-
-
Causality: The SAA regulation allows for the safe collection of hazardous waste at the point of generation without requiring a full-scale storage permit. This ensures that waste is managed safely by those most familiar with its properties.
-
Action: Once the waste container is full, or if you will no longer be generating this waste stream, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Final Disposal Method: The ultimate disposal method for this type of organic waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][9]
-
Causality: Incineration is the preferred method because it completely destroys the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, thus eliminating its flammability, corrosivity, and toxicity.[9] Landfilling is not an appropriate option for this liquid waste.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the lab immediately.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while allowing access.
-
Remove Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential sources of sparks.[10]
-
Absorb the Spill: Use a chemical absorbent material (e.g., vermiculite or a commercial spill kit) to soak up the liquid. Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools (e.g., plastic or brass), carefully scoop the absorbent material into your hazardous waste container.[4]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), collecting the wipes as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Sintavia, LLC. (n.d.). OVERVIEW OF DISPOSAL PROCEDURES FOR POWDER CONDENSATE WITHIN METAL POWDER BED FUSION. Retrieved from [Link]
-
Tulane University. (2023). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Enva. (n.d.). Chemical and Laboratory Waste. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organophotocatalytic α-deuteration of unprotected primary amines via H/D exchange with D2O. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Personal protective equipment for handling (±)-2-AMinohexane--d6
Executive Summary: The Dual-Risk Framework[1][2]
Handling (±)-2-Aminohexane--d6 (Deuterated 1-Methylpentylamine) presents a unique dual-risk scenario common in advanced analytical chemistry. You face two opposing threats:
-
Biological Hazard: The compound is a corrosive, flammable aliphatic amine that causes immediate, irreversible tissue damage.[1]
-
Data Integrity Hazard: The deuterated label is chemically robust, but the compound itself is hygroscopic.[1] Atmospheric moisture introduction (
) does not just degrade purity; it introduces protonated impurities that can ruin quantitative NMR or Mass Spectrometry baselines, rendering the expensive standard useless.[1]
This guide moves beyond generic SDS advice to provide a protocol that protects you from the chemical and the chemical from the environment.[1]
Hazard Profile & Physical Properties[2][3][4][5][6]
CAS (Unlabeled Parent): 123-82-0 | Class: Aliphatic Amine[1]
| Property | Value / Classification | Operational Implication |
| GHS Classification | Skin Corr.[1][2][3][4] 1A/1B , Flam.[1] Liq. 3, Acute Tox. 4 | Zero skin contact allowed. Vapors are corrosive to the respiratory tract. |
| Flash Point | ~45°C (Closed Cup) | Ground all glassware.[1] Use non-sparking tools.[1][2] |
| Vapor Pressure | Moderate | Fume hood mandatory. Do not handle on open benches.[1] |
| pH (Aqueous) | > 11.5 (Strong Base) | Incompatible with acids (exothermic) and oxidizers.[1] |
| Isotopic Sensitivity | High (Hygroscopic) | Requires inert atmosphere ( |
Personal Protective Equipment (PPE) Matrix
The "Nitrile Fallacy": Do not assume standard nitrile exam gloves provide adequate protection against aliphatic amines.[1] Small amines can permeate thin nitrile (< 4 mil) in under 1 minute without visible degradation.[1]
Tiered Protection Protocol
| Scenario | Primary Barrier (Hands) | Eye/Face Protection | Body Protection | Respiratory |
| Tier 1: Analytical (< 1 mL, closed vials, NMR prep) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Change immediately upon splash.[1] | Chemical Splash Goggles (Indirect Vent) | Flame-Resistant (FR) Lab Coat | Fume Hood (Face velocity > 100 fpm) |
| Tier 2: Preparative (> 1 mL, open transfer, synthesis) | Laminate / Composite: Silver Shield® or 4H® (EVOH/PE)Essential for extended contact.[1] | Goggles + Face Shield (8-inch min) | FR Lab Coat + Chemical Apron (Butyl/Neoprene) | Fume Hood |
| Tier 3: Spill Response (Uncontrolled release) | Heavy Duty: Butyl Rubber or Viton®Do not use latex.[1] | Full Face Respirator (Organic Vapor + Ammonia/Methylamine Cartridge) | Tyvek® or Chem-suit | Evacuate if > 100 mL outside hood.[1] |
Operational Workflow: Handling & Isotopic Integrity
This workflow utilizes a Self-Validating System : every step includes a check to ensure containment is maintained.
Diagram 1: PPE Decision Logic
Caption: Decision matrix for selecting appropriate PPE based on volume and operational risk.
Step-by-Step Protocol
1. Preparation (The Dry Chain)
-
Glassware: All glassware (syringes, NMR tubes, vials) must be oven-dried at 150°C for >4 hours to remove adsorbed water.[1][5] Cool in a desiccator or under a stream of dry Nitrogen.
-
Environment: Establish an inert gas blanket (Nitrogen or Argon) in the fume hood.[1]
-
Validation: Verify fume hood flow is operational.
2. Transfer Technique (Syringe Method)
-
Why: Pouring introduces moisture and increases spill risk.[1]
-
Step A: Secure the reagent bottle with a clamp.[1]
-
Step B: Insert a dry needle attached to an inert gas line (equalizing pressure).[1]
-
Step C: Insert the sampling syringe (glass/gastight preferred).
-
Step D: Withdraw liquid slowly. If bubbles appear, do not expel them back into the main bottle (risk of introducing moist air).[1] Expel into a waste vial.
-
Step E: Transfer directly to the destination vessel (e.g., NMR tube with
) through a septum.[1]
3. Post-Work Decontamination
-
Wipe down the exterior of the reagent bottle with a dry tissue (Kimwipe) to remove any amine residue that could corrode the cap or seal.[1]
-
Wrap the cap in Parafilm to retard moisture ingress during storage.[1]
Disposal & Waste Management
Critical Warning: Never mix aliphatic amines with acids in a closed waste container. The neutralization reaction is highly exothermic and can cause container rupture or "geysering."[1]
Diagram 2: Waste Segregation Workflow
Caption: Logic flow for safe segregation of amine waste to prevent incompatible chemical reactions.
Disposal Steps:
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Labeling: Clearly mark as "Flammable" and "Corrosive (Basic)."
-
Rinsing: Rinse empty vials with a compatible solvent (e.g., methanol) before disposal.[1] Collect the first 2 rinses as hazardous waste.[1]
-
Final Disposal: Incineration is the preferred method for deuterated amines to ensure complete destruction.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6999846, (S)-2-Aminohexane.[1] Retrieved from [Link][1]
-
University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
